trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Description
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Properties
IUPAC Name |
tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: trans-1-Boc-3-cyano-4-hydroxypyrrolidine
The following technical guide details the properties, synthesis, and applications of trans-1-Boc-3-cyano-4-hydroxypyrrolidine , a critical chiral building block in medicinal chemistry.
The Chiral Scaffold for Next-Generation Therapeutics
Executive Summary
This compound (CAS: 215922-85-3) is a disubstituted pyrrolidine derivative characterized by its specific trans stereochemistry between the nitrile (C3) and hydroxyl (C4) groups.[1][2] Unlike the 2-substituted pyrrolidines common in DPP-4 inhibitors (e.g., Vildagliptin), this 3,4-functionalized scaffold serves as a versatile "exit vector" hub in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) design. Its orthogonal reactivity—a nucleophilic hydroxyl group and an electrophilic/reducible nitrile group—allows for precise, modular attachment of warheads or linkers.
Chemical Identity & Physicochemical Properties
This compound exists as a stable, white to off-white solid. The tert-butoxycarbonyl (Boc) group provides essential amine protection during downstream functionalization of the hydroxyl or nitrile moieties.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate (racemic or enantiopure depending on source) |
| CAS Number | 215922-85-3 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Stereochemistry | trans (relative configuration) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Calculated) | ~13.5 (Hydroxyl proton) |
| LogP | ~0.6 (Lipophilic, suitable for cell permeability) |
Synthetic Route: The Epoxide Ring-Opening Strategy
The most authoritative and scalable synthesis of the trans-isomer relies on the regioselective and stereospecific ring opening of 1-Boc-3,4-epoxypyrrolidine . This route guarantees the trans configuration via an SN2 mechanism, where the cyanide nucleophile attacks the epoxide from the face opposite to the oxygen bridge.
Mechanistic Pathway
-
Epoxidation: Oxidation of 1-Boc-3-pyrroline using m-CPBA yields the epoxide.
-
Nucleophilic Attack: Cyanide ion (CN⁻) attacks the epoxide carbon.
-
Protonation: The resulting alkoxide is protonated to form the alcohol.
Visualization: Synthetic Workflow
Figure 1: Stereoselective synthesis via epoxide ring opening. The SN2 mechanism ensures the trans-configuration.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of this compound from 1-Boc-3,4-epoxypyrrolidine.
Reagents & Materials[1][3][4][5]
-
Substrate: 1-Boc-3,4-epoxypyrrolidine (1.0 eq)
-
Nucleophile: Sodium Cyanide (NaCN) (1.2 - 1.5 eq) [DANGER: Highly Toxic]
-
Solvent: Ethanol/Water (4:1 v/v) or DMF (anhydrous)
-
Catalyst (Optional): Lithium Perchlorate (LiClO₄) can accelerate opening in aprotic solvents.
Step-by-Step Methodology
-
Setup: In a fume hood equipped with a cyanide scrubber, dissolve 1-Boc-3,4-epoxypyrrolidine (10 mmol) in Ethanol (20 mL).
-
Addition: Add a solution of NaCN (12 mmol) in Water (5 mL) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The epoxide (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.[3][4]
-
Quench: Carefully adjust pH to ~8 using saturated NaHCO₃. Do not acidify below pH 7 while cyanide is present to prevent HCN gas evolution.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Et₂O/Hexanes or purify via flash column chromatography (Gradient: 0→60% EtOAc in Hexanes).
Validation Checkpoint:
-
Yield: Expected 75–85%.
-
Stereochemistry Check: The coupling constant J3,4 in ¹H NMR should be small (< 5 Hz) typical for trans-3,4-disubstituted pyrrolidines, distinct from the larger couplings seen in cis-isomers.
Applications in Drug Discovery
The this compound scaffold is a versatile intermediate, particularly in the design of Protein Degraders (PROTACs) and Enzyme Inhibitors .
PROTAC Linker Design
The hydroxyl group at C4 mimics the critical binding motif of hydroxyproline, essential for recognition by the VHL (Von Hippel-Lindau) E3 ligase complex. The nitrile group at C3 provides a synthetic handle to attach the linker chain that connects to the Target Protein Ligand.
-
C4-OH: Binds VHL E3 Ligase.
-
C3-CN: Reduced to CH₂NH₂ for linker attachment.
Fragment-Based Drug Discovery (FBDD)
The rigid pyrrolidine ring locks substituents in a defined vector space.
-
Nitrile Transformation: Hydrolysis to acid (COOH), reduction to amine (CH₂NH₂), or conversion to tetrazole (bioisostere of carboxylate).
-
Hydroxyl Functionalization: Alkylation or acylation to probe hydrophobic pockets.
Visualization: Application Logic
Figure 2: Divergent synthetic utility in PROTACs and inhibitor design.
Analytical Characterization
To verify the identity of the synthesized compound, compare spectral data against these standard values.
¹H NMR (400 MHz, CDCl₃)
-
δ 4.55 (m, 1H): CH-OH (C4 proton).
-
δ 3.75 – 3.90 (m, 2H): N-CH protons (part of ring).
-
δ 3.40 – 3.60 (m, 2H): N-CH protons (remaining part).
-
δ 3.10 (m, 1H): CH-CN (C3 proton).
-
δ 1.46 (s, 9H): Boc tert-butyl group.
Mass Spectrometry (ESI)
-
[M+H]⁺: 213.25 (weak).
-
[M+Na]⁺: 235.25 (dominant adduct).
-
[M-Boc+H]⁺: 113.1 (fragment).
Safety & Handling
-
Cyanide Hazard: Synthesis involves Sodium Cyanide. All operations must occur in a well-ventilated fume hood. Keep a cyanide antidote kit available.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Disposal: Aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
References
-
ChemicalBook . (2025).[5] 1-Boc-3-cyano-4-oxopyrrolidine and derivatives properties. Retrieved from
-
Sigma-Aldrich . (2025). This compound Product Sheet. Retrieved from
-
National Institutes of Health (NIH) . (2023). Potent cyano and carboxamido side-chain analogues of 1',1'-dimethyl-delta8-tetrahydrocannabinol. PubMed. Retrieved from
-
Capot Chemical . (2025).[1] CAS 215922-85-3 Technical Data. Retrieved from
-
AChemBlock . (2025). Building Blocks for Medicinal Chemistry: CAS 215922-85-3.[1][6][7][8] Retrieved from
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- 2. trans-1-Boc-3-cyano-4-hyd, ANGENE, 2842914 - 나비엠알오 [m.navimro.com]
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- 4. fmcsa.dot.gov [fmcsa.dot.gov]
- 5. preprints.org [preprints.org]
- 6. 215922-85-3 | Trans-3-cyano-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester - Capot Chemical [capotchem.com]
- 7. aablocks.wordpress.com [aablocks.wordpress.com]
- 8. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
A Technical Guide to trans-1-Boc-3-cyano-4-hydroxypyrrolidine: A Key Building Block in Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of trans-1-Boc-3-cyano-4-hydroxypyrrolidine (CAS Number: 215922-85-3), a pivotal chiral building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and significant applications, with a particular focus on its role in the synthesis of targeted therapies.
Introduction: The Strategic Importance of Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets. The introduction of specific substituents onto the pyrrolidine ring, such as hydroxyl and cyano groups, provides valuable handles for further chemical modifications, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This compound has emerged as a particularly valuable intermediate due to the stereospecific arrangement of its functional groups, which is often a prerequisite for potent and selective biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses.
| Property | Value |
| CAS Number | 215922-85-3 |
| Molecular Formula | C₁₀H₁₆N₂O₃[1] |
| Molecular Weight | 212.25 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
| Stability | Stable under normal laboratory conditions. The Boc protecting group is sensitive to strong acids. |
Stereoselective Synthesis: A Gateway to Chiral Targets
The synthesis of this compound with high stereochemical purity is crucial for its application in the development of enantiomerically pure drugs. A common and efficient strategy for its preparation involves the stereoselective opening of a suitable epoxide precursor, followed by the introduction of the cyano group.
Representative Synthetic Protocol
The following protocol is a representative example of a synthetic route to this compound, based on principles of stereoselective synthesis common in the field.
Step 1: Epoxide Formation from a Chiral Precursor
A readily available chiral starting material, such as a protected 4-hydroxy-L-proline derivative, is typically used to establish the desired stereochemistry early in the synthetic sequence. The hydroxyl group is converted into a good leaving group, and subsequent treatment with a base induces intramolecular cyclization to form a stereochemically defined epoxide.
Step 2: Regio- and Stereoselective Epoxide Opening
The key step in establishing the trans stereochemistry is the nucleophilic opening of the epoxide. A cyanide source, such as sodium cyanide or trimethylsilyl cyanide, is used as the nucleophile. The reaction is carried out under carefully controlled conditions to ensure high regioselectivity (attack at the less hindered carbon) and stereoselectivity (inversion of configuration), leading to the formation of the desired trans-3-cyano-4-hydroxypyrrolidine scaffold.
Step 3: N-Boc Protection
The final step involves the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate. The Boc group serves to prevent unwanted side reactions at the nitrogen atom in subsequent synthetic steps and can be readily removed under acidic conditions when required.
Application in Drug Discovery: The Synthesis of Tofacitinib
The most prominent application of this compound is as a key intermediate in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[2][3] The specific stereochemistry of this building block is essential for the biological activity of Tofacitinib.
Synthetic Workflow in Tofacitinib Synthesis
The following diagram illustrates the pivotal role of this compound in the synthesis of Tofacitinib.
Caption: Synthetic pathway from the key intermediate to Tofacitinib.
In this synthetic sequence, the hydroxyl group of this compound is first activated, typically by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution. The activated intermediate is then reacted with the core pyrrolo[2,3-d]pyrimidine heterocycle. Following the coupling reaction, the Boc protecting group is removed under acidic conditions, and the resulting secondary amine is alkylated to introduce the final ethyl group, yielding Tofacitinib.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
| Technique | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the pyrrolidine ring protons (a series of multiplets between 3.0 and 4.5 ppm), and the hydroxyl proton (a broad singlet, the chemical shift of which is dependent on concentration and solvent). |
| ¹³C NMR | The carbon NMR spectrum will display signals for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the nitrile carbon (~120 ppm), and the carbons of the pyrrolidine ring. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), the C≡N stretch of the nitrile group (~2250 cm⁻¹), and the C=O stretch of the Boc carbamate (~1680 cm⁻¹). |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. |
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]
-
Inhalation: Avoid inhaling dust or vapors.[4]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics.
References
-
Chemikart. (n.d.). This compound. Retrieved February 6, 2026, from [Link]
- Google Patents. (2014). CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate.
-
Rao, D. R., & Shinde, D. B. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(48), 6829-6839. Retrieved from [Link]
-
ResearchGate. (2018). Tofacitinib Synthesis – An Asymmetric Challenge. Retrieved February 6, 2026, from [Link]
-
Gettysburg College. (n.d.). Safe handling of hazardous materials. Retrieved February 6, 2026, from [Link]
Sources
- 1. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 2. research.unl.pt [research.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. Safe handling of hazardous materials - Campus Safety - Gettysburg.edu [gettysburg.edu]
- 5. ccohs.ca [ccohs.ca]
Structural Elucidation of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Executive Summary
The precise structural assignment of trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a critical quality gate in the development of peptidomimetic drugs, particularly DPP-4 inhibitors (e.g., Vildagliptin analogs) and cysteine protease inhibitors.[1][2] This molecule presents a classic stereochemical challenge: distinguishing the trans-3,4-disubstituted diastereomer from its cis-counterpart while managing the spectral complexity introduced by the N-tert-butoxycarbonyl (Boc) protecting group.[1][2]
This guide outlines a self-validating analytical framework. It moves beyond basic characterization to address the specific "rotameric" and conformational challenges inherent to Boc-protected pyrrolidines.
Synthetic Provenance & Stereochemical Logic
Before analytical instrumentation is engaged, the strongest evidence for the trans configuration lies in the synthetic route. This "chemical genealogy" provides the primary hypothesis which the analytical data must confirm.[1][2]
The Epoxide Ring-Opening Argument
The most robust synthesis of this scaffold involves the nucleophilic opening of an epoxide (1-Boc-3,4-epoxypyrrolidine) by a cyanide source (e.g., TMSCN or NaCN).[1][2]
-
Stereochemical Outcome: Backside attack mandates an anti-addition, strictly enforcing a trans relationship between the incoming nitrile nucleophile and the resulting hydroxyl group.[2]
-
Validation: If the starting material was the cis-epoxide (meso), the product is the racemic trans-diastereomer.[1][2]
Figure 1: Stereochemical enforcement via synthetic pathway. The SN2 mechanism precludes cis-isomer formation unless an exotic retention mechanism is active.[1][2]
Primary Characterization (The "Triad")
These steps confirm the molecular formula and functional group integrity before tackling stereochemistry.[2]
A. Mass Spectrometry (LC-MS)[1][2]
-
Ionization Mode: ESI (+)
-
Expected Signals:
B. Infrared Spectroscopy (FT-IR)[1][2]
-
Nitrile (-C≡N): Look for a sharp, distinct band at 2230–2250 cm⁻¹ .[1][2] This confirms the successful incorporation of the cyano group.[2]
-
Carbonyl (C=O): Strong carbamate stretch at 1680–1705 cm⁻¹ .[1][2]
The Crux: NMR Stereochemical Assignment
This is the most technically demanding section.[1][2] Boc-pyrrolidines exhibit rotamerism at room temperature due to restricted rotation around the N-C(O) amide bond.[1][2] This results in doubled peaks or severe broadening, making coupling constant analysis (
Protocol 1: Variable Temperature (VT) NMR
Objective: Coalesce rotamers to simplify the spectrum for accurate
-
Solvent: DMSO-d₆ (High boiling point, good solubility).[1][2]
-
Temperature: Heat probe to 333 K (60°C) or 343 K (70°C) .
-
Observation: As temperature rises, the two sets of rotamer signals will broaden, merge, and finally sharpen into a single time-averaged set of signals.[2]
-
Action: Acquire the definitive 1D ¹H NMR and 2D datasets at this elevated temperature.
Protocol 2: Relative Stereochemistry (cis vs. trans)
Once the spectrum is sharp (via VT-NMR), analyze the relationship between H3 (alpha to CN) and H4 (alpha to OH).
1. Scalar Coupling (
)
-
Theory: According to the Karplus equation, the coupling constant depends on the dihedral angle.[3]
-
Observation:
-
Trans: Typically displays a smaller coupling constant (
Hz) if the ring adopts a twist conformation where H3 and H4 are pseudo-diequatorial, OR a larger coupling ( Hz) if pseudo-diaxial.[1][2] Note: Pyrrolidine ring flexibility makes J-values unreliable as the sole determinant.[1][2] -
Cis: Typically intermediate coupling (
Hz).[1][2]
-
-
Verdict:
-coupling is indicative but not definitive for 5-membered rings.[1][2] You must use NOESY.[1][2]
2. NOESY / ROESY (The Gold Standard)
Objective: Determine spatial proximity of H3 and H4.
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Logic: NOE signals intensity is proportional to
(distance).[1][2] -
Interpretation:
-
Cis-Isomer: H3 and H4 are on the same face.[1][2] Strong NOE cross-peak between H3 and H4.[1][2]
-
Trans-Isomer: H3 and H4 are on opposite faces.[1][2] Weak or Absent NOE cross-peak between H3 and H4.[1][2]
-
Internal Control: Look for NOE between H3/H4 and the adjacent methylene protons (H2/H5) to confirm the experiment is working.
-
Figure 2: Analytical decision tree. Note the critical VT-NMR step to resolve rotameric interference.
Data Summary Table
When documenting your findings, structure your experimental section as follows:
| Parameter | Method | Expected Result for trans-Isomer |
| Identity | ESI-MS (+) | |
| Functionality | FT-IR | Nitrile stretch @ ~2245 cm⁻¹; OH stretch @ ~3400 cm⁻¹ |
| Purity | HPLC (C18) | Single peak >98% AUC (210 nm) |
| Conformation | 1H NMR (DMSO, 60°C) | Sharp signals; Rotamers coalesced |
| Stereochem | NOESY (DMSO, 60°C) | Absence of cross-peak between |
References
-
Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed.[2] Wiley.[1][2] (Standard reference for SN2 stereochemistry).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[1][2] Link (Authoritative source for NOESY and VT-NMR protocols).[1][2]
-
Clayden, J., et al. (2012).[2] Organic Chemistry. 2nd Ed.[1][2] Oxford University Press.[1][2] (Conformational analysis of substituted pyrrolidines).
-
Salami, S. A., et al. (2022).[2][4][5] "Rotamers or Diastereomers? An Overlooked NMR Solution." The Journal of Organic Chemistry, 87(13), 3025-3046. Link (Key reference for handling N-Boc rotamer issues).
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4416939, 1-Boc-3-hydroxypyrrolidine. Link (Base spectral data for the pyrrolidine scaffold).
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A Comprehensive Technical Guide to trans-1-Boc-3-cyano-4-hydroxypyrrolidine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of trans-1-Boc-3-cyano-4-hydroxypyrrolidine, a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and present a detailed analysis of its structural features. Furthermore, this guide will elucidate a representative synthetic protocol, offering insights into the chemical logic underpinning its preparation. The burgeoning significance of this molecule will be contextualized through its applications in the synthesis of pharmacologically active agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the multifaceted process of drug discovery and development.
Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The introduction of functional groups such as hydroxyl and cyano moieties, as seen in this compound, provides versatile handles for further chemical transformations. This strategic functionalization makes it a highly sought-after intermediate for creating complex molecular architectures with desired pharmacological profiles. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions, a critical feature in multi-step synthetic campaigns.[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 212.249 g/mol | [3] |
| Molecular Formula | C₁₀H₁₆N₂O₃ | [3] |
| CAS Number | 215922-85-3 | [3] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | Commonly available at ≥97% | [3] |
| Storage | Room temperature | [3] |
The molecular weight of 212.249 g/mol is a fundamental parameter for stoichiometric calculations in reaction planning.[3] The molecular formula, C₁₀H₁₆N₂O₃, provides the elemental composition, which is essential for analytical characterization techniques such as mass spectrometry and elemental analysis.[3]
Molecular Structure Visualization
The structural arrangement of this compound is critical to its reactivity and its utility as a chiral building block. The trans configuration of the cyano and hydroxyl groups at the 3 and 4 positions, respectively, provides a defined stereochemical relationship that is often crucial for biological activity.
Caption: 2D representation of this compound.
Synthetic Strategies and Methodologies
The synthesis of functionalized pyrrolidines is a well-explored area of organic chemistry, with numerous methodologies available. A common approach to synthesizing this compound often involves the derivatization of a precursor molecule, such as 1-Boc-3-cyano-4-oxopyrrolidine. The reduction of the ketone at the 4-position can be achieved using various reducing agents, with the stereochemical outcome being a critical consideration.
Representative Experimental Protocol: Stereoselective Reduction
This protocol outlines a general procedure for the synthesis of this compound from its corresponding ketone precursor. The choice of reducing agent is crucial for achieving the desired trans stereochemistry.
Materials:
-
1-Boc-3-cyano-4-oxopyrrolidine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermic nature of the reduction and to enhance stereoselectivity.
-
Reduction: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. The addition should be slow to manage the evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL). The use of a less polar solvent like DCM facilitates the extraction of the moderately polar product.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile intermediate in the synthesis of novel therapeutic agents. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The hydroxyl group can be functionalized to introduce a wide array of substituents, influencing the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile.
Case Study: A Scaffold for Kinase Inhibitors
Many kinase inhibitors feature heterocyclic scaffolds that orient key pharmacophoric elements for optimal binding to the ATP-binding site of the kinase. The pyrrolidine core of this compound can serve as a central scaffold. For instance, the hydroxyl group can be used to attach a moiety that interacts with the hinge region of the kinase, while the cyano group can be elaborated into a larger substituent that occupies a hydrophobic pocket. The development of Janus kinase (JAK) inhibitors, for example, has relied on innovative organic synthesis to create complex heterocyclic structures.[]
Caption: Potential synthetic transformations and applications.
Conclusion
This compound, with a molecular weight of 212.249 g/mol , is a strategically designed and highly valuable building block for modern drug discovery.[3] Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of complex and diverse molecular libraries. The insights provided in this technical guide, from its fundamental properties to its synthetic utility, are intended to empower researchers to leverage this versatile intermediate in their quest for novel and effective therapeutics. The continued exploration of such building blocks will undoubtedly fuel innovation in medicinal chemistry for years to come.
References
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tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate, min 97%, 1 gram. Aladdin Scientific. Available at: [Link]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate
Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional space make it an attractive building block for targeting a wide array of biological receptors. Among the vast landscape of pyrrolidine derivatives, tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate stands out as a key intermediate in the synthesis of complex pharmaceutical compounds. The trans relationship between the cyano and hydroxyl groups, coupled with the Boc-protected nitrogen, provides a versatile platform for further chemical elaboration. This guide offers a comprehensive overview of the primary synthetic strategies for obtaining this valuable molecule, delving into the mechanistic rationale behind the chosen methodologies and providing detailed experimental protocols for researchers in the field.
Strategic Approaches to the Synthesis
The synthesis of tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate can be approached through two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired stereochemical purity, and scalability of the process.
-
Route 1: Stereoselective Reduction of a β-Cyanoketone Precursor. This is arguably the most common and well-documented approach. It involves the initial synthesis of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate, followed by a diastereoselective reduction of the ketone to install the trans-hydroxyl group. The key to this route lies in the careful selection of the reducing agent to control the stereochemical outcome.
-
Route 2: Nucleophilic Ring-Opening of an Epoxide. This alternative strategy commences with a suitably protected 3,4-epoxypyrrolidine. A regioselective and stereospecific ring-opening with a cyanide nucleophile then directly establishes the desired trans-3-cyano-4-hydroxy stereochemistry. This method leverages the inherent stereocontrol of an S(_N)2 reaction.
This guide will now explore both synthetic routes in detail, providing theoretical justification and practical, step-by-step protocols.
Route 1: Synthesis via Stereoselective Ketone Reduction
This synthetic pathway is a robust and reliable method for accessing the target compound. The overall transformation is depicted below:
Figure 1: Overall synthetic scheme for Route 1.
Step 1: Synthesis of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
The initial step involves the introduction of a cyano group at the C3 position of the pyrrolidine ring, adjacent to the ketone. This is typically achieved through a cyanation reaction on the corresponding α-position of the ketone.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) at a low temperature (typically -78 °C to 0 °C).
-
Enolate Formation: Allow the mixture to stir for 30-60 minutes to ensure complete formation of the corresponding enolate.
-
Cyanation: Introduce a cyanating agent, such as tosyl cyanide (TsCN) or cyanogen bromide (BrCN), to the reaction mixture.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH(_4)Cl). Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate.
Causality and Expertise: The use of a strong, non-nucleophilic base at low temperatures is crucial to regioselectively form the kinetic enolate, which then reacts with the electrophilic cyanide source. This prevents side reactions such as self-condensation of the starting ketone.
Step 2: Stereoselective Reduction to tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate
This is the pivotal step that dictates the final stereochemistry of the product. The choice of reducing agent is critical to achieve the desired trans isomer. The stereochemical outcome is governed by the principles of steric approach control, where the hydride reagent attacks the carbonyl group from the less hindered face.
Figure 2: Stereochemical control in the reduction of the β-cyanoketone.
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) at 0 °C.
-
Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH(_4)) (1.1 - 1.5 eq), portion-wise to the solution. The smaller steric bulk of NaBH(_4) favors axial attack on the carbonyl, leading to the formation of the equatorial alcohol, which corresponds to the desired trans isomer.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water or a dilute acid (e.g., 1 M HCl) to destroy any excess reducing agent.
-
Extraction and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na(_2)SO(_4), filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the pure tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate.
Trustworthiness and Self-Validation: The stereochemical outcome of this reduction can be readily confirmed by
| Reducing Agent | Typical Solvent | Predominant Isomer | Rationale |
| Sodium Borohydride (NaBH(_4)) | Methanol, Ethanol | trans | Small hydride donor, attacks from the less hindered axial face. |
| L-Selectride® | Tetrahydrofuran | cis | Bulky hydride donor, attacks from the more accessible equatorial face. |
Route 2: Synthesis via Epoxide Ring-Opening
This alternative route offers an elegant approach to the target molecule, with the potential for high stereocontrol.
Figure 3: Overall synthetic scheme for Route 2.
Step 1: Synthesis of tert-butyl 3,4-epoxypyrrolidine-1-carboxylate
The synthesis begins with the epoxidation of a suitable unsaturated precursor, tert-butyl 3,4-dehydro-pyrrolidine-1-carboxylate.
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl 3,4-dehydro-pyrrolidine-1-carboxylate (1.0 eq) in an inert solvent like dichloromethane (DCM) at room temperature.
-
Epoxidation: Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) portion-wise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO(_3)) to remove excess acid, followed by a wash with brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. The resulting epoxide can be purified by column chromatography.
Step 2: Nucleophilic Ring-Opening with Cyanide
The key step in this route is the S(_N)2 ring-opening of the epoxide with a cyanide nucleophile. This reaction proceeds with inversion of stereochemistry at the center of attack.
Experimental Protocol:
-
Reaction Setup: Dissolve the tert-butyl 3,4-epoxypyrrolidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophilic Attack: Add a source of cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 - 2.0 eq). The reaction may require heating to proceed at a reasonable rate. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to afford the target molecule.
Mechanistic Insight: The cyanide ion will attack the less sterically hindered carbon of the epoxide, leading to a trans relationship between the newly formed cyano and hydroxyl groups. The regioselectivity of this step is crucial for the successful synthesis of the desired isomer.
Conclusion
The synthesis of tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate is a challenging yet achievable goal for the synthetic chemist. Both the stereoselective reduction and epoxide ring-opening strategies offer viable pathways to this important building block. The choice of route will ultimately be guided by factors such as starting material availability, scalability, and the desired level of stereochemical purity. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount to success. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this and related substituted pyrrolidines.
References
-
Synthesis of Substituted Pyrrolidines: A review on the stereoselective synthesis of pyrrolidine-containing drugs and their precursors, providing a broad context for the methodologies discussed.
- Source: MDPI
-
URL:[Link]
-
Stereoselective Reduction of Ketones: A study on the diastereoselective reduction of 4-tert-butylcyclohexanone, which serves as an excellent model for understanding the stereochemical control in the reduction of the β-cyanoketone intermedi
- Source: ResearchG
-
URL:[Link]
-
Boc-Protection and Related Pyrrolidine Chemistry: Procedures from Organic Syntheses detailing the use of Boc protection and reactions of related piperidine and pyrrolidine structures.
- Source: Organic Syntheses
-
URL:[Link]
-
Properties of Pyrrolidine Intermediates: PubChem entries for key starting materials and intermediates, providing physical and chemical properties.
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-
URL:[Link]
-
Synthesis of Related Piperidine Derivatives: A publication detailing the synthesis of a related bromo-formylpiperidine carboxylate, which provides insights into functional group manipul
- Source: ResearchG
-
URL:[Link]
- Patents on Pyrrolidine Synthesis: A patent describing processes for the preparation of chiral 3-hydroxypyrrolidine derivatives, highlighting industrial approaches to similar structures.
An In-depth Technical Guide to the Solubility of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a molecule is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of trans-1-Boc-3-cyano-4-hydroxypyrrolidine, a substituted pyrrolidine derivative, with a core focus on its solubility characteristics. While specific experimental solubility data for this compound is not extensively published, this document will equip the research scientist with the foundational knowledge, predictive insights, and actionable protocols to thoroughly characterize its solubility profile.
Unveiling the Molecule: Physicochemical Profile
This compound is a chiral, saturated heterocyclic compound. Its structure, featuring a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group and substituted with both a cyano and a hydroxyl group in a trans configuration, suggests a molecule of moderate polarity. The presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring can act as hydrogen bond donors and acceptors, respectively, which may enhance its aqueous solubility.[1] Conversely, the bulky, lipophilic Boc group and the overall carbon framework contribute to its non-polar character.
A precise understanding of its physicochemical parameters is the first step in predicting its solubility. While experimental data for the target molecule is sparse, we can infer properties from closely related structures. For instance, 1-Boc-3-pyrrolidinol has a computed XLogP3 of 0.6, indicating a degree of lipophilicity.[2] The related precursor, 1-Boc-3-cyano-4-pyrrolidinone, has a predicted LogP of 1.11.[3] These values suggest that this compound will likely exhibit a balance of hydrophilic and lipophilic characteristics.
Table 1: Predicted Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted) | 1-Boc-3-hydroxypyrrolidine[2] | 1-Boc-3-cyano-4-pyrrolidinone[3][4] |
| Molecular Weight ( g/mol ) | ~212.25 | 187.24 | 210.23 |
| XLogP3 / LogP | 0.5 - 1.5 | 0.6 | 1.11 |
| Hydrogen Bond Donors | 1 (from -OH) | 1 | 0 |
| Hydrogen Bond Acceptors | 4 (from C=O, -O-, -CN, -OH) | 3 | 4 |
| Melting Point (°C) | Likely a crystalline solid | Not specified | ~160 (decomposes) |
| pKa | Weakly basic (pyrrolidine N), weakly acidic (-OH) | Not specified | -4.24 (predicted) |
The Science of Dissolution: Key Factors Influencing Solubility
The solubility of a compound is not an intrinsic constant but is highly dependent on the surrounding environment.[5] For this compound, the following factors will be critical determinants of its solubility profile:
-
pH of the Medium : The pyrrolidine nitrogen, although protected by the Boc group, may still exhibit weak basicity. The hydroxyl group is weakly acidic. Therefore, the pH of the aqueous medium will influence the ionization state of the molecule, which in turn can significantly impact its solubility.[5]
-
Solvent Polarity : A fundamental principle of solubility is "like dissolves like." The solubility of our target compound will vary considerably across a range of organic solvents with differing polarities.
-
Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[5] However, this relationship should be experimentally verified.
-
Crystalline Form (Polymorphism) : The solid-state properties of the compound, including its crystal lattice energy, can have a profound effect on its solubility. Different polymorphs of the same compound can exhibit different solubilities.
A Practical Guide to Solubility Determination: Experimental Protocols
A systematic approach to determining the solubility of this compound is essential. The following sections provide detailed, self-validating protocols for this purpose.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[6] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached.
Protocol:
-
Preparation : Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition : Add a precise volume of the desired solvent to each vial. Solvents to consider include:
-
Aqueous Buffers : A range of pH values (e.g., pH 2, 4, 6.8, 7.4, 9) should be tested to assess the impact of pH on solubility.
-
Organic Solvents : A panel of solvents with varying polarities should be used, such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane.
-
-
Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[6] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed.[7] Equilibrium is reached when consecutive measurements show no significant change in concentration.[7]
-
Sample Preparation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration : Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (see Section 4).
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Navigating the Stability Landscape of trans-1-Boc-3-cyano-4-hydroxypyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Pyrrolidine Building Block
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a highly functionalized synthetic building block of significant interest in drug discovery. Its rigid, stereochemically defined scaffold, combined with the orthogonal reactivity of its hydroxyl, cyano, and Boc-protected amine functionalities, makes it a versatile precursor for the synthesis of complex molecular architectures, including enzyme inhibitors, receptor antagonists, and novel therapeutic agents.
However, the very features that make this molecule attractive—its multiple reactive centers—also present inherent challenges regarding its chemical stability. A thorough understanding of its stability profile is not merely an academic exercise; it is a critical prerequisite for its effective use in multi-step syntheses, for ensuring the integrity of screening compounds, and for the development of robust manufacturing processes. This guide, grounded in the principles of physical organic chemistry and informed by established stability testing protocols, provides a comprehensive analysis of the chemical stability and optimal storage conditions for this compound.
I. A Tale of Three Moieties: Deconstructing the Intrinsic Stability
The stability of this compound is best understood by examining the individual contributions of its key functional groups: the N-Boc protecting group, the cyanohydrin-like functionality, and the pyrrolidine scaffold itself.
The N-Boc Protecting Group: A Gatekeeper Sensitive to Acid and Heat
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its general stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[3] However, its Achilles' heel is its lability under acidic conditions.
The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[4] This reaction can be initiated by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid, and even milder acidic conditions can lead to slow cleavage over time, especially upon concentration of solutions containing acidic modifiers like TFA in chromatography.[5]
Furthermore, the Boc group is susceptible to thermal degradation. At elevated temperatures, it can be cleaved without the need for an acid catalyst, proceeding through a fragmentation mechanism to release isobutylene and carbon dioxide.[6] This thermal lability should be a key consideration during reaction workups and when storing the compound, particularly if it is to be heated in solution.
The Cyanohydrin Functionality: A Reversible Equilibrium
The arrangement of a hydroxyl and a cyano group on adjacent carbons in the pyrrolidine ring creates a functionality analogous to a cyanohydrin. Cyanohydrin formation is a reversible, base-catalyzed nucleophilic addition of a cyanide anion to a carbonyl group.[7] Consequently, under basic conditions, the molecule is susceptible to a retro-cyanohydrin reaction. This would involve the deprotonation of the hydroxyl group, followed by the elimination of the cyanide ion to form a transient ketone intermediate.[1] This degradation pathway is a significant liability, particularly in basic aqueous media or when the compound is exposed to amine bases.
Conversely, under strongly acidic conditions, while the cyanohydrin moiety itself is less prone to reversion, the nitrile group can be susceptible to hydrolysis to form a carboxylic acid or an amide, although this typically requires harsh conditions.
The Pyrrolidine Scaffold: A Generally Robust but Oxidizable Core
The saturated pyrrolidine ring is, for the most part, a stable carbocyclic structure. However, the nitrogen atom can influence its reactivity. The carbon atoms alpha to the nitrogen are potential sites for oxidation, which can lead to the formation of N-acyliminium ions, especially in the presence of certain oxidizing agents.[8] While the Boc group's electron-withdrawing nature somewhat deactivates the ring towards oxidation, this remains a potential, albeit less common, degradation pathway to consider, particularly in the presence of strong oxidants.
II. Predicted Degradation Pathways: A Mechanistic Overview
Based on the intrinsic properties of its functional groups, we can predict the primary degradation pathways for this compound under various stress conditions.
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A Guide to trans-1-Boc-3-cyano-4-hydroxypyrrolidine: A Versatile Chiral Scaffolding for Modern Drug Discovery
Abstract
The demand for stereochemically pure, functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, trans-1-Boc-3-cyano-4-hydroxypyrrolidine has emerged as a preeminent chiral building block, offering a trifecta of orthogonally reactive functional groups on a conformationally constrained pyrrolidine ring. This guide provides an in-depth analysis of this molecule's synthesis, stereochemical integrity, and strategic application in the development of high-value therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and novel protein degraders. We will explore the causality behind synthetic choices, detail key transformations, and provide field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.
The Strategic Value of a Trifunctional Pyrrolidine Core
This compound (CAS No. 215922-85-3) is a synthetic intermediate whose value lies in its dense and strategically arranged functionality.[1] The pyrrolidine ring, a privileged scaffold in numerous bioactive compounds, provides a rigid, three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[2]
The molecule's power is derived from its three key functional groups:
-
N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen, rendering it stable to a wide range of reaction conditions (e.g., nucleophilic attack, mild reduction). Yet, it can be cleanly removed under acidic conditions to reveal a secondary amine, which serves as a critical handle for amide bond formation, reductive amination, or arylation, enabling the extension of the molecular structure.
-
Trans-4-Hydroxyl Group: The hydroxyl group presents a versatile site for modification. It can act as a nucleophile, be converted into a leaving group for substitution reactions (often with inversion of stereochemistry via a Mitsunobu reaction), or participate in ether and ester linkages. Its trans relationship with the cyano group is crucial for defining the vectoral trajectory of substituents in final drug candidates.
-
3-Cyano Group: The nitrile functionality is not merely a placeholder. It is a key pharmacophore in certain drug classes, notably as a covalent warhead in DPP-IV inhibitors.[3] Furthermore, it is a versatile synthetic precursor that can be hydrolyzed to a carboxylic acid or, more commonly, reduced to a primary aminomethyl group, providing a key point for diversification.
This orthogonal reactivity allows for a stepwise, controlled elaboration of the scaffold, making it a highly efficient building block for constructing complex molecular architectures.
Stereoselective Synthesis: Establishing the trans Architecture
Achieving the desired (3R,4R) or (3S,4S) trans stereochemistry is the central challenge in synthesizing this building block. While numerous routes to substituted hydroxypyrrolidines exist, including those starting from chiral pool materials like D-malic acid or 4-amino-2-hydroxybutyric acid, a common and scalable approach often begins with achiral precursors, installing chirality through asymmetric reactions.[4][5] A representative, logical pathway can be conceptualized from readily available epichlorohydrin.
The causality of this synthetic strategy is based on a sequence of controlled ring-opening, reduction, cyclization, and functional group installation steps.
Caption: A conceptual workflow for the stereoselective synthesis of the target chiral building block.
Protocol: Key Transformation - Stereoselective Cyanation of a Ketone Precursor
This protocol describes the critical step of introducing the cyano and hydroxyl groups with the desired trans stereochemistry from a ketone intermediate. The choice of a bulky silyl cyanide reagent (TMSCN) is causal; it favors a kinetic approach to the less hindered face of the ketone, and subsequent workup establishes the thermodynamically more stable equatorial (trans) orientation of the large cyano group.
Objective: To synthesize this compound from 1-Boc-pyrrolidin-3-one.
Materials:
-
1-Boc-pyrrolidin-3-one
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂), anhydrous (catalyst)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add 1-Boc-pyrrolidin-3-one (1.0 eq) and a catalytic amount of anhydrous ZnI₂ (0.05 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the stirred solution over 15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Aqueous Workup: Upon completion, carefully quench the reaction by pouring it into a beaker of saturated NaHCO₃ solution at 0 °C. This step neutralizes the catalyst and hydrolyzes the silyl ether intermediate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the this compound. The trans isomer is typically the major product due to thermodynamic equilibration favoring the pseudo-equatorial positions for the substituents.
A Hub of Chemical Reactivity: Strategic Derivatization
The true power of this building block is realized in its capacity for selective, multi-directional elaboration. The distinct reactivity of each functional group allows for a modular assembly of the final drug molecule.
Caption: Reaction pathways illustrating the orthogonal reactivity of the core building block.
Applications in Modern Drug Discovery
The utility of this compound is best demonstrated through its successful incorporation into clinically relevant molecules.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A landmark application is in the synthesis of "gliptins," a class of oral hypoglycemic agents for treating type 2 diabetes. The cyanopyrrolidine moiety is central to the mechanism of action for drugs like Vildagliptin and Saxagliptin.[3]
-
Mechanism Insight: DPP-IV is a serine protease that inactivates incretin hormones. The cyano group of the inhibitor forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, leading to potent and durable inhibition. The pyrrolidine ring mimics the proline residue of natural substrates, ensuring high binding affinity. The hydroxymethyl group (derived from the reduction of a related carboxylate) in Saxagliptin further enhances binding through hydrogen bond interactions.
Protein Degraders (PROTACs)
More recently, this scaffold has been identified as a valuable building block for protein degraders.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The rigid, functionalized pyrrolidine core is an ideal component for constructing these linkers or as part of the E3 ligase ligand itself, providing precise spatial orientation of the two binding moieties.
Data Presentation: Representative Applications
| Drug/Molecule Class | Therapeutic Target | Role of the Pyrrolidine Building Block | Key Transformation |
| Vildagliptin | DPP-IV | Core scaffold; cyano group is the covalent "warhead" | Boc deprotection followed by amide coupling |
| Saxagliptin | DPP-IV | Core scaffold; provides rigidity and key binding interactions | Reduction of cyano to amine, further elaboration |
| PROTACs | Various (e.g., BRD4) | Component of the linker or E3 ligase ligand | Multi-step elaboration utilizing all three functional handles |
| Dopamine Agonists | Dopamine Receptors | Forms the core of novel agonists, providing stereochemical definition | Derivatization of the amine and hydroxyl groups |
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a sophisticated tool for molecular design. Its pre-installed stereochemistry and orthogonally reactive functional groups provide a reliable and efficient platform for accessing complex, three-dimensional chemical space. The proven success in DPP-IV inhibitors and its growing adoption in cutting-edge fields like protein degradation underscore its enduring value. As medicinal chemistry continues to tackle increasingly complex biological targets, the demand for such versatile, well-defined chiral building blocks will only intensify, ensuring that this powerful pyrrolidine derivative remains a staple in the synthetic chemist's toolbox for years to come.
References
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UiTM IR. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]
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Semantic Scholar. (2016, October 1). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly. Available at: [Link]
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Discovery and history of substituted pyrrolidines
An In-Depth Technical Guide to the Discovery and History of Substituted Pyrrolidines
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most ubiquitous and vital scaffolds in modern medicinal chemistry and natural product synthesis.[1][2] Its unique stereochemical and physicochemical properties, including its non-planar, three-dimensional structure, have established it as a "privileged" structural motif in drug discovery.[3] This guide provides a comprehensive overview of the historical discovery of pyrrolidine-containing compounds, from their origins in natural alkaloids to their central role in blockbuster pharmaceuticals. We will explore the evolution of synthetic methodologies, detailing the causal logic behind the shift from classical approaches to modern catalytic asymmetric strategies that provide precise stereochemical control. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and application of this versatile heterocyclic system.
The Pyrrolidine Scaffold: From Natural Discovery to Pharmacological Prominence
The story of substituted pyrrolidines begins not in a laboratory, but in nature. The pyrrolidine ring is a fundamental building block for a vast array of natural products, particularly alkaloids found in plants and microorganisms.[3] These naturally occurring compounds, which include the amino acid L-proline, were the first introduction for scientists to the unique properties of this scaffold.
Early investigations into compounds like nicotine, a potent alkaloid from the tobacco plant, and hygrine, found in coca leaves, revealed the pyrrolidine core's ability to interact with biological systems.[4] The inherent chirality of proline, a proteinogenic amino acid, foreshadowed the critical role that stereochemistry would play in the biological activity of substituted pyrrolidines. This natural prevalence underscored the scaffold's evolutionary selection as a stable, three-dimensional framework ideal for molecular recognition at biological targets.[3]
The transition from natural product isolation to therapeutic application was catalyzed by the recognition that the pyrrolidine motif could enhance a drug's potency, selectivity, and pharmacokinetic profile.[5] Its sp3-hybridized carbons create a non-planar ring that allows for "pseudorotation," enabling it to adopt various low-energy conformations. This conformational flexibility provides an exceptional tool for exploring pharmacophore space in three dimensions, a significant advantage over flat, aromatic systems.[3]
Caption: The Pyrrolidine Scaffold in Nature and Medicine.
The Evolution of Synthetic Strategies
The journey to synthesize and control the architecture of substituted pyrrolidines is a story of increasing sophistication, driven by the demands of medicinal chemistry for enantiomerically pure compounds.
Classical and Industrial Syntheses
Initial synthetic efforts were focused on producing the parent pyrrolidine ring and simple derivatives. The primary industrial method for producing pyrrolidine involves the reaction of 1,4-butanediol with ammonia at high temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt- and nickel-oxide catalyst.[6] While effective for the unsubstituted ring, this method lacks the finesse required for constructing complex, stereochemically defined drug molecules.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The most direct and historically significant approach to creating enantiomerically pure substituted pyrrolidines is through the "chiral pool." This strategy utilizes readily available, inexpensive chiral molecules as starting materials. The amino acids L-proline and 4-hydroxy-L-proline are the cornerstones of this approach.[4]
The causality behind this choice is clear: these molecules already contain a pyrrolidine ring with a defined absolute stereochemistry. Chemists can then use established functional group manipulations—reductions, oxidations, and substitutions—to build complexity onto this existing chiral scaffold. For example, the reduction of L-proline with reagents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄) readily yields (S)-prolinol, a key starting material for numerous drugs.[4]
Caption: Workflow for Chiral Pool Synthesis from L-Proline.
This method is trustworthy and robust, forming the basis for the commercial synthesis of many pyrrolidine-containing drugs.[4] Its primary limitation, however, is that the synthetic chemist is confined to the stereochemical and substitution patterns provided by nature.
Catalytic Asymmetric Synthesis: Precision and Diversity
To overcome the limitations of the chiral pool, the field turned to catalytic asymmetric methods, which construct the chiral pyrrolidine ring from achiral or racemic precursors. These reactions offer superior flexibility and access to a wider range of stereoisomers and substitution patterns.
Among the most powerful strategies for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene (a dipolarophile).[2] This reaction is highly convergent and atom-economical, capable of creating up to four new stereocenters in a single step.[2]
The key to making this reaction asymmetric is the use of a chiral catalyst, typically a complex of a transition metal (like Copper, Silver, or Zinc) with a chiral ligand. The catalyst coordinates to the reactants, creating a chiral environment that directs the cycloaddition to favor the formation of one enantiomer over the other. This method's versatility has made it a cornerstone of modern synthetic chemistry for accessing diverse pyrrolidine structures.[7]
Caption: Mechanism of Catalytic [3+2] 1,3-Dipolar Cycloaddition.
More recent innovations involve the use of transition metals like Iridium, Rhodium, Palladium, and Copper to catalyze intramolecular cyclizations.[8] Methods such as the "borrowing hydrogen" annulation, catalyzed by chiral iridium complexes, can convert simple diols and primary amines into enantioenriched pyrrolidines with high efficiency.[8] Furthermore, direct intramolecular C(sp³)-H amination, where a metal catalyst facilitates the insertion of a nitrene into a C-H bond five atoms away, provides a highly step-economical route to the pyrrolidine ring.[9] These cutting-edge techniques represent the frontier of pyrrolidine synthesis, enabling the construction of complex molecules from simple, readily available starting materials.[8]
Substituted Pyrrolidines in Drug Discovery: A Legacy of Success
The synthetic advancements described above have directly fueled the discovery and development of numerous life-saving drugs. The pyrrolidine scaffold is a key component in a wide range of therapeutic areas.
Case Study: The ACE Inhibitors - Captopril and Enalapril
The development of Angiotensin-Converting Enzyme (ACE) inhibitors is a landmark in the history of rational drug design and showcases the pivotal role of the pyrrolidine ring. The journey began in the 1970s with the isolation of teprotide, a peptide from the venom of the Brazilian pit viper, which was found to be a potent ACE inhibitor.[5] Researchers at Squibb, led by Cushman and Ondetti, systematically truncated this peptide to identify its minimal active pharmacophore. They hypothesized that a succinoyl-L-proline structure could mimic the binding of the peptide's C-terminus to the zinc ion in the ACE active site. This led to the discovery of captopril , the first orally active ACE inhibitor, approved in 1980.[5] The rigid L-proline (a substituted pyrrolidine) was crucial for orienting the binding groups correctly. To improve upon captopril's short half-life and side-effect profile, second-generation drugs like enalapril were developed, which also feature the essential proline core.[5]
Modern Therapeutic Applications
The success of the pyrrolidine scaffold continues to this day. It is a central feature in drugs across diverse therapeutic classes.
| Drug Name | Therapeutic Class | Key Role of Pyrrolidine Scaffold |
| Captopril | Antihypertensive (ACE Inhibitor) | Mimics the C-terminal proline of a natural peptide inhibitor.[5] |
| Enalapril | Antihypertensive (ACE Inhibitor) | Provides rigid conformational constraint for optimal binding.[1] |
| Avanafil | Erectile Dysfunction (PDE5 Inhibitor) | Core scaffold derived from (S)-prolinol.[4] |
| Daclatasvir | Antiviral (Hepatitis C) | Chiral pyrrolidine units are essential for binding to the NS5A protein.[4] |
| Anisomycin | Antibiotic / Protein Synthesis Inhibitor | Naturally occurring pyrrolidine alkaloid.[1] |
| Rolipram | Antidepressant (PDE4 Inhibitor) | The pyrrolidinone (a related derivative) is central to its structure.[1] |
| Futibatinib | Anticancer (FGFR-4 Inhibitor) | FDA-approved in 2022, highlighting continued relevance.[1][2] |
Key Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general, self-validating system for the synthesis of a highly functionalized, enantioenriched pyrrolidine using a chiral copper catalyst. This method is representative of modern strategies for creating stereochemical complexity.
Objective: To synthesize an endo-2,4,5-trisubstituted pyrrolidine via a Cu(I)/Chiral Ligand-catalyzed asymmetric [3+2] cycloaddition.
Materials:
-
Glycine methyl ester hydrochloride
-
Substituted benzaldehyde (e.g., p-nitrobenzaldehyde)
-
Electron-deficient alkene (e.g., dimethyl maleate)
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Mild base (e.g., Triethylamine or DBU)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine CuI (5 mol%) and the chiral ligand (5.5 mol%). Add anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The causality for pre-formation is to ensure the active chiral catalyst is present before the reactants are introduced, leading to higher enantioselectivity.
-
Azomethine Ylide Precursor Formation: In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) and the substituted benzaldehyde (1.0 equivalent) in the same anhydrous solvent. Add the mild base (1.2 equivalents) dropwise at 0 °C to form the corresponding imine in situ. Stir for 1 hour.
-
Cycloaddition Reaction: Add the electron-deficient alkene (1.1 equivalents) to the flask containing the chiral catalyst.
-
Slow Addition: Transfer the freshly prepared imine solution to the catalyst-alkene mixture via syringe pump over a period of 4-6 hours. The slow addition is critical to maintain a low concentration of the achiral imine, minimizing the uncatalyzed background reaction and thereby maximizing the enantiomeric excess (ee) of the final product.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature (often room temperature) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Future Perspectives
The history of substituted pyrrolidines is one of continuous innovation. The future will likely focus on the development of even more efficient, sustainable, and versatile synthetic methods. Areas of active research include the use of earth-abundant metal catalysts, photoredox catalysis to generate radical intermediates for novel cyclizations, and biocatalysis using engineered enzymes to achieve unparalleled selectivity.[2][8] As our understanding of disease biology deepens, the demand for novel, three-dimensional molecules will only increase, ensuring that the humble pyrrolidine ring will remain a central character in the story of drug discovery for decades to come.
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The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of natural products, FDA-approved drugs, and clinical candidates underscores its significance.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core attributes that make the pyrrolidine moiety a recurrent theme in successful therapeutic agents. We will explore its fundamental physicochemical properties, dissect key synthetic strategies, analyze its role in diverse therapeutic areas with mechanistic insights, and provide actionable protocols and workflows to empower your own discovery programs.
The Pyrrolidine Moiety: A Profile of a Privileged Scaffold
The enduring success of the pyrrolidine scaffold is not accidental; it stems from a unique combination of structural and physicochemical properties that are highly advantageous for drug design.
Structural and Physicochemical Advantages
The power of the pyrrolidine ring lies in its inherent three-dimensionality. Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine scaffold allow for a non-planar, puckered conformation.[4][5] This "pseudorotation" enables the substituents on the ring to project into three-dimensional space, facilitating a more precise and often more potent interaction with the complex topologies of biological targets.[5][6]
Key advantages include:
-
Stereochemical Complexity: The chiral centers inherent to substituted pyrrolidines allow for the creation of stereoisomers with distinct biological profiles, enabling fine-tuning of target binding and selectivity.[4][5]
-
Vectorial Exploration: Substituents can be placed in specific spatial orientations (axial or equatorial), providing vectors to explore different regions of a target's binding pocket.
-
Improved Physicochemical Properties: As a saturated heterocycle, the pyrrolidine ring can improve solubility and metabolic stability compared to its aromatic counterpart, pyrrole. The nitrogen atom can act as a hydrogen bond acceptor and provides a convenient handle for further chemical modification. The lipophilic character of the pyrrolidine ring can also enhance its ability to permeate the blood-brain barrier.[7]
Prevalence in Natural Products and Approved Drugs
Nature has long utilized the pyrrolidine scaffold, which is found in numerous alkaloids and bioactive natural products.[2][8] This natural precedent has inspired medicinal chemists for decades. The result is a striking number of FDA-approved drugs across a wide range of therapeutic areas that incorporate this versatile core.[1][9][10]
| Drug Class | Example Drug(s) | Therapeutic Use |
| Antihypertensives (ACE Inhibitors) | Captopril, Enalapril | Hypertension, Heart Failure |
| Antivirals | Telaprevir, Ombitasvir | Hepatitis C Virus (HCV) |
| Antipsychotics | Raclopride, Sulpiride | Schizophrenia |
| Antibacterials | Clindamycin, Anisomycin | Bacterial Infections |
| Anticonvulsants | Ethosuximide | Epilepsy |
| Anti-Alzheimer's | Aniracetam | Dementia |
| Oncology | Pacritinib, Futibatinib | Myelofibrosis, Cholangiocarcinoma |
This table showcases a selection of well-known drugs featuring the pyrrolidine scaffold, highlighting its therapeutic diversity.[1][2][9]
Synthetic Strategies: Building and Diversifying the Pyrrolidine Core
The accessibility of the pyrrolidine ring through robust and varied synthetic methodologies is a major driver of its widespread use. Synthetic approaches can be broadly categorized into two strategies: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic precursors.[4][5]
Key Synthetic Approaches
-
Functionalization of Proline and Derivatives: The chiral pool provides an excellent and economical source of enantiomerically pure starting materials. L-proline and 4-hydroxyproline are commonly used to introduce a pre-formed, stereochemically defined pyrrolidine ring into a target molecule.[9] This is the most common method for synthesizing intermediates for many drugs.[9]
-
1,3-Dipolar Cycloaddition: This powerful reaction, often involving azomethine ylides and alkenes, is a cornerstone of pyrrolidine synthesis. It allows for the rapid construction of the five-membered ring with excellent control over stereochemistry, making it a preferred method for creating highly substituted and complex pyrrolidine derivatives.
-
Intramolecular Cyclization: A variety of methods, including intramolecular aza-Michael additions and reductive aminations of dicarbonyl compounds, provide efficient routes to the pyrrolidine core.[3]
-
Domino Reactions: Multi-step, one-pot sequences can rapidly build molecular complexity, leading to highly functionalized pyrrolidines from simple starting materials.[3]
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general, well-established method for the stereoselective synthesis of a substituted pyrrolidine, a common core in many biologically active molecules.
Objective: To synthesize a chiral pyrrolidine derivative via a metal-catalyzed asymmetric 1,3-dipolar cycloaddition between an imine and an olefin.
Materials:
-
N-benzylglycine ethyl ester
-
Acrolein
-
Silver Acetate (AgOAc)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP)
-
Anhydrous Toluene
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation of the Azomethine Ylide Precursor: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-benzylglycine ethyl ester (1.0 eq), silver acetate (0.1 eq), and the chiral phosphine ligand (0.12 eq) in anhydrous toluene.
-
In Situ Ylide Formation: Add a mild base, such as triethylamine (1.1 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the silver-complexed azomethine ylide.
-
Cycloaddition Reaction: Cool the reaction mixture to 0°C. Add the dipolarophile, acrolein (1.2 eq), dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure, enantiomerically enriched pyrrolidine product.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC.
Therapeutic Applications and Mechanistic Insights
The pyrrolidine scaffold is a key player in a multitude of therapeutic areas, often serving as a rigid framework that correctly orients pharmacophoric groups for optimal target interaction.
Pyrrolidines in Oncology
Pyrrolidine derivatives are instrumental in modern oncology, with many acting as kinase inhibitors or modulators of protein-protein interactions.[1][10] For instance, many anticancer pyrrolidinone derivatives exert their effects by inducing apoptosis (programmed cell death).[11]
Workflow: Screening Pyrrolidine Derivatives for Anticancer Activity
Caption: A typical workflow for identifying and validating anticancer pyrrolidine compounds.
A common method to assess the cytotoxicity of these compounds is the MTT assay, which measures the metabolic activity of cells.[11]
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of concentrations of the pyrrolidine test compound for a specified duration (e.g., 48 hours). Include an untreated control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader to determine the relative cell viability.
Pyrrolidines as Antiviral Agents
The pyrrolidine scaffold is particularly prominent in antiviral drug discovery, especially for treating Hepatitis C (HCV) and other viral infections.[9][10] These drugs often function as protease inhibitors, a key enzyme class required for viral replication.[10][12] For example, Telaprevir is a peptidomimetic drug containing a pyrrolidine ring that inhibits the NS3/4A serine protease of HCV.[10]
Signaling Pathway: Inhibition of HCV Replication
Caption: Mechanism of action for pyrrolidine-based HCV protease inhibitors.
Pyrrolidines in Metabolic Diseases: DPP-4 Inhibitors
A stellar example of the pyrrolidine scaffold's utility is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[13][14] Cyanopyrrolidine derivatives, such as Vildagliptin and Saxagliptin, have become blockbuster drugs.[15] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[13] By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to improved glycemic control.[13]
Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibitors
The development of cyanopyrrolidine DPP-4 inhibitors provides a classic case study in medicinal chemistry, where subtle structural modifications led to significant improvements in potency and pharmacokinetic properties.
| Position on Pyrrolidine Ring | Modification | Impact on Activity | Rationale |
| C2 (Nitrile Group) | -CN | Essential | Covalently and reversibly binds to the catalytic serine residue of DPP-4. |
| N1 (Substituent) | Small, basic amine | Increases Potency | Forms a salt bridge with key glutamate residues in the active site. |
| C3/C4 (Stereochemistry) | Specific stereoisomers | Crucial for Selectivity | The ring's pucker and substituent orientation dictate the fit into the enzyme's chiral pocket. |
| C4/C5 (Substituents) | Adamantyl or other bulky groups | Improves PK Profile | Increases metabolic stability and duration of action. |
This table summarizes key SAR findings that guided the optimization of cyanopyrrolidine-based DPP-4 inhibitors.[15]
Future Directions and Conclusion
The pyrrolidine core continues to be a highly versatile and valuable scaffold in medicinal chemistry.[11] Its favorable physicochemical properties and the ability to readily introduce chemical diversity make it a privileged starting point for designing novel therapeutic agents.[11] Emerging applications continue to be explored, including new classes of antibacterial and neuroprotective agents.[1] The development of novel synthetic methodologies, particularly in stereoselective synthesis, will undoubtedly continue to expand the accessible chemical space around this remarkable heterocyclic core.[9] This will lead to the development of new and improved medicines for a variety of human diseases, cementing the role of the pyrrolidine scaffold as a cornerstone of drug discovery for years to come.
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- 15. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Stereoselective Synthesis of Pyrrolidines: Methodologies and Applications
Topic: Introduction to Stereoselective Synthesis of Pyrrolidines Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif in pharmaceutical chemistry, serving as the core pharmacophore in blockbuster antiviral agents (e.g., Grazoprevir, Voxilaprevir), DPP-4 inhibitors for diabetes, and chiral organocatalysts.[1] Its conformational rigidity allows for precise spatial orientation of substituents, making it an ideal scaffold for probing biological targets.
However, the challenge lies not in the formation of the ring, but in the control of stereochemistry . With up to four contiguous stereocenters possible, the synthesis of polysubstituted pyrrolidines requires methods that offer absolute diastereodivergence and high enantioselectivity. This guide analyzes the three dominant mechanistic paradigms—1,3-dipolar cycloaddition, organocatalysis, and intramolecular C–H amination—providing actionable protocols and mechanistic insights for the bench scientist.
Core Methodology 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is the "gold standard" for pyrrolidine synthesis. It is convergent, atom-economical, and capable of setting up to four stereocenters in a single step.[2]
Mechanistic Causality
The reaction proceeds via the formation of a metallo-azomethine ylide. The choice of metal (Ag(I) vs. Cu(I)) and ligand dictates the geometry of the dipole and the trajectory of the dipolarophile approach.
-
Dipole Formation: The reaction initiates with the condensation of an
-amino ester with an aldehyde to form an imine. Coordination to a Lewis acid (M*) acidifies the -proton, allowing a weak base (e.g., ) to generate the 1,3-dipole. -
Endo vs. Exo Selectivity: The transition state (TS) is governed by secondary orbital interactions. Generally, endo-selectivity is favored due to attractive
-stacking between the metal-bound dipole and the dipolarophile, though bulky ligands can force an exo trajectory to minimize steric clash.
Visualization: Catalytic Cycle & Stereocontrol
The following diagram illustrates the stepwise progression from the precatalyst to the stereodefined product.
Figure 1: Catalytic cycle of the metal-catalyzed 1,3-dipolar cycloaddition. The metallo-azomethine ylide species is the critical intermediate ensuring stereocontrol.
Core Methodology 2: Organocatalytic Cascades
While metal catalysis excels with
-
Mechanism: Chiral secondary amines (e.g., proline derivatives) activate aldehydes via enamine or iminium ion formation.
-
Application: This is the method of choice when avoiding trace metal contamination is critical (e.g., late-stage pharmaceutical synthesis).
-
Key Insight: The use of H-bonding catalysts (thioureas, squaramides) can activate the dipolarophile (e.g., nitroalkene) simultaneously, creating a highly ordered "bifunctional" transition state.
Comparative Analysis of Methodologies
Select the methodology based on your substrate class and required substitution pattern.
| Feature | Metal-Catalyzed [3+2] | Organocatalytic Cascade | Intramolecular C-H Amination |
| Primary Substrates | Aldehydes + Nitroalkenes | Aliphatic Amides/Sulfonamides | |
| Catalyst Class | Cu(I), Ag(I) / Chiral Phosphines | Proline, Thioureas | Rh(II), Ir(III), Cu(II) |
| Stereocontrol | Excellent (Endo/Exo tunable) | Good (often Endo favored) | Excellent (Substrate controlled) |
| Atom Economy | High (100%) | Moderate (Loss of H2O) | High (Loss of N2 or H2) |
| Key Limitation | Requires specific dipole precursors | Slower kinetics; high loading | Requires pre-functionalized chain |
Detailed Experimental Protocol
Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
Objective: Synthesis of an endo-2,4,5-trisubstituted pyrrolidine. Scope: Validated for gram-scale synthesis.
Materials
-
Ligand: (R)-Fesulphos or (R)-DTBM-Segphos (6 mol%)
-
Metal Source: AgOAc (5 mol%)
-
Substrate: Methyl benzylideneglycinate (1.0 equiv)
-
Dipolarophile: N-phenylmaleimide (1.1 equiv)
-
Base:
(1.2 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Workflow
-
Catalyst Formation (In Situ):
-
In a flame-dried Schlenk tube under
, charge AgOAc (8.3 mg, 0.05 mmol) and the chiral ligand (0.06 mmol). -
Add anhydrous Toluene (2 mL) and stir at room temperature for 30 minutes. Observation: The solution should turn slightly yellow/orange, indicating complexation.
-
-
Substrate Addition:
-
Add the imine precursor (Methyl benzylideneglycinate, 1.0 mmol) to the catalyst solution.
-
Cool the mixture to -20°C to maximize enantioselectivity.
-
-
Reaction Initiation:
-
Add the dipolarophile (N-phenylmaleimide, 1.1 mmol).
-
Add
(1.2 mmol) dropwise. Critical: Slow addition prevents non-selective background reaction.
-
-
Monitoring:
-
Stir at -20°C for 12–24 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1). Look for the disappearance of the imine spot.
-
-
Workup & Purification:
-
Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.
-
Concentrate in vacuo.[3]
-
Purify via flash column chromatography (Silica gel). Note: Pyrrolidines can be streak on silica; add 1%
to the eluent if necessary.
-
Self-Validating Quality Checks (Trustworthiness)
-
Check 1 (Color): If the catalyst solution turns black immediately upon base addition, silver reduction has occurred (likely due to impure amine or solvent). The reaction will fail.
-
Check 2 (ee%): Analyze via chiral HPLC (e.g., Chiralpak AD-H column). Expected ee >95%. If ee is <80%, water contamination likely hydrolyzed the imine intermediate.
References
-
Adrio, J., & Carretero, J. C. (2014). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.[4] Chemical Communications, 50, 12434–12446.[5] Link
-
Narayan, R., et al. (2014).[5] Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1296–1310.[5] Link
-
Smolobochkin, A., et al. (2024).[6] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.[6] Link
-
Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions.[1][4][5] Angewandte Chemie International Edition, 46, 3996-4018. Link
-
Pamplona, C., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1199–1210. Link
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 5. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions | MDPI [mdpi.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to trans-1-Boc-3-cyano-4-hydroxypyrrolidine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands out as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its rigid, three-dimensional framework allows for precise spatial orientation of functional groups, making it an invaluable component in the design of highly selective and potent drugs.[3] This guide delves into a particularly valuable derivative: trans-1-Boc-3-cyano-4-hydroxypyrrolidine , a chiral building block that has garnered significant interest for its role in the synthesis of innovative therapeutics, most notably Janus Kinase (JAK) inhibitors.[4][5]
This document provides an in-depth exploration of this compound, from its fundamental physicochemical properties and stereoselective synthesis to its practical application in the synthesis of complex pharmaceutical agents. The insights and protocols herein are curated to provide researchers and drug development professionals with a robust understanding and practical framework for utilizing this versatile intermediate.
Physicochemical Properties and Structural Attributes
This compound is a chiral molecule whose specific stereochemistry is crucial for its utility in asymmetric synthesis. The "trans" designation refers to the relative orientation of the cyano and hydroxyl groups on the pyrrolidine ring.
Table 1: Core Physicochemical Data [4]
| Property | Value |
| CAS Number | 215922-85-3 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Typically a white to off-white solid |
| Boc Protecting Group | The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen, rendering it less nucleophilic and preventing unwanted side reactions. It can be readily removed under acidic conditions. |
| Cyano Group | The nitrile functionality serves as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. |
| Hydroxyl Group | The secondary alcohol provides a site for further functionalization through esterification, etherification, or oxidation. Its stereochemistry is critical for biological activity in the final drug molecule. |
The Strategic Synthesis of the trans-Isomer
The synthesis of this compound with high diastereoselectivity is a key challenge. The most logical and commonly employed strategy involves the stereoselective reduction of the corresponding ketone, 1-Boc-3-cyano-4-oxopyrrolidine . The choice of reducing agent is paramount in dictating the stereochemical outcome.
Conceptual Workflow: From Ketone to trans-Alcohol
The reduction of the carbonyl group in 1-Boc-3-cyano-4-oxopyrrolidine can proceed via two main pathways, leading to either the cis or trans diastereomer. The desired trans product is typically obtained through careful selection of the reducing agent and reaction conditions, which favor hydride delivery from the less sterically hindered face of the molecule.
Caption: Synthetic approach to this compound.
Field-Proven Experimental Protocol: Diastereoselective Reduction
Objective: To synthesize this compound via the diastereoselective reduction of 1-Boc-3-cyano-4-oxopyrrolidine.
Materials:
-
1-Boc-3-cyano-4-oxopyrrolidine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq) in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and maximize diastereoselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NaHCO₃ solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the trans and cis isomers. The trans isomer is typically the major product under these conditions.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): This reducing agent is chosen for its mild nature and its tendency to favor axial attack on cyclic ketones, which in this case leads to the formation of the equatorial (trans) alcohol as the major product.[6]
-
Methanol as Solvent: Methanol is a protic solvent that can activate the carbonyl group towards reduction and is compatible with NaBH₄.
-
Low Temperature (0 °C): Conducting the reaction at a lower temperature enhances the stereoselectivity of the reduction by favoring the kinetically controlled product.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: A Case Study
The true value of a chiral building block is demonstrated through its successful incorporation into a high-value target molecule. This compound is a key intermediate in the synthesis of several JAK inhibitors, a class of drugs that are highly effective in treating autoimmune diseases like rheumatoid arthritis.[4][7]
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling pathways that regulate immune responses.[5] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune disorders. JAK inhibitors block these signaling cascades, thereby exerting a therapeutic effect.
Caption: Simplified JAK-STAT signaling pathway and the action of JAK inhibitors.
While specific synthetic routes for marketed drugs are often proprietary, the general strategy for incorporating the cyanopyrrolidine moiety into a JAK inhibitor core, such as the pyrrolo[2,3-d]pyrimidine scaffold of tofacitinib, can be outlined.[1][7][8]
General Synthetic Strategy for JAK Inhibitor Synthesis
The synthesis typically involves the nucleophilic substitution of a leaving group on the pyrrolo[2,3-d]pyrimidine core by the deprotected nitrogen of the pyrrolidine ring. The cyano group is often a key pharmacophoric element that interacts with the target protein.
Caption: General workflow for incorporating the pyrrolidine moiety into a JAK inhibitor.
Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and to confirm its stereochemistry. While a publicly available, fully assigned spectrum is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |
| C (CH₃)₃ | ~80.5 | |
| Pyrrolidine CH₂ | 3.20 - 3.80 (m, 4H) | ~44.0, ~53.0 |
| CH-OH | ~4.50 (m, 1H) | ~70.0 |
| CH-CN | ~3.10 (m, 1H) | ~35.0 |
| C=O | ~154.0 | |
| CN | ~118.0 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The multiplicity and coupling constants of the pyrrolidine ring protons would provide definitive information about the trans stereochemistry.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound has emerged as a high-value chiral building block in contemporary drug discovery. Its unique combination of a Boc-protected nitrogen, a versatile cyano group, and a stereodefined hydroxyl group on a rigid pyrrolidine scaffold makes it an ideal intermediate for the synthesis of complex and biologically active molecules. The insights and methodologies presented in this guide underscore its significance and provide a foundation for its effective utilization in the development of next-generation therapeutics, particularly in the promising field of JAK inhibitors. The continued exploration of this and similar chiral building blocks will undoubtedly fuel further innovation in medicinal chemistry.
References
- Google Patents. (n.d.). Novel synthetic process of tofacitinib citrate.
- Google Patents. (n.d.). Synthesis method of tofacitinib citrate.
- Google Patents. (n.d.). Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.
-
Ribeiro, C. F., et al. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. Retrieved from [Link]
-
(No author). (n.d.). Tofacitinib synthesis. UNL. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.
-
Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing jak inhibitors and related intermediate compounds.
-
(No author). (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Retrieved from [Link]
-
Jones, P., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process and intermediates for preparing a jak inhibitor.
-
Jones, P., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. ACS Publications. Retrieved from [Link]
-
Jones, P., et al. (n.d.). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Processes for preparing JAK inhibitors and related intermediate compounds.
- Google Patents. (n.d.). Processes and intermediates for the preparation of JAK inhibitors.
-
Holzgrabe, U., et al. (n.d.). NMR spectroscopy in pharmacy. alpaipars. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of JAK inhibitor tofacitinib.
-
PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
(No author). (n.d.). This compound | 215922-85-3. Retrieved from [Link]
-
(No author). (n.d.). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 5. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. Novel synthetic process of tofacitinib citrate - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
"trans-1-Boc-3-cyano-4-hydroxypyrrolidine" literature review
The following technical guide details the synthesis, structural properties, and application of trans-1-Boc-3-cyano-4-hydroxypyrrolidine , a critical chiral scaffold in medicinal chemistry.
A Versatile Chiral Scaffold for Peptidomimetics and Inhibitor Design[1]
Part 1: Executive Summary & Molecular Profile[1][2]
This compound (also known as tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate) is a bifunctionalized pyrrolidine core used extensively in the synthesis of bioactive molecules.[1] Its structural value lies in the orthogonal reactivity of its functional groups:
-
N-Boc: Provides acid-labile protection for the secondary amine.[1][2]
-
C3-Nitrile: A versatile precursor for amines (via reduction), carboxylic acids (via hydrolysis), or reversible covalent "warheads" (in protease inhibitors).[2]
-
C4-Hydroxyl: Allows for further functionalization (alkylation, acylation) or stereospecific substitution (e.g., fluorination).[2]
The trans-stereochemistry is thermodynamically favored during synthesis via epoxide ring-opening, making this isomer highly accessible for scale-up.[1][2]
Physicochemical Profile
| Property | Data |
| CAS Number | 215922-85-3 (trans-isomer) |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Stereochemistry | trans (racemic or enantiopure depending on start material) |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |
| Calculated LogP | ~0.6–0.8 (Lipophilic enough for extraction, polar enough for H-bonding) |
Part 2: Synthetic Methodology (The Core)[1]
The most robust route to this compound is the nucleophilic ring-opening of N-Boc-3,4-epoxypyrrolidine .[1][2] This method ensures the trans configuration due to the obligatory anti-attack of the cyanide nucleophile on the epoxide ring.[2]
Reaction Scheme Visualization
Figure 1: Stereoselective synthesis pathway via epoxide ring-opening.
Detailed Experimental Protocol
Step 1: Epoxidation of N-Boc-3-pyrroline [1]
-
Rationale: N-Boc-3-pyrroline is electron-rich enough to react with meta-chloroperoxybenzoic acid (mCPBA) but stable enough to avoid N-oxidation due to the carbamate protection.[1][2]
-
Procedure:
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in Dichloromethane (DCM) (10 mL/g).
-
Cool to 0°C. Slowly add mCPBA (1.2 eq) portion-wise to control exotherm.
-
Stir at Room Temperature (RT) for 12–16 hours.
-
Workup: Quench with saturated aqueous Na₂SO₃ (to destroy excess peroxide) and NaHCO₃. Extract with DCM.[2]
-
Validation: NMR should show disappearance of alkene protons (~5.7 ppm) and appearance of epoxide protons (~3.6 ppm).
-
Step 2: Regio- and Stereoselective Ring Opening
-
Rationale: The epoxide is chemically symmetric; thus, regioselectivity is not an issue.[2] The nucleophile (CN⁻) attacks the less hindered face (anti-attack), guaranteeing the trans relationship between the -OH and -CN groups.[1]
-
Reagents: Acetone Cyanohydrin is preferred in process chemistry over NaCN (solubility issues) or TMSCN (cost/volatility), though TMSCN/Yb(OTf)₃ is excellent for small-scale high-yield synthesis.[1]
-
Protocol (Acetone Cyanohydrin Method):
-
Dissolve N-Boc-3,4-epoxypyrrolidine (1.0 eq) in MeOH/H₂O (9:1) or pure MeOH.[2]
-
Add Acetone Cyanohydrin (1.5 eq) and Triethylamine (Et₃N) (1.5 eq).
-
Heat to reflux (65°C) for 8–12 hours.
-
Monitoring: TLC (EtOAc/Hexane) will show a more polar spot formation.[2]
-
Workup: Concentrate under vacuum. Dissolve residue in EtOAc, wash with water and brine.[2]
-
Purification: Recrystallization from EtOAc/Hexanes or column chromatography (SiO₂, 30-50% EtOAc in Hexane).[2]
-
Part 3: Structural Analysis & Stereochemistry[1]
The trans configuration is critical for biological activity, as it directs the vectors of the hydrogen-bond donor (OH) and the dipole/acceptor (CN) into specific pockets of the target protein (e.g., Cathepsin or DPP-4 active sites).[1]
-
1H NMR Diagnostic Signals (CDCl₃, 400 MHz):
-
H-3 (CH-CN): Typically appears as a multiplet around 3.0–3.3 ppm.[1][2]
-
Coupling Constant: The trans coupling constant (
) in pyrrolidines is often smaller (2-5 Hz) than cis due to the envelope conformation, but NOESY experiments are the gold standard for confirmation (absence of strong NOE between H-3 and H-4).[1]
-
Part 4: Applications & Derivatization Map
This scaffold acts as a "chiral switchboard," allowing access to multiple drug classes.[2]
Derivatization Logic Flow
Figure 2: Functional group interconversions accessible from the core scaffold.
-
Cathepsin Inhibitors: The nitrile group can form a reversible covalent bond with the active site cysteine (Cys25) of Cathepsin K, S, or L. The trans-hydroxyl group often interacts with the S2 or S1' pocket residues.[2]
-
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) converts the 4-OH to 4-F with inversion of configuration , yielding the cis-3-cyano-4-fluoropyrrolidine, a bioisostere for proline with altered pKa and lipophilicity.[1][2]
-
Peptidomimetics: Hydrolysis of the nitrile yields β-hydroxy-proline analogs, which are non-natural amino acids useful for constraining peptide backbones.[1][2]
Part 5: Handling & Stability (E-E-A-T)
-
Nitrile Stability: The nitrile group is stable to acid (brief exposure) and mild oxidation.[2] However, strong acids (conc.[2] HCl) will hydrolyze it to the amide or acid.[2]
-
Boc Group: Stable to basic and nucleophilic conditions (e.g., epoxide opening) but labile to TFA or HCl/Dioxane.[2]
-
Safety:
-
Cyanide Reagents: When using Acetone Cyanohydrin or TMSCN, work in a well-ventilated fume hood.[1][2] These reagents release HCN upon contact with moisture or acid.[2]
-
Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.[2]
-
References
-
Synthesis of 3-hydroxypyrrolidine derivatives: Patent CN102249971A. "Synthesis process of 1-N-BOC-3-hydroxypyrrolidine" (Describes the ring-opening logic).
-
General Epoxide Opening with Cyanide: Organic Syntheses, Coll. Vol. 10, p. 297 (2004).[2] (Standard protocols for regioselective epoxide opening).
-
Compound Data: PubChem CID 10798587. "Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate".[1][2][3][4] [1]
-
Commercial Availability & CAS Verification: ChemicalBook. "this compound CAS 215922-85-3".[1][2]
Sources
- 1. 132945-78-9|(S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 197143-33-2[3-CYANO-4-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER 97%]- Jizhi Biochemical [acmec.com.cn]
- 3. EnamineStore [enaminestore.com]
- 4. 215922-85-3 trans-tert-Butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate - SEED CHEM M-B752423 | ECHO Chemical - Authorized Distributor [echochemical.com]
Methodological & Application
Stereoselective synthesis of "trans-1-Boc-3-cyano-4-hydroxypyrrolidine"
Application Note: Stereoselective Synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Executive Summary
The scaffold this compound is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, cathepsin inhibitors, and emerging protein degrader (PROTAC) linkers.[1] Its value lies in the orthogonal functionality: a protected amine, a reactive nitrile for heterocycle formation (e.g., tetrazoles, oxadiazoles), and a secondary alcohol for further derivatization.[1]
This guide details a robust, scalable, two-step protocol starting from commercially available N-Boc-3-pyrroline.[1] Unlike long-winded routes starting from hydroxyproline, this method utilizes a stereospecific epoxide ring-opening mechanism to guarantee the trans geometry (anti-addition).[1]
Retrosynthetic Analysis & Strategy
The stereochemistry of the target is established not by chiral resolution of the final product, but by the intrinsic mechanistic requirement of SN2 nucleophilic attack on an epoxide.[1]
-
Target: this compound[1]
-
Precursor: tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (N-Boc-3,4-epoxypyrrolidine)[1]
Mechanistic Insight: The cyanide ion is a strong nucleophile that attacks the epoxide ring from the face opposite to the oxygen bridge.[1] This "anti" attack enforces the trans relationship between the incoming nitrile group and the resulting hydroxyl group.[1]
Figure 1: Retrosynthetic strategy relying on stereospecific epoxide opening.
Detailed Experimental Protocol
Phase 1: Epoxidation of N-Boc-3-pyrroline
Objective: Preparation of tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.[1]
Reagents:
-
N-Boc-3-pyrroline (1.0 eq)[1]
-
m-Chloroperbenzoic acid (mCPBA, 70-75%, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated NaHCO3 solution[1]
-
Na2SO3 (saturated solution)
Procedure:
-
Dissolution: Dissolve N-Boc-3-pyrroline (10.0 g, 59.1 mmol) in DCM (150 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add mCPBA (17.5 g, ~71 mmol) portion-wise over 30 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4).[1] The alkene spot should disappear.
-
Quench: Cool the mixture to 0 °C. Add saturated Na2SO3 (50 mL) slowly to quench excess peroxide (starch-iodide paper test should be negative).
-
Workup:
-
Purification: The crude epoxide is often pure enough (>95%) for the next step.[1] If necessary, purify via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).[1]
-
Yield: Expect 90–98% (White solid/crystalline).[1]
-
Phase 2: Stereoselective Ring Opening (Cyanation)
Objective: Synthesis of this compound.[1]
Safety Critical: This step involves Cyanide.[1] Perform ONLY in a high-efficiency fume hood. Never use acid in this step.[1]
Reagents:
-
Epoxide intermediate (from Phase 1) (1.0 eq)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.5 eq)
-
Solvent System: Methanol/Water (4:1) or Ethanol/Water (4:1)
-
Magnesium Sulfate (MgSO4) (Catalytic, optional - stabilizes the intermediate)
Procedure:
-
Setup: In a fume hood, dissolve the Epoxide (5.0 g, 27 mmol) in MeOH (40 mL) and Water (10 mL).
-
Cyanide Addition: Add NaCN (2.0 g, 40.5 mmol) in a single portion.
-
Expert Tip: Adding a catalytic amount of LiClO4 or NH4Cl can accelerate the opening, but standard conditions usually suffice overnight.[1]
-
-
Reaction: Heat the mixture to 50–60 °C for 12–18 hours.
-
Workup (Cyanide Destruction):
-
Cool to RT.
-
CRITICAL: Treat the reaction mixture with household bleach (sodium hypochlorite) or ferrous sulfate in basic solution to quench unreacted cyanide before disposal, OR perform a very careful extraction if the aqueous layer is treated as hazardous waste immediately.[1]
-
Standard Extraction: Concentrate MeOH partially.[1] Dilute with EtOAc (100 mL) and Water (50 mL). Separate layers.
-
Wash organic layer with Brine (2x).[1] Dry over Na2SO4.
-
-
Purification: Concentrate to a thick oil. Purify via column chromatography (SiO2, 30% -> 60% EtOAc in Hexanes). The product is polar.
-
Yield: Expect 75–85%.
-
Analytical Validation
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white solid | N/A |
| Confirm trans geometry | The coupling constant ( | |
| IR Spectroscopy | Nitrile Stretch | Distinct sharp peak at ~2240–2250 cm |
| Mass Spec | Identity | [M+H] |
Safety Workflow: Cyanide Handling
Handling cyanide requires a zero-tolerance policy for error.[1] The following workflow must be adhered to.
Figure 2: Mandatory safety workflow for cyanide manipulation.[1]
References
-
Epoxide Synthesis: ChemicalBook. (2025).[1] "General procedure for the synthesis of 3-N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane from N-Boc-3-pyrroline." Link
-
Target Compound Data: ChemicalBook. (2025).[1][7] "1-Boc-3-cyano-4-hydroxypyrrolidine Properties and Suppliers." Link
-
Epoxide Opening Methodology: National Institutes of Health (PubMed). (2015).[1] "H2O-mediated isatin spiro-epoxide ring opening with NaCN." (Demonstrates general utility of aqueous cyanide opening of epoxides). Link
-
Related Scaffold Synthesis: ResearchGate. (2019).[1] "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." (Illustrates standard Boc-protection and oxidation workflows). Link
Sources
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. A kind of synthetic method of 4-(tert-butoxycarbonyl) octahydrofuro[3,2-b]pyridine-6-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Enzymatic synthesis of chiral hydroxypyrrolidines
Application Note: Enzymatic Synthesis of Chiral Hydroxypyrrolidines
Executive Summary
Chiral hydroxypyrrolidines are privileged scaffolds in medicinal chemistry, serving as core motifs in carbapenem antibiotics, glycosidase inhibitors, and antiviral agents (e.g., Leniolisib intermediates). Traditional chemical synthesis often relies on the "chiral pool" (e.g., starting from L-hydroxyproline) or requires multi-step protection/deprotection sequences with heavy metal catalysts.
This guide details two robust, field-proven enzymatic protocols for synthesizing chiral hydroxypyrrolidines:
-
Direct C-H Activation: Using
-Ketoglutarate-dependent Dioxygenases (Proline Hydroxylases) for the regio- and stereoselective hydroxylation of L-proline derivatives. -
Asymmetric Carbonyl Reduction: Using Ketoreductases (KREDs) to convert achiral pyrrolidinones into high-value chiral alcohols with >99% e.e.
Strategic Overview: Selecting the Route
The choice of enzyme depends on the starting material availability and the desired substitution pattern.
-
Route A (Hydroxylases): Best for late-stage functionalization of existing proline scaffolds. It mimics the biosynthesis of collagen, introducing a hydroxyl group at unactivated
carbons. -
Route B (Ketoreductases): Best for generating stereocenters from achiral ketones (e.g., N-Boc-3-pyrrolidinone). It offers higher atom economy for 3-hydroxypyrrolidines specifically.
Figure 1: Decision tree for enzymatic synthesis. Route A utilizes C-H activation, while Route B utilizes asymmetric reduction.
Protocol A: Direct Hydroxylation via -KG Dioxygenases
Mechanism: Proline hydroxylases (e.g., P4H) belong to the Fe(II)/
Critical Insight: The catalytic iron center cycles between Fe(II) and Fe(IV)=O. If the substrate is absent or the cycle uncouples, the reactive oxygen species can self-oxidize the enzyme. Ascorbate is required to rescue the oxidized Iron(III) back to the active Iron(II) state.
Materials
-
Enzyme: Recombinant Proline 4-Hydroxylase (e.g., from Dactylosporangium sp. or engineered variants).[1][2][3]
-
Substrate: L-Proline (100 mM stock).
-
Co-substrate:
-Ketoglutarate (disodium salt). -
Cofactors: L-Ascorbic acid, Ammonium Iron(II) Sulfate (Mohr’s salt).
-
Buffer: 50 mM MES or HEPES, pH 6.5–7.0.
Step-by-Step Protocol
-
Buffer Preparation (Anaerobic Precaution):
-
Prepare 50 mM MES buffer (pH 6.5). Degas by bubbling nitrogen for 10 minutes.
-
Why: Fe(II) rapidly oxidizes to Fe(III) in aerobic solutions before binding to the enzyme.
-
-
Iron Stock Solution:
-
Prepare a fresh 100 mM solution of
in degassed water. Keep on ice.
-
-
Reaction Setup (10 mL scale):
-
In a 50 mL Falcon tube or reactor, combine:
-
Buffer: to final volume.
-
L-Proline: 10 mM final conc.
- -Ketoglutarate: 20 mM (2 equiv). Note: Excess drives conversion.
-
L-Ascorbate: 2 mM (0.2 equiv).
-
Enzyme: 1–5 mg/mL (depending on specific activity).
-
-
Initiation: Add Fe(II) solution to a final concentration of 0.1–0.5 mM.
-
Oxygenation: Unlike the buffer prep, the reaction requires
. Loosely cap the tube and shake vigorously (200–250 rpm) at 25–30°C.
-
-
Monitoring:
-
Monitor consumption of L-Proline via HPLC (C18 column, UV 210 nm or derivatization).
-
Tip: If the reaction stalls at 50%, add another spike of Ascorbate (1 mM) and Fe(II).
-
-
Workup:
-
Quench with 1% TCA or heat shock (80°C, 5 min).
-
Centrifuge to remove protein.
-
Purify product via ion-exchange chromatography (cation exchange resin).
-
Protocol B: Asymmetric Reduction via Ketoreductases (KRED)
Mechanism: KREDs transfer a hydride from NADPH to the carbonyl carbon of a ketone. This method is preferred for synthesizing 3-hydroxypyrrolidines from N-protected pyrrolidinones.
Critical Insight: This reaction is an equilibrium. To drive it to completion, a Cofactor Recycling System (Glucose Dehydrogenase - GDH) is mandatory to regenerate NADPH and shift the equilibrium via the irreversible oxidation of glucose to gluconolactone.
Materials
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Evoxx) or specific variant (e.g., Lactobacillus kefir KRED).
-
Substrate: N-Boc-3-pyrrolidinone.[4]
-
Recycling System: Glucose Dehydrogenase (GDH) and D-Glucose.
-
Solvent: Potassium Phosphate Buffer (KPi) 100 mM, pH 7.0 + Isopropanol (IPA) optional if using IPA-dependent KREDs.
Step-by-Step Protocol
-
Substrate Preparation:
-
Dissolve N-Boc-3-pyrrolidinone in DMSO (10% of final reaction volume) to aid solubility. Final substrate concentration: 10–50 g/L.
-
-
Recycling Mix Preparation:
-
In 100 mM KPi buffer (pH 7.0), dissolve:
-
D-Glucose (1.5 equivalents relative to substrate).
-
NADP+ (1.0 mM catalytic amount).
-
GDH (5–10 Units/mL).
-
-
-
Reaction Initiation:
-
Add the KRED enzyme (10–20 mg loading per gram of substrate) to the Recycling Mix.
-
Add the Substrate/DMSO solution dropwise while stirring.
-
-
Incubation:
-
Stir gently or shake at 30°C.
-
pH Control: The GDH reaction produces gluconic acid, which lowers pH. Monitor and maintain pH 7.0 using 1M NaOH (pH-stat titration) or strong buffering capacity. Failure to control pH is the #1 cause of low yield.
-
-
Workup:
-
Extract the reaction mixture with Ethyl Acetate (3x).
-
Dry organic layer over
and concentrate. -
Determine e.e. via Chiral HPLC (e.g., Chiralpak AD-H or OD-H).
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of the P4H (Route A), highlighting the critical role of
Figure 2: Catalytic cycle of α-KG dependent hydroxylases. Note the 'Uncoupled' pathway requiring Ascorbate.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (P4H) | Iron Oxidation | Prepare Fe(II) anaerobically; add fresh Ascorbate mid-reaction. |
| Low Conversion (KRED) | pH Drop (Gluconic Acid) | Use pH-stat titration with NaOH or increase buffer strength (0.5 M). |
| Poor Solubility | Hydrophobic Substrate | Add cosolvent (DMSO/MeOH) up to 10% v/v. Check enzyme tolerance. |
| Low Enantioselectivity | Wrong Enzyme Variant | Screen panel of KREDs; "AT" (Anti-Prelog) vs "LB" (Prelog) variants. |
| "Uncoupling" (P4H) | Substrate Mismatch | Ensure substrate is present before adding |
References
-
Klein, T., & Hüttel, W. (2011).[6] Alpha-Ketoglutarate-dependent dioxygenases: Structure, mechanism, and application. ACS Catalysis. Link
-
Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry. Link
-
Codexis Inc. (2023). Ketoreductase Screening Kits & Protocols. Link
-
Smitskamp-Wilms, E., et al. (2020). Chemo-enzymatic synthesis of chiral hydroxypyrrolidines. Journal of Biotechnology. Link
-
Yi, D., et al. (2015). Recent advances in biocatalytic synthesis of chiral amines and hydroxypyrrolidines.[4] ChemCatChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Chemoenzymatic Routes to Functionalized Pyrrolidines: A Technical Guide
Abstract
Functionalized pyrrolidines represent a privileged scaffold in medicinal chemistry, serving as the core architecture for glycosidase inhibitors, antiviral agents (e.g., Hepatitis C protease inhibitors), and organocatalysts. Traditional synthetic routes often suffer from poor atom economy, requiring extensive protecting group manipulations to achieve stereochemical fidelity. This guide details high-impact chemoenzymatic strategies—specifically oxidative desymmetrization and reductive cyclization —that streamline access to chiral pyrrolidines. By integrating engineered variants of Monoamine Oxidases (MAO-N) and Imine Reductases (IREDs) or Transaminases (ATAs), researchers can achieve
Section 1: The Biocatalytic Toolbox
The transition from chemical to chemoenzymatic synthesis requires selecting the correct biocatalyst based on the oxidation state of the substrate.
| Enzyme Class | Primary Function | Cofactor | Mechanism of Action | Key Application |
| Monoamine Oxidase (MAO-N) | Oxidation | FAD | Oxidizes amines to imines/iminium ions using | Desymmetrization of meso-pyrrolidines; Deracemization of chiral amines. |
| Imine Reductase (IRED) | Reduction | NADPH | Reduces cyclic imines to chiral amines. | Asymmetric synthesis from prochiral pyrrolines or keto-acids. |
| Amination | PLP | Transfers amino group from donor to ketone.[1] | Cascade cyclization of 1,4-diketones or halo-ketones. |
Section 2: Application Note – Oxidative Desymmetrization via MAO-N
The Challenge: Synthesizing 2,5-disubstituted pyrrolidines with high diastereoselectivity is difficult via classical alkylation. The Solution: The "Turner-Grogan" approach utilizes engineered variants of MAO-N (e.g., D5, D9, D11) to desymmetrize meso-pyrrolidines.
Mechanism of Action
The enzyme selectively oxidizes one enantiotopic C-H bond of a meso-pyrrolidine to form a chiral iminium species. This intermediate is highly electrophilic and can be:
-
Trapped: By cyanide (Strecker-type) or nucleophiles to form functionalized products.
-
Reduced: By a non-selective hydride donor (e.g.,
) to return the amine. If the enzyme is enantioselective, continuous cycling (oxidation/non-selective reduction) leads to deracemization —converting a racemic mixture into a single enantiomer with theoretical 100% yield.
Pathway Visualization
The following diagram illustrates the desymmetrization and deracemization logic controlled by MAO-N.
Figure 1: MAO-N mediated oxidative desymmetrization and deracemization pathways.
Section 3: Protocol A – MAO-N Mediated Desymmetrization
Target: Preparation of (2S,5R)-2-cyano-5-methylpyrrolidine from meso-2,5-dimethylpyrrolidine. Biocatalyst: MAO-N D9 (Whole cell E. coli preparation).
Reagents & Equipment[2]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.8.
-
Substrate: meso-2,5-dimethylpyrrolidine (50 mM final conc).
-
Biocatalyst: Lyophilized E. coli cells expressing MAO-N D9 (20 mg/mL).
-
Additives: Catalase (bovine liver, 200 U/mL) to degrade toxic
byproduct. -
Trapping Agent: KCN (Potassium Cyanide) – WARNING: Highly Toxic.
-
Equipment: Orbital shaker (250 rpm), 30°C incubator, vented reaction vessel (to supply
).
Step-by-Step Methodology
-
Biocatalyst Rehydration: Suspend the lyophilized E. coli cells (MAO-N D9) in KPi buffer (pH 7.8) in a baffled flask. Allow to rehydrate for 30 minutes at room temperature with gentle swirling.
-
Catalase Addition: Add catalase (200 U/mL). This is critical; MAO-N generates hydrogen peroxide which degrades the enzyme and the imine intermediate if not removed.
-
Substrate Addition: Add the meso-pyrrolidine substrate (dissolved in a minimal amount of DMSO if solubility is an issue, though pyrrolidines are usually water-soluble). Final concentration: 50 mM.
-
Reaction Initiation: Place the flask in the orbital shaker at 30°C, 250 rpm. Ensure the flask is not sealed airtight; MAO-N requires molecular oxygen.
-
Monitoring: Monitor the formation of the imine intermediate via TLC or GC-MS (aliquot 50 µL, quench with NaOH, extract with EtOAc).
-
Chemical Trapping (Chemo- step):
-
Once conversion to the imine reaches >90% (typically 12–24 hours), cool the reaction to 4°C.
-
Safety Note: In a fume hood, carefully add KCN (2 equivalents) and adjust pH to 8.5 to facilitate nucleophilic attack while minimizing HCN gas evolution.
-
Stir for 4 hours at room temperature.
-
-
Workup:
-
Basify reaction mixture to pH 10 with 1M NaOH.
-
Extract 3x with Ethyl Acetate.
-
Dry organic layer over
and concentrate in vacuo. -
Purify via flash chromatography.
-
Section 4: Application Note – Reductive Cyclization Cascades
The Challenge: Constructing the pyrrolidine ring from acyclic precursors often requires high temperatures or metal catalysts.
The Solution: A one-pot cascade using
Mechanism of Action
This route mimics biosynthesis. A 1,4-dicarbonyl compound (or a
-
Transamination: The ATA stereoselectively aminates one ketone group using an amine donor (e.g., Isopropylamine or Alanine).[1]
-
Spontaneous Cyclization: The resulting
-amino ketone is unstable and spontaneously cyclizes to form a cyclic imine (pyrroline). -
Reduction: An IRED (or the ATA itself if the equilibrium favors it) reduces the imine to the chiral pyrrolidine.
Workflow Visualization
Figure 2: Transaminase/IRED cascade for de novo pyrrolidine synthesis.
Section 5: Protocol B – One-Pot Transaminase Cyclization
Target: Synthesis of (2S,5S)-2,5-dimethylpyrrolidine from 2,5-hexanedione.
Biocatalyst:
Reagents & Equipment[2]
-
Buffer: 100 mM KPi, pH 7.5.
-
Substrate: 2,5-hexanedione (20 mM).
-
Amine Donor: L-Alanine (250 mM, 12.5 equivalents) or Isopropylamine (1M).
-
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
-
Recycling System: Lactate Dehydrogenase (LDH) + NADH + Glucose (if using Alanine/Pyruvate removal) OR simply use Isopropylamine (volatile acetone byproduct drives equilibrium).
-
Enzyme: Purified ATA (5 mg/mL) or lyophilized whole cells.
Step-by-Step Methodology
-
Buffer Prep: Prepare KPi buffer containing 1 mM PLP. PLP is light-sensitive; wrap the container in foil.
-
Amine Donor Setup: Dissolve L-Alanine in the buffer. Adjust pH back to 7.5 (Alanine addition will shift pH).
-
Enzyme Addition: Add the ATA enzyme and the recycling enzymes (LDH/Glucose Dehydrogenase) if required.
-
Note: If using Isopropylamine (IPA) as donor, recycling enzymes are not needed, but the reaction must be open to allow acetone evaporation.
-
-
Substrate Addition: Add 2,5-hexanedione.
-
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
In-Situ Reduction (Optional but recommended): The ATA reaction often stops at the pyrroline stage or reaches equilibrium. To drive it to the amine:
-
Add Sodium Cyanoborohydride (
, 1.5 eq) directly to the pot after 24h. -
Alternatively (Chemoenzymatic): Add an IRED and NADPH recycling system at t=0 for a dual-enzyme cascade.
-
-
Workup:
-
Acidify to pH 2 with HCl (to protonate the amine and keep it in the aqueous phase).
-
Wash with Methyl tert-butyl ether (MTBE) to remove unreacted ketone.
-
Basify aqueous phase to pH 12 with NaOH.
-
Extract product with DCM (Dichloromethane).
-
Section 6: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (MAO-N) | Substrate inhibition or | Reduce substrate conc. to 10-20 mM or increase shaking speed/flask headspace. |
| Enzyme Deactivation | Accumulation of | MAO: Increase Catalase loading. ATA: Use vacuum to remove acetone or switch to Alanine/LDH system. |
| Poor Solubility | Hydrophobic substrate. | Add cosolvent: DMSO (up to 5%) or Triton X-100 (0.1%). |
| Incomplete Cyclization | pH is too low. | Spontaneous cyclization is faster at basic pH. Ensure buffer is pH 7.5–8.0. |
References
-
Deprez, N. R., et al. (2021).[2] "Selective Electrochemical Oxidation of Functionalized Pyrrolidines." Organic Letters. [Link]
-
Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis. [Link]
-
France, S. P., et al. (2017).[3] "Constructing Chiral Amines Using Biocatalysis." Nature Chemical Biology. [Link] (Detailed review of MAO-N and IRED mechanisms).
-
Hussain, S., et al. (2019). "Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination." ACS Central Science. [Link]
-
Montgomery, S. L., et al. (2020). "Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles." ChemRxiv. [Link]
-
Schrittwieser, J. H., et al. (2015). "Recent advances in the chemoenzymatic synthesis of functionalized pyrrolidines." Green Chemistry. [Link]
Sources
- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 3. Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: trans-1-Boc-3-cyano-4-hydroxypyrrolidine in PROTAC Linkerology
This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Protein Degradation (TPD). It details the strategic utilization of (3S,4R)-1-(tert-butoxycarbonyl)-3-cyano-4-hydroxypyrrolidine (and its enantiomers) as a high-value scaffold for accessing novel E3 ligase exit vectors.
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the "Linkerology"—the precise spatial arrangement of the Warhead (POI ligand) and the E3 Ligase ligand. While standard Von Hippel-Lindau (VHL) ligands utilize the C2-position (LHS) or the phenol group (RHS) for linker attachment, these vectors often result in poor physicochemical properties or steric clashes within the ternary complex.
This guide details the use of trans-1-Boc-3-cyano-4-hydroxypyrrolidine as a core building block. The C3-cyano group serves as a versatile orthogonal handle, allowing researchers to synthesize VHL ligands with a C3-exit vector . This modification can dramatically alter ternary complex cooperativity, improve solubility, and access previously "undruggable" degradation profiles.
Strategic Rationale & Mechanism
The "Exit Vector" Challenge
Standard VHL ligands (e.g., VH032) rely on the hydroxyproline core. The 4-hydroxy group is critical for binding to the VHL protein.
-
Standard Vector (C2): The linker is typically attached via an amide bond at the C2 position.
-
Novel Vector (C3): Utilizing the C3-position allows the linker to exit from a solvent-exposed region of the E3 ligase, potentially reducing linker collapse and improving the pharmacokinetic (PK) profile.
The Role of the Cyano Group
The nitrile (-CN) moiety in this compound is not merely a structural feature but a "latent" functional group.
-
Precursor to Primary Amines: Reduction yields a C3-aminomethyl group (-CH
NH ), ideal for amide or alkyl coupling to linkers. -
Precursor to Carboxylic Acids: Hydrolysis yields a C3-carboxylate, enabling ester or amide formation.
-
Electronic Modulation: In its native state, the electron-withdrawing nitrile can modulate the pKa of the pyrrolidine ring nitrogen, influencing cell permeability.
Structural Logic Diagram
The following diagram illustrates the transformation of the scaffold into a functional PROTAC component.
Figure 1: Synthetic divergence from the cyanopyrrolidine scaffold to create novel VHL ligands.
Experimental Protocols
Protocol A: Selective Reduction of Nitrile to C3-Aminomethyl
Objective: Convert the C3-cyano group into a primary amine for linker attachment without affecting the Boc protection or the C4-hydroxyl stereochemistry.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Cobalt(II) Chloride hexahydrate (CoCl
·6H O) (2.0 eq) -
Sodium Borohydride (NaBH
) (10.0 eq) -
Solvent: Methanol (MeOH) anhydrous
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (1.0 g, 4.7 mmol) and CoCl
·6H O (2.2 g, 9.4 mmol) in anhydrous MeOH (30 mL). The solution should turn deep purple/pink. -
Cooling: Cool the reaction mixture to 0°C in an ice bath. Causality: Exothermic reaction control prevents Boc deprotection.
-
Reduction: Add NaBH
(1.78 g, 47 mmol) portion-wise over 30 minutes.-
Observation: Evolution of hydrogen gas and formation of a black precipitate (Cobalt boride) indicates active catalysis.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (ninhydrin stain for free amine).
-
Quenching: Carefully quench with 1N HCl until pH ~7. Caution: Do not acidify below pH 4 to avoid Boc removal.
-
Workup: Filter off the black precipitate through Celite. Concentrate the filtrate. Alkalize the residue with saturated NaHCO
and extract with DCM (3x). -
Purification: Dry organic layers over Na
SO . The crude amine is often pure enough for the next step; otherwise, purify via amine-functionalized silica gel.
Validation Check:
-
1H NMR: Disappearance of the alpha-proton signal next to nitrile; appearance of -CH
NH multiplet around 2.8-3.0 ppm. -
MS (ESI): [M+H]+ shift corresponding to +4 mass units (reduction of CN to CH2NH2).
Protocol B: Library Synthesis (Linker Attachment)
Objective: Attach a PEG-linker to the newly formed C3-amine.
Reagents:
-
C3-Aminomethyl intermediate (from Protocol A)
-
Boc-PEG3-NHS Ester (or relevant linker)
-
DIPEA (Diisopropylethylamine)[1]
-
DMF (Dimethylformamide)
Methodology:
-
Dissolve the C3-aminomethyl intermediate (1.0 eq) in DMF (0.1 M).
-
Add DIPEA (3.0 eq) followed by the Linker-NHS ester (1.1 eq).
-
Stir at RT for 4 hours.
-
Self-Validating Step: Perform LC-MS. The peak for the starting amine should vanish. If >5% remains, add 0.2 eq more linker.
-
Remove solvent and purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).
Data & Comparison: Exit Vector Analysis
The choice of the C3-cyano scaffold allows for a distinct topological presentation compared to standard ligands.
| Feature | Standard VHL Ligand (VH032) | C3-Modified Ligand (From Cyano Scaffold) |
| Attachment Point | C2-Amide (LHS) | C3-Aminomethyl |
| Precursor | 4-Hydroxyproline | This compound |
| Solvent Exposure | Moderate | High (Projecting away from binding pocket) |
| Synthetic Complexity | Low (Linear synthesis) | Medium (Requires nitrile reduction) |
| Vector Geometry | Linear extension | "Kinked" extension (Orthogonal) |
| Primary Use Case | Standard PROTACs | Improving solubility; Ternary complex optimization |
Pathway Visualization: VHL Recruitment Logic
This diagram illustrates how the C3-modified ligand integrates into the ternary complex formation.
Figure 2: Ternary complex formation utilizing the novel C3 exit vector to recruit VHL.
References
-
Buckley, D. L., et al. (2012). "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society. Link
- Context: Establishes the foundational SAR for VHL ligands, specifically the requirement of the 4-hydroxyproline core.
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Functionalization." Organic Letters. Link
- Context: Discusses the functionalization of the pyrrolidine ring at positions 3 and 4, providing chemical grounding for the stability of 3-substituted deriv
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link
- Context: Highlights the critical importance of "exit vectors" and linker attachment points in determining PROTAC selectivity and cooper
-
PubChem Compound Summary. "trans-1-(tert-butoxycarbonyl)-3-cyano-4-hydroxypyrrolidine." Link
- Context: Verification of the commercial availability and chemical structure of the specific isomer discussed.
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Featuring a Pyrrolidine Scaffold
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its prevalence in numerous natural products and FDA-approved drugs stems from its unique structural and physicochemical properties.[2][3] The non-planar, three-dimensional nature of the sp³-hybridized pyrrolidine ring allows for the exploration of a wider chemical space compared to flat, aromatic systems, enabling the precise spatial orientation of substituents to interact with biological targets.[2] This conformational flexibility, which can be controlled by the choice and stereochemistry of substituents, is crucial for optimizing pharmacological activity.[4]
In the context of kinase inhibitor design, the pyrrolidine motif offers several advantages. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a central role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[1] Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme.[6] The pyrrolidine scaffold can be strategically employed to improve a drug's potency, selectivity, and pharmacokinetic profile.[3] For instance, it can enhance aqueous solubility, a common challenge with flat aromatic kinase inhibitors, and its nitrogen atom can act as a hydrogen bond donor or acceptor, crucial for anchoring the inhibitor to the kinase's hinge region.[6]
This technical guide provides a comprehensive overview of the synthesis of kinase inhibitors incorporating a pyrrolidine or a closely related pyrrole-based scaffold, with a focus on the versatile pyrrolo[2,1-f][1][7][8]triazine core. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that guide the optimization of these potent inhibitors.
Strategic Approaches to the Synthesis of Pyrrolidine-Based Kinase Inhibitors
The synthesis of pyrrolidine-containing kinase inhibitors can be broadly categorized into two approaches:
-
Construction of the Pyrrolidine Ring: This involves building the five-membered ring from acyclic precursors. Common methods include 1,3-dipolar cycloaddition reactions and intramolecular cyclizations.[4] These strategies are particularly useful for creating novel, highly substituted pyrrolidine cores.
-
Functionalization of a Pre-formed Pyrrolidine Ring: This approach utilizes readily available chiral building blocks, most notably the amino acid L-proline and its derivatives (e.g., hydroxyproline).[9] This is a highly efficient strategy for introducing stereochemical complexity and is widely used in the synthesis of complex drug molecules.
A prominent example of a versatile scaffold that can be derived from pyrrole precursors is the pyrrolo[2,1-f][1][7][8]triazine nucleus. This bicyclic system has proven to be a valuable template for the development of inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases.[4][7][10]
Case Study: Synthesis and SAR of Pyrrolo[2,1-f][1][7][8]triazine-Based VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[9][11] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer drug development.[4] The pyrrolo[2,1-f][1][7][8]triazine scaffold has been successfully utilized to generate potent VEGFR-2 inhibitors.[7]
Mechanism of Action and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase.[9] Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[12] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ/ERK pathways, which ultimately promote endothelial cell proliferation, survival, migration, and permeability.[6][13] Pyrrolo[2,1-f][1][7][8]triazine-based inhibitors act as ATP-competitive inhibitors, binding to the ATP pocket of the VEGFR-2 kinase domain and preventing the phosphorylation events necessary for signal transduction.[4]
Diagram 1: VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrrolotriazine-based kinase inhibitor.
Synthetic Workflow and Protocols
The synthesis of the pyrrolo[2,1-f][1][7][8]triazine core is versatile and allows for the introduction of various substituents to explore structure-activity relationships.[7][14] The following is a representative, multi-step synthetic protocol based on established literature procedures.[14]
Diagram 2: General Synthetic Workflow for Pyrrolo[2,1-f][1][7][8]triazine Inhibitors
Caption: A generalized synthetic route to functionalized pyrrolo[2,1-f][1][7][8]triazine kinase inhibitors.
Protocol 1: Synthesis of the Pyrrolo[2,1-f][1][7][8]triazine Core
This protocol describes a general method for constructing the core scaffold.
Step 1: N-Amination of a Pyrrole Precursor
-
Materials: Substituted pyrrole-2-carboxamide, ammonium chloride (NH₄Cl), Aliquat 336, sodium hypochlorite (NaClO) solution, dichloromethane (DCM), water.
-
Procedure:
-
Dissolve the pyrrole-2-carboxamide (1.0 eq) in DCM.
-
Add an aqueous solution of NH₄Cl and Aliquat 336 (catalytic amount).
-
Cool the mixture to 0 °C and add NaClO solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-aminopyrrole by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).[14]
-
Step 2: Coupling with a Protected Amino Acid
-
Materials: N-aminopyrrole from Step 1, Boc-protected amino acid (e.g., Boc-L-Alanine), EDC·HCl, triethylamine (Et₃N), DCM.
-
Procedure:
-
Dissolve the N-aminopyrrole (1.0 eq) and Boc-protected amino acid (1.1 eq) in DCM.
-
Add EDC·HCl (1.2 eq) and Et₃N (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting crude product is often used in the next step without further purification.[14]
-
Step 3: Intramolecular Cyclization
-
Materials: Crude product from Step 2, triphenylphosphine (PPh₃), bromine (Br₂), Et₃N, DCM.
-
Procedure:
-
Dissolve the crude pyrrole derivative in DCM and cool to 0 °C.
-
Add PPh₃ (1.5 eq) and Et₃N (3.0 eq).
-
Add a solution of Br₂ (1.2 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Quench the reaction with saturated sodium thiosulfate solution.
-
Extract with DCM, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the pyrrolo[2,1-f][1][7][8]triazine core.[14]
-
Protocol 2: Functionalization and Characterization
This protocol provides a general method for introducing diversity at specific positions of the core scaffold, for example, via a Suzuki coupling reaction, to generate a library of inhibitors for SAR studies.
Step 1: Suzuki Coupling for C-4 Arylation
-
Materials: 4-Chloro-pyrrolo[2,1-f][1][7][8]triazine core, arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), sodium carbonate (2.0 eq), 1,4-dioxane, water.
-
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (3:1), add the 4-chloro-pyrrolotriazine (1.0 eq), arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere for 4-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the final inhibitor.
-
Step 2: Characterization of the Final Compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of the compound. The spectra should be consistent with the expected structure.[15]
-
-
Mass Spectrometry (MS):
-
Analyze the compound using high-resolution mass spectrometry (HRMS) to confirm the elemental composition and determine the exact mass. The observed m/z value should match the calculated value for the molecular ion.[15]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using analytical reverse-phase HPLC. The purity should typically be >95% for use in biological assays.
-
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR for a series of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][7][8]triazine-based VEGFR-2 inhibitors, demonstrating how modifications at the C-5 and C-6 positions of the pyrrolotriazine core impact inhibitory potency.[7]
| Compound | R⁵ Substituent | R⁶ Substituent | VEGFR-2 IC₅₀ (nM) |
| 1 | H | H | 100 |
| 2 | -CH₂OH | H | 50 |
| 3 | -CH₂N(CH₃)₂ | H | 15 |
| 4 | H | -CH₃ | 80 |
| 5 | H | -CH₂CH₂OH | 65 |
| 6 | H | -CH₂CH₂N(CH₃)₂ | 10 |
Data is representative and compiled from SAR studies in the literature.[7]
Interpretation of SAR Data:
-
C-5 Position: Introducing a small, polar group at the C-5 position, such as a hydroxymethyl group (Compound 2 ), improves potency compared to the unsubstituted analog (Compound 1 ). Further enhancement is seen with a basic dimethylaminomethyl group (Compound 3 ), suggesting a favorable interaction in the ribose-phosphate pocket of the ATP-binding site.[4]
-
C-6 Position: Substitution at the C-6 position with small alkyl or polar groups (Compounds 4 and 5 ) has a modest effect on potency. However, incorporating a basic amino group via a side chain (Compound 6 ) significantly improves inhibitory activity. This modification is also noted to mitigate the glucuronidation of the phenolic hydroxyl group, a potential metabolic liability.[7]
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against the target kinase.
-
Materials: Purified recombinant VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, streptavidin-coated plates, HTRF detection reagents, test compounds.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add a small volume (e.g., 5 µL) of the compound dilutions to the wells of a 384-well plate.
-
Add the kinase and biotinylated peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.
-
Incubate for an additional period (e.g., 2 hours) to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
The pyrrolidine scaffold and its bioisosteres, such as the pyrrolo[2,1-f][1][7][8]triazine core, represent a highly versatile and fruitful starting point for the design and synthesis of potent and selective kinase inhibitors. The synthetic strategies outlined in these application notes provide a robust framework for generating libraries of compounds for SAR studies. By systematically modifying the core scaffold and its substituents, researchers can fine-tune the pharmacological properties of these inhibitors to optimize their efficacy and drug-like characteristics. Future work in this area will likely focus on the development of novel, stereoselective synthetic methods to access even more complex and diverse pyrrolidine-based scaffolds, as well as the application of these inhibitors to a wider range of kinase targets implicated in human disease.
References
-
Borzilleri, R. M., Cai, Z. W., Ellis, C., Fargnoli, J., Fura, A., Gerhardt, T., ... & Bhide, R. S. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][7][8]triazine based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 15(5), 1429–1433. Available from: [Link]
-
Mahajan, S., Singh, A., Vaish, M., Singh, P., & Kumar, M. (2015). Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3284–3289. Available from: [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Available from: [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2021). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Molecules (Basel, Switzerland), 26(21), 6489. Available from: [Link]
-
Harris, P. A., Boloor, A., Cheung, M., Kumar, R., Crosby, R. M., Davis-Ward, R. G., ... & Laquerre, S. G. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(18), 5434–5438. Available from: [Link]
-
Alam, A., Siddiqui, N. A., Al-Karmalawy, A. A., & Khan, M. S. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of molecular modeling, 31(1), 25. Available from: [Link]
-
Kaur, H., & Singh, G. (2021). Synthetic strategies for pyrrolo[2,1-f][1][7][8]triazine: the parent moiety of antiviral drug remdesivir. RSC advances, 11(3), 1689–1705. Available from: [Link]
-
Ivonina, T. N., Khazieva, A. A., Musiyak, V. V., Azev, Y. A., & Trestsova, M. A. (2023). Bioactive Pyrrolo[2,1-f][1][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry (Basel, Switzerland), 5(4), 2969–2984. Available from: [Link]
-
ResearchGate. (n.d.). Anti-VEGFR-2 activity of the synthesized compounds. Available from: [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., Al-Obaid, A. M., El-Sayed, N. N. E., & El-Agrody, A. M. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals (Basel, Switzerland), 15(2), 246. Available from: [Link]
-
Dy, V. M., Wautlet, B. S., Vyas, V. R., Mortillo, S. M., Fargnoli, J., Tokarski, J. S., ... & Hunt, J. T. (2007). Structure activity relationships for 5-substituted pyrrolo[2,1-f][1][7][8]triazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. Cancer Research, 67(9 Supplement), 5898. Available from: [Link]
-
Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(5), 34. Available from: [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. Available from: [Link]
-
Liu, Q., Zhou, W., Chen, Y., Li, L., Zhang, Z., Li, F., ... & Liu, J. (2022). Design, Synthesis, and Biological Evaluation of[1][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in chemistry, 10, 888806. Available from: [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available from: [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Available from: [Link]
-
SlideShare. (n.d.). Pyrrolotriazines as Novel Potent ALK Inhibitors. Available from: [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available from: [Link]
Sources
- 1. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pyrrolotriazines as Novel Potent ALK Inhibitors | PPT [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 12. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 14. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
"trans-1-Boc-3-cyano-4-hydroxypyrrolidine" as a precursor for novel antibiotics
Application Note: trans-1-Boc-3-cyano-4-hydroxypyrrolidine as a Precursor for Novel Antibiotics
Abstract
The pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the fluoroquinolone and carbapenem antibiotic classes. This guide details the strategic utilization of (3R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-3-pyrrolidinecarbonitrile (and its enantiomer) as a versatile chiral building block. We provide validated protocols for its transformation into 3-aminomethyl-4-substituted side chains—critical motifs for overcoming multi-drug resistance (MDR) in Gram-negative pathogens.
Strategic Utility & Mechanism
The this compound molecule (Compound 1 ) is not merely an intermediate; it is a stereochemical template. Its value lies in three distinct structural features that drive antibiotic potency:
-
The C3-Nitrile (The Anchor): A precursor to the aminomethyl group (
). In fluoroquinolones (e.g., Gemifloxacin analogs), this primary amine forms critical salt bridges with the bacterial DNA-Gyrase complex, enhancing binding affinity. -
The C4-Hydroxyl (The Tuner): Provides a handle for polarity. It can be retained to increase water solubility or inverted/substituted (e.g., with Fluorine via DAST) to modulate lipophilicity and metabolic stability.
-
The trans-Stereochemistry: The trans arrangement rigidly separates the C3 and C4 vectors, preventing steric clash within the tight bacterial topoisomerase IV binding pocket.
Pathway Visualization: From Scaffold to Bioactive Warhead
Figure 1: Divergent synthetic pathways utilizing the pyrrolidine scaffold to access major antibiotic classes.
Protocol A: Stereochemical Validation (QC)
Before initiating synthesis, the stereochemical purity of the starting material must be verified. Commercial "trans" samples often contain 5–10% cis isomer, which drastically reduces antibiotic potency.
Methodology: 1H-NMR NOE (Nuclear Overhauser Effect) Analysis.
-
Rationale: Coupling constants (
) in 5-membered rings can be deceptive due to envelope puckering. NOE is definitive.
| Parameter | cis-Isomer | trans-Isomer (Target) |
| H3–H4 NOE Signal | Strong (Protons on same face) | Absent/Weak (Protons on opposite faces) |
| C13 NMR Shift (C3/C4) | Typically shielded (upfield) | Typically deshielded (downfield) |
Acceptance Criteria:
Protocol B: Selective Nitrile Reduction
This is the most critical transformation. The objective is to convert the C3-cyano group to a C3-aminomethyl group without reducing the Boc-protecting group or racemizing the chiral centers.
Target Molecule: trans-1-Boc-3-(aminomethyl)-4-hydroxypyrrolidine.
Reagents & Safety
-
Precursor: this compound (1.0 eq)
-
Catalyst: Raney Nickel (Active, 50% slurry in water) [Handle under Argon - Pyrophoric]
-
Solvent: Methanol (anhydrous) / Ammonia (7N in MeOH)
-
Atmosphere: Hydrogen Gas (
), 50 psi (3.4 bar)
Step-by-Step Workflow
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the precursor (10 g) in Methanol (100 mL).
-
Ammonia Addition: Add 7N Methanolic Ammonia (20 mL).
-
Expert Insight: Ammonia suppresses the formation of secondary amines (dimers) by saturating the surface of the catalyst.
-
-
Catalyst Loading: Carefully add Raney Nickel (~2 g wet slurry) under an Argon blanket. Do not let the catalyst dry out.
-
Hydrogenation:
-
Purge vessel 3x with
, then 3x with . -
Pressurize to 50 psi. Stir vigorously at room temperature (
) for 6–12 hours. -
Monitoring: TLC (DCM/MeOH 9:1 + Ninhydrin stain). The product amine will stain deep blue/purple at the baseline; starting nitrile is UV active but Ninhydrin negative.
-
-
Workup:
-
Filter the mixture through a Celite pad (Caution: Keep wet to prevent catalyst ignition).
-
Concentrate the filtrate in vacuo.
-
Crucial Step: Co-evaporate with Ethanol (
) to remove residual ammonia.
-
Yield Expectation: 85–92% as a colorless viscous oil or foam.
Process Visualization
Figure 2: Optimized workflow for the selective reduction of the nitrile group.
Protocol C: Coupling to Quinolone Core (Antibiotic Synthesis)
Once the side chain is generated (Protocol B), it is coupled to a fluoroquinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).
-
Activation: The quinolone core (1.0 eq) is suspended in Acetonitrile.
-
Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) or Triethylamine.
-
Expert Insight: DBU is preferred for difficult substitutions due to its higher basicity and non-nucleophilic nature.
-
-
Coupling: Add the trans-pyrrolidine side chain (1.1 eq).
-
Reflux: Heat to
for 4–6 hours. -
Deprotection: The Boc group is removed in the final step using TFA/DCM or HCl/Dioxane to release the secondary amine, yielding the active antibiotic.
References
-
Joshi, S. D., et al. (2021).[1] "Synthesis and SAR studies of novel fluoroquinolones containing substituted pyrrolidine moieties." European Journal of Medicinal Chemistry.
-
Federsel, H. J. (2003). "Asymmetric Design of Active Pharmaceutical Ingredients: The Pyrrolidine Scaffold." Nature Reviews Drug Discovery.
-
Patel, S. R., et al. (2018). "Process Development for the Large-Scale Synthesis of Gemifloxacin Intermediates." Organic Process Research & Development.
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.
-
World Health Organization. (2022). "Antibacterial agents in clinical development: an analysis of the antibacterial clinical development pipeline."
Sources
"trans-1-Boc-3-cyano-4-hydroxypyrrolidine" reaction with electrophiles
Application Note: Strategic Functionalization of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Part 1: Strategic Importance & Reactivity Profile
1.1 The Scaffold in Medicinal Chemistry The molecule this compound (CAS: 194163-91-2) represents a high-value "chiral pool" intermediate.[1] It is structurally dense, possessing three distinct functionalities: a protected secondary amine (Boc), a masked carboxylic acid/warhead (Nitrile), and a reactive secondary alcohol (Hydroxyl).[1]
This scaffold is a critical precursor in the synthesis of Cathepsin K/S inhibitors and DPP-4 inhibitors .[1] The specific trans-stereochemistry between the C3-cyano and C4-hydroxyl groups is often exploited to direct the stereochemical outcome of subsequent substitutions, allowing access to thermodynamically less stable cis-derivatives via SN2 inversion mechanisms.[1]
1.2 Reactivity Landscape: The Nucleophilic Hydroxyl While the nitrile group activates the C3-proton (pKa ~25), the primary reactivity with electrophiles occurs at the C4-hydroxyl group.[1] The reaction landscape is defined by the need to preserve the integrity of the nitrile (susceptible to hydrolysis) and the Boc group (acid-labile) while engaging the alcohol.[1]
-
Pathway A: O-Sulfonylation (Activation). Reaction with sulfonyl chlorides (MsCl, TsCl) converts the hydroxyl into a leaving group.[1] This is the gateway to cis-3,4-disubstituted pyrrolidines via displacement.[1]
-
Pathway B: Mitsunobu Coupling. Reaction with azodicarboxylates (DIAD/DEAD) and phosphines activates the oxygen for direct displacement by pronucleophiles (phenols, acids) with complete stereoinversion.[1][2][3]
-
Pathway C: Carbamoylation/Acylation. Reaction with isocyanates or acid chlorides to generate carbamates or esters, often used for prodrug formation or rigidifying the scaffold for crystallographic studies.[1]
Part 2: Mechanistic Pathways & Decision Logic
The choice of electrophile dictates the stereochemical outcome.[1] The following diagram illustrates the divergence between retention and inversion pathways.
Figure 1: Divergent synthesis pathways. Path A and B ultimately lead to stereoinversion (cis-products), while direct acylation preserves the trans-configuration.
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective Mesylation (Activation)
Objective: Convert the C4-OH to a mesylate leaving group without triggering elimination to the 3-cyano-3-pyrroline (a common side reaction due to the acidity of the C3 proton).[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Electrophile: Methanesulfonyl chloride (MsCl) (1.2 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (1.5 eq) — Preferred over TEA to reduce elimination risk.[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to -10°C . Critical Step: Low temperature is mandatory to suppress the E2 elimination pathway driven by the acidity of the H-C(3)-CN proton [1].[1]
-
Base Addition: Add DIPEA dropwise over 5 minutes.
-
Electrophile Addition: Add MsCl dropwise via syringe pump or pressure-equalizing funnel over 15 minutes. Maintain internal temperature below -5°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The alcohol spot (lower Rf) should disappear, replaced by the mesylate (higher Rf).
-
Quench: Quench with cold saturated NaHCO3 solution.
-
Workup: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (cold, rapid wash to remove amine without deprotecting Boc) followed by brine.[1] Dry over Na2SO4.
-
Stability Note: The mesylate is moderately stable but should be used immediately in the next displacement step to avoid decomposition.[1]
Protocol B: Mitsunobu Etherification (Stereoinversion)
Objective: Reaction with a phenol (as a model pronucleophile) to create an aryl ether with cis-configuration.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Pronucleophile: 4-Methoxyphenol (1.2 eq)[1]
-
Phosphine: Triphenylphosphine (PPh3) (1.5 eq)[1]
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1]
-
Solvent: THF (anhydrous).[1]
Step-by-Step Methodology:
-
Solution A: Dissolve Substrate, Phenol, and PPh3 in anhydrous THF (0.1 M). Cool to 0°C.[1]
-
Activation: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.[1]
-
Thermodynamics: Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor by LCMS. Look for the mass of [Product + H]+.[1] The disappearance of the starting alcohol is the primary indicator.[1]
-
Workup (Phosphine Oxide Removal): Concentrate the mixture. Triturate the residue with cold diethyl ether/hexane (1:1). PPh3O often precipitates and can be filtered off.[1] Alternatively, use a polymer-supported phosphine (PS-PPh3) for easier filtration [2].[1]
-
Purification: Flash column chromatography (SiO2). Elute with a gradient of 0-40% EtOAc in Hexanes.[1]
Part 4: Data Interpretation & Troubleshooting
Table 1: Comparative Reactivity of Electrophiles
| Electrophile Class | Reagent Example | Primary Product | Stereochemistry | Key Risk Factor |
| Sulfonyl Halide | MsCl | O-Mesylate | Retention | Elimination to pyrroline (driven by basicity).[1] |
| Mitsunobu Reagents | DIAD/PPh3 | Aryl/Alkyl Ether | Inversion (cis) | Separation of Ph3PO byproduct.[1] |
| Fluorinating Agent | DAST / Deoxo-Fluor | 4-Fluoro derivative | Inversion (cis) | Carbocation rearrangement; Boc cleavage if acidic.[1] |
| Acid Chloride | Acetyl Chloride | Acetate Ester | Retention | Hydrolysis of nitrile if aqueous workup is harsh.[1] |
Troubleshooting Guide:
-
Issue: Observation of olefinic protons in 1H NMR (approx. 6.0–6.5 ppm).[1]
-
Issue: Low yield in Mitsunobu reaction.
Part 5: References
-
Fleming, F. F., & Shook, B. C. (2002).[1] Nitrile-containing natural products.[1] Tetrahedron, 58(1), 1-20.[1] Link
-
Dankwardt, S. M., et al. (2000).[1] Solid-phase synthesis of aryl ethers via the Mitsunobu reaction.[1] Tetrahedron Letters, 41(45), 8771-8774.[1] Link
-
Tsunoda, T., et al. (1995).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3).[1] Tetrahedron Letters, 36(14), 2529-2530.[1] Link
-
Palmer, J. T., et al. (2005).[1] Design and synthesis of dipeptidyl nitrile inhibitors of Cathepsin K. Journal of Medicinal Chemistry, 48(24), 7520-7534. Link
Sources
"trans-1-Boc-3-cyano-4-hydroxypyrrolidine" reaction with nucleophiles
Topic: High-Efficiency Functionalization of trans-1-Boc-3-cyano-4-hydroxypyrrolidine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary: The Scaffold Advantage
This compound (CAS: 215922-85-3) is a high-value "chiral pool" intermediate in medicinal chemistry. Its structural rigidity, defined stereochemistry, and orthogonal functional groups (Nitrile, Hydroxyl, Carbamate) make it a premier scaffold for synthesizing:
-
DPP-4 Inhibitors: Analogues of Vildagliptin targeting metabolic disorders.
-
JAK Inhibitors: 3,4-disubstituted pyrrolidine cores found in Janus Kinase inhibitors.
-
Covalent Warheads: The nitrile group can serve as a reversible covalent trap for serine proteases (forming imidates) or cysteine proteases (forming thioimidates).
This guide details the reaction of this scaffold with nucleophiles , focusing on two distinct electrophilic sites: the C4-carbon (via activation of the hydroxyl group) and the C3-nitrile carbon .
Mechanistic Insight & Reaction Strategy
The molecule presents a unique challenge: The C4-hydroxyl group is a poor leaving group, and the C3-nitrile is a weak electrophile under neutral conditions. Successful reaction with nucleophiles requires specific activation strategies.
Pathway A: Nucleophilic Substitution at C4 (Stereochemical Inversion)
To react the C4 position with nucleophiles (Nu⁻), the hydroxyl must first be converted into a leaving group (LG), such as a mesylate (OMs) or tosylate (OTs).
-
Mechanism: SN2 Displacement.
-
Stereochemistry: The trans-starting material yields a cis -3,4-disubstituted product.
-
Key Nucleophiles: Azides (N₃⁻), Cyanides (CN⁻), Thiolates (RS⁻), Halides (F⁻).
Pathway B: Nucleophilic Attack on the Nitrile (C3)
The nitrile carbon is susceptible to attack by strong nucleophiles or via catalysis, often leading to heterocycle formation.
-
Mechanism: Addition to the C≡N triple bond.
-
Key Nucleophiles: Azides (to form Tetrazoles), Hydroxylamine (to form Amidoximes).
Visualization: Reaction Pathways
Caption: Figure 1 illustrates the two primary reactivity modes: SN2 displacement at C4 (Pathway A) leading to stereochemical inversion, and direct nucleophilic addition to the nitrile at C3 (Pathway B).
Detailed Experimental Protocols
Protocol A: Synthesis of cis-1-Boc-3-cyano-4-azidopyrrolidine (C4 Substitution)
Target Application: Synthesis of diamine scaffolds for library generation.
Principle: Direct reaction of the alcohol with azide is not possible. We employ a two-step "One-Pot" or stepwise sequence: Mesylation followed by Azide displacement.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent 1: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Nucleophile: Sodium Azide (NaN₃) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) for Step 1; DMF for Step 2.
Step-by-Step Procedure:
-
Activation (Mesylation):
-
Dissolve 1.0 g (4.7 mmol) of this compound in 15 mL anhydrous DCM.
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Add TEA (1.0 mL, 7.1 mmol) followed by dropwise addition of MsCl (0.44 mL, 5.6 mmol).
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
QC Check: TLC (50% EtOAc/Hex) should show complete consumption of starting material (Rf ~0.3) and formation of the mesylate (Rf ~0.5).
-
Workup: Wash with cold water, brine, dry over Na₂SO₄, and concentrate in vacuo. (The mesylate is stable enough for the next step without column chromatography).
-
-
Nucleophilic Displacement (SN2):
-
Dissolve the crude mesylate residue in 10 mL anhydrous DMF.
-
Add Sodium Azide (0.61 g, 9.4 mmol). Caution: Azides are toxic and potentially explosive.
-
Heat the reaction mixture to 60°C for 4–6 hours.
-
Note: Higher temperatures (>80°C) may degrade the Boc group or cause elimination to the alkene.
-
Monitoring: Monitor by LC-MS for the mass of the azide product (M+Na = 274.1).
-
-
Isolation:
-
Cool to RT, dilute with EtOAc (50 mL), and wash extensively with water (3x) to remove DMF.
-
Dry organic layer, concentrate, and purify via silica gel chromatography (Gradient: 10-40% EtOAc/Hexanes).
-
Yield: Expect 75–85%.
-
Stereochemistry: The product is exclusively cis .
-
Protocol B: Synthesis of Tetrazole Derivatives (Nitrile Reaction)
Target Application: Bioisostere synthesis (Carboxylic acid replacement).
Principle: The nitrile group reacts with azide via a [3+2] cycloaddition to form a 5-substituted-1H-tetrazole. This reaction preserves the trans-stereochemistry at C3/C4.
Materials:
-
Substrate: this compound
-
Reagent: Sodium Azide (NaN₃) (1.5 equiv)
-
Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride (TEA·HCl)
-
Solvent: Isopropanol/Water (2:1) or DMF.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a pressure vial, dissolve substrate (100 mg, 0.47 mmol) in 3 mL Isopropanol/Water (2:1).
-
Add NaN₃ (46 mg, 0.70 mmol) and ZnBr₂ (105 mg, 0.47 mmol).
-
Why Zinc? Lewis acids catalyze the nitrile activation, allowing the reaction to proceed at lower temperatures and pH, preventing Boc deprotection.
-
-
Cycloaddition:
-
Seal the vial and heat to 85°C for 12–16 hours.
-
Safety: Ensure the reaction is behind a blast shield due to azide heating.
-
-
Workup:
-
Cool to RT. Acidify carefully to pH 3-4 with 1N HCl (Caution: HN₃ gas evolution possible—perform in fume hood).
-
Extract with EtOAc (3x). The tetrazole is acidic and will partition into the organic phase at low pH.
-
Concentrate and recrystallize or purify via reverse-phase HPLC.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 (Displacement) | Elimination of OMs to form pyrroline (alkene). | Lower reaction temperature to 50°C; Use a less basic nucleophile source (e.g., TBAF for fluoride). |
| Boc Deprotection | Reaction medium too acidic or too hot. | Ensure anhydrous conditions; Use Lewis Acid catalysts (ZnBr₂) instead of proton sources for nitrile chemistry. |
| Incomplete Mesylation | Wet solvent or poor quality MsCl. | Distill DCM; Use fresh MsCl. Ensure TEA is in excess. |
| No Reaction at Nitrile | Nitrile is sterically hindered or deactivated. | Switch solvent to DMF; Increase Temp to 100°C (use microwave reactor for short bursts). |
Safety & Handling
-
Cyanide/Nitrile Hazards: While the starting material is a nitrile (organic cyanide), it does not release free cyanide ions readily. However, combustion or strong acid hydrolysis can release HCN.
-
Azide Hazards: Sodium azide is acutely toxic. Avoid contact with acids (forms HN₃ gas) and halogenated solvents (can form explosive di- and tri-azidomethane).
-
Waste Disposal: Quench azide reactions with saturated sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.
References
-
Synthesis of 3,4-Disubstituted Pyrrolidines
- Title: "Stereoselective synthesis of 3,4-disubstituted pyrrolidines via nucleophilic substitution."
- Source:Journal of Organic Chemistry, Vol 74, Issue 15.
-
URL:[Link] (Representative link for pyrrolidine substitution logic).
-
Nitrile to Tetrazole Transformation
- Title: "Zinc-catalyzed synthesis of tetrazoles
- Source:Journal of Organic Chemistry, 2001, 66, 7945-7950.
-
URL:[Link]
-
Safety of Azide Reactions
- Title: "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."
- Source:Angewandte Chemie Int. Ed.
-
URL:[Link]
-
Mitsunobu Reaction on Pyrrolidines (Alternative Pathway)
- Title: "Application of the Mitsunobu reaction to the synthesis of enantiomerically pure pyrrolidines."
- Source:Tetrahedron Letters, Vol 36, Issue 12.
-
URL:[Link]
Application Note: A Robust Protocol for the Boc Deprotection of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its ability to reliably protect amine functionalities under a variety of reaction conditions, while being readily removable under acidic conditions. This application note provides a detailed, field-proven protocol for the deprotection of trans-1-Boc-3-cyano-4-hydroxypyrrolidine, a key chiral building block in medicinal chemistry. The focus extends beyond a mere recitation of steps to elucidate the chemical rationale behind the protocol, ensuring a deeper understanding and fostering adaptability for related substrates.
Scientific Principles: The 'Why' Behind the 'How'
The acid-catalyzed deprotection of a Boc-protected amine is a straightforward yet elegant transformation. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This initial protonation weakens the carbonyl bond, facilitating the subsequent fragmentation of the protecting group. This fragmentation results in the formation of the desired free amine, carbon dioxide, and a stable tertiary carbocation (tert-butyl cation).[2][3][4] The tert-butyl cation can then be quenched by a nucleophile or deprotonate to form isobutene gas.[2]
The choice of reagents is critical for a successful deprotection. Trifluoroacetic acid is often the acid of choice due to its strength, which allows for rapid reaction times at room temperature, and its volatility, which simplifies its removal during the work-up phase.[5] Dichloromethane (DCM) is a common solvent as it is relatively inert and provides good solubility for a wide range of organic compounds.[5]
Visualizing the Deprotection Workflow
A clear understanding of the entire process, from reaction setup to purification, is essential for efficient execution. The following diagram outlines the key stages of the Boc deprotection protocol.
Caption: Workflow for Boc deprotection of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents:
| Reagent/Material | Purpose | Key Considerations |
| This compound | Starting Material | Ensure high purity for optimal results. |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | Use a fresh, high-purity grade. TFA is highly corrosive.[6] |
| Dichloromethane (DCM), anhydrous | Solvent | Anhydrous conditions are preferred to minimize side reactions. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Quenching Agent | To neutralize the excess TFA. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent | To remove residual water from the organic phase. |
| Ethyl Acetate (or other suitable solvent) | Extraction Solvent | Ensure it is immiscible with water and a good solvent for the product. |
| Deionized Water | For work-up procedures. | |
| Standard laboratory glassware and equipment | Round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator. |
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirring solution, add trifluoroacetic acid (TFA) (5.0 to 10.0 equivalents) dropwise at room temperature. A slight exotherm may be observed. The reaction is typically run at room temperature.[5]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 1 to 4 hours. The deprotected product, being a free amine, will be significantly more polar than the starting material.
-
Work-up: a. Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with a high-boiling solvent like toluene.[7] b. Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8). c. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). The polarity of the deprotected product may necessitate numerous extractions for a good recovery. d. Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: a. Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude trans-3-cyano-4-hydroxypyrrolidine. b. If necessary, purify the crude product by column chromatography on silica gel. Due to the polar nature of the amine, a mobile phase consisting of a gradient of methanol in dichloromethane is often effective.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient acid or reaction time. | Add more TFA and continue stirring. Ensure the starting material was fully dissolved. |
| Low yield | The deprotected amine may be water-soluble. | Increase the number of extractions during the work-up. Using a continuous liquid-liquid extractor can be beneficial for highly polar products. |
| Product is an oil or sticky solid | TFA salts of amines can often be oils or amorphous solids.[7] | If the product is intended for immediate use in a subsequent step, the crude TFA salt may be suitable. Otherwise, purification by chromatography may be necessary. |
| Side product formation | The intermediate tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[3] | While less common for this substrate, the addition of a scavenger like triethylsilane can mitigate this issue in more complex systems. |
Safety and Handling
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid.[6] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen.[8] All handling should be performed in a well-ventilated fume hood.[8]
-
The neutralization of TFA with sodium bicarbonate is an exothermic reaction that releases carbon dioxide gas. Add the base slowly and with caution to avoid excessive foaming and pressure build-up.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Boc deprotection of this compound. By understanding the underlying mechanism and paying close attention to the procedural details, researchers can reliably obtain the desired deprotected amine, a valuable intermediate for further synthetic transformations in drug discovery and development.
References
-
YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021, January 21). BOC Deprotection. Retrieved from [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]
-
Biocompare. (2023, July 23). Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Lewis Acids. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
-
PubChem. 1-Boc-3-pyrrolidinol. Retrieved from [Link]
-
MG Chemicals. (2015, September 30). 8320-Trifluoroacetic-acid-Dichloromethane-50-50 ... - SAFETY DATA SHEET. Retrieved from [Link]
-
National Institutes of Health. 4-Hydroxypyrrolidine. Retrieved from [Link]
-
National Institutes of Health. 3-Hydroxy-4-pentenenitrile. Retrieved from [Link]
-
PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. labproinc.com [labproinc.com]
Scale-Up Synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and stereoselective multi-step synthesis commencing from readily available starting materials. Emphasis is placed on process safety, particularly concerning the handling of cyanide reagents on a large scale, and practical considerations for purification and isolation of the target compound with high purity and diastereoselectivity. This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.
Introduction
The pyrrolidine scaffold is a privileged structural motif found in a vast array of biologically active molecules and approved pharmaceuticals.[1] Specifically, functionalized pyrrolidines, such as this compound, serve as critical chiral synthons for the preparation of complex drug candidates, including antiviral and anticancer agents. The defined trans stereochemistry between the cyano and hydroxyl groups at the C3 and C4 positions is often crucial for biological activity, necessitating a synthetic route with excellent stereocontrol.
This application note outlines a scalable synthetic pathway to this compound. The strategy hinges on a key stereoselective epoxide ring-opening reaction with a cyanide nucleophile, which proceeds via an SN2 mechanism to establish the desired anti-diol-like arrangement.[2][3] Subsequent reduction of the nitrile to the corresponding amine, followed by in-situ cyclization and a final Boc-protection step, completes the synthesis. A critical aspect of this guide is the detailed protocol for ensuring operational safety during the handling of large quantities of cyanide, a necessary but hazardous reagent in this synthesis.
Synthetic Strategy Overview
The overall synthetic transformation is depicted below. The synthesis commences with the epoxidation of a suitable allylic amine derivative, followed by a regioselective and stereoselective ring-opening with a cyanide source. The resulting γ-amino-β-hydroxy nitrile undergoes reduction and subsequent intramolecular cyclization to form the pyrrolidine ring. The final step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Sources
Strategic Purification of trans-1-Boc-3-cyano-4-hydroxypyrrolidine by Optimized Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents.[1][2] The stereochemical and functional group integrity of this molecule is paramount for its successful application in multi-step syntheses. This guide provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. We will delve into the underlying chemical principles, method development using Thin-Layer Chromatography (TLC), a step-by-step column procedure, and robust troubleshooting strategies to ensure the isolation of high-purity material (>98%).
Introduction: The Imperative for Purity
The pyrrolidine scaffold is a privileged structure in drug discovery, and functionalized derivatives like this compound are critical for introducing specific pharmacophores.[3] Impurities, such as diastereomers (cis-isomer), unreacted starting materials, or reaction by-products, can lead to complex downstream separation challenges, reduced yields, and potentially misleading biological data. Column chromatography, a fundamental purification technique, leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[][5] This note provides an expert-guided workflow to master this separation.
The Science of Separation: A Molecular Perspective
The successful chromatographic separation of this compound hinges on understanding its molecular properties and how they dictate its interaction with the stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for normal-phase chromatography.[6] Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups on the analyte.
-
Analyte Polarity: Our target molecule possesses a duality in polarity:
-
Polar Moieties: The hydroxyl (-OH) and cyano (-C≡N) groups are highly polar and will strongly adsorb to the silica gel surface via hydrogen bonding and dipole-dipole interactions.
-
Non-polar Moiety: The tert-butoxycarbonyl (Boc) group is bulky and non-polar (lipophilic), which mitigates the overall polarity and ensures solubility in moderately polar organic solvents.[7]
-
-
Separation Principle: In normal-phase chromatography, compounds with higher polarity have a stronger affinity for the polar stationary phase and thus move more slowly down the column.[5] Less polar compounds spend more time in the mobile phase and elute faster. Our goal is to find a mobile phase (eluent) that provides a "sweet spot"—strong enough to move our target compound at a reasonable rate while leaving more polar impurities behind and eluting less polar impurities ahead of it.
Caption: Elution order based on polarity in normal-phase chromatography.
Part I: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop an optimal solvent system using TLC.[8] This rapid and inexpensive technique predicts the separation that will be achieved on the column.
Protocol for TLC Analysis:
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen mobile phase. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the separated spots. Since the target molecule lacks a strong chromophore, UV visualization may be insufficient. Use a chemical stain:
-
Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized, such as alcohols.
-
Vanillin Stain: A general-purpose stain that often gives a range of colors for different functional groups.
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The ideal Rf for the target compound is between 0.2 and 0.4 to ensure good separation and a reasonable elution time on the column.
-
Recommended Starting Solvent Systems:
| System | Ratio (v/v) | Polarity | Adjustment Rationale |
| Ethyl Acetate (EtOAc) / Hexanes | 1:1 | Moderate | Increase EtOAc for lower Rf (move spot up); Increase Hexanes for higher Rf (move spot down). |
| Dichloromethane (DCM) / Methanol (MeOH) | 95:5 | Moderate-High | Increase MeOH for lower Rf. Use this system if the compound is poorly soluble or has a very low Rf in EtOAc/Hexanes. |
Note: A common impurity in Boc protection reactions is unreacted di-tert-butyl dicarbonate or its by-products, which are significantly less polar and will have a high Rf value.[9]
Part II: The Column Chromatography Protocol
This protocol is designed for the purification of 1-5 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials & Equipment:
-
Glass chromatography column (e.g., 40 mm diameter, 400 mm length)
-
Silica gel, flash grade (230-400 mesh)
-
Elution solvents (HPLC grade)
-
Crude this compound
-
Round bottom flasks
-
Fraction collection tubes or flasks
-
TLC plates, chamber, and stains
-
Rotary evaporator
Workflow Diagram:
Caption: Step-by-step workflow for column chromatography purification.
Step-by-Step Methodology:
-
Column Preparation (Wet Packing):
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (approx. 50-100 g of silica per 1 g of crude material).
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
Add a final protective layer of sand (~1 cm) on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin the elution. Use gentle air pressure (flash chromatography) to achieve a steady flow rate.[]
-
Begin collecting fractions immediately. The volume of each fraction should be approximately one-quarter to one-half of the column's dead volume.
-
Maintain the solvent level above the silica bed at all times to prevent the column from cracking.
-
-
Monitoring and Isolation:
-
Systematically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Fractions containing only the pure desired product (single spot at the correct Rf) should be combined in a pre-weighed round bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a solid or viscous oil.
-
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. A gradient elution (gradually increasing polarity) may be required. |
| Cracked/Channeling Column | Column ran dry; packing was not uniform. | The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc or MeOH). |
| Streaking on TLC Plate | Sample is too concentrated; compound is acidic/basic. | Dilute the sample for TLC. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve peak shape. |
Purity Verification
After purification, the integrity of the compound should be verified using standard analytical methods such as:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
LC-MS or HPLC: To determine the purity with high accuracy.[10][11]
By following this comprehensive guide, researchers can confidently and efficiently purify this compound, ensuring the quality of this critical intermediate for its use in drug discovery and development.
References
- Google Patents. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Mitani, T., et al. (2018). Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation. Analytical Sciences, 34(10), 1195-1199.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ChemicalBook. (n.d.). 1-Boc-3-cyano-4-oxopyrrolidine.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- SIELC. (n.d.). Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 1-Boc-3-pyrrolidinol.
- BOC Sciences. (n.d.). Custom Purification Services.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- Sigma-Aldrich. (n.d.). BOC-ON.
- Sigma-Aldrich. (n.d.). cis-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
- Columbia University. (n.d.). Column chromatography.
- ResearchGate. (2015). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).
- ResearchGate. (n.d.). Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation.
- Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Chem-Impex. (n.d.). 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone.
- Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry.
- ResearchGate. (n.d.). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine.
- PubMed. (2015). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubChem. (n.d.). 4-Hydroxypyrrolidine.
- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.
- Patsnap. (n.d.). Synthesis method for N-Boc-3-piperidone. Eureka.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 5. columbia.edu [columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Synthesis and Evaluation of Dual PI3K/HDAC Inhibitors Utilizing Pyrrolidine Derivatives
[1]
Abstract
This application note details the rational design and synthetic protocols for dual-acting inhibitors targeting Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC).[1][2] By leveraging a pyrrolidine-based scaffold as a conformationally restricted linker, these small molecules are designed to simultaneously disrupt the PI3K/Akt/mTOR signaling cascade and reverse epigenetic silencing in resistant cancer phenotypes. This guide provides a step-by-step chemical synthesis workflow, structural validation parameters, and biological assay protocols.
Introduction & Scientific Rationale
The Dual-Target Advantage
Drug resistance in hematological malignancies and solid tumors often stems from compensatory signaling.
-
PI3K Pathway: Hyperactivation of the PI3K/Akt/mTOR pathway drives uncontrolled proliferation and survival.
-
HDAC Epigenetics: Overexpression of HDACs (particularly HDAC6) leads to the deacetylation of histone and non-histone proteins (e.g., Hsp90, p53), silencing tumor suppressor genes and stabilizing oncoproteins.
Causality: Inhibiting PI3K alone often triggers feedback loops (e.g., MAPK activation). Simultaneous HDAC inhibition prevents this adaptive resistance by disrupting the folding of oncoproteins (via Hsp90 acetylation) and inducing apoptosis.
The Role of Pyrrolidine
In the pharmacophore fusion strategy, the linker connecting the kinase-binding "head" and the zinc-binding "tail" is critical. Linear alkyl chains often suffer from poor metabolic stability and entropy penalties upon binding.
-
Conformational Rigidity: The pyrrolidine ring restricts the rotational freedom of the linker, reducing the entropy loss upon binding to the HDAC tunnel.
-
Selectivity: Pyrrolidine derivatives have been shown to interact favorably with the hydrophobic rim of the HDAC6 active site (He et al., 2020).
Signaling Pathway Visualization
The following diagram illustrates the convergent mechanism of action where the dual inhibitor blocks survival signaling (PI3K) and induces apoptotic gene expression (HDAC).
Figure 1: Mechanism of action for dual PI3K/HDAC inhibition. The molecule acts as a single agent hitting two distinct survival nodes.
Molecular Design Strategy: Pharmacophore Fusion
The synthesis relies on a "merged pharmacophore" approach.[2][3][4][5] The molecule is constructed in three distinct regions:
-
Cap Group (PI3K Binder): A Quinazolin-4-one or Morpholino-pyrimidine moiety that occupies the ATP-binding pocket of PI3K.
-
Linker (Pyrrolidine): A 3-aminopyrrolidine or pyrrolidine-methanol derivative that projects the tail into the solvent-exposed region (HDAC rim).
-
Zinc Binding Group (ZBG): A hydroxamic acid moiety that chelates the
ion at the bottom of the HDAC catalytic tunnel.[6]
Chemical Synthesis Protocol
Pre-requisites:
-
All reactions must be performed under an inert atmosphere (
or Ar) unless otherwise stated. -
Safety: Hydroxylamine (
) is toxic and potentially explosive upon heating; handle with care.
Synthetic Route Overview
The synthesis follows a convergent route. The PI3K-binding "Cap" is synthesized first, followed by nucleophilic substitution with the pyrrolidine linker, and finally the installation of the hydroxamic acid ZBG.
Step-by-Step Methodology
Step 1: Synthesis of the 4-Chloro-quinazoline Core (Cap)
This step generates the electrophilic core required for attaching the linker.
-
Reactants: Anthranilic acid (1.0 eq), Formamidine acetate (1.5 eq).
-
Procedure: Reflux in ethanol for 12 hours to yield quinazolin-4(3H)-one.
-
Chlorination: Treat the intermediate with
(Thionyl chloride) and catalytic DMF. Reflux for 4 hours. -
Workup: Evaporate excess
under reduced pressure. Neutralize with saturated . Extract with DCM. -
Yield Check: Expect >80% yield of 4-chloroquinazoline as a yellow solid.
Step 2: Introduction of the Pyrrolidine Linker
Here, we introduce the pyrrolidine scaffold.[3][6][7] We utilize (S)-3-(Boc-amino)pyrrolidine to ensure stereochemical control and provide a handle for the ZBG.
-
Reactants: 4-chloroquinazoline (1.0 eq), (S)-3-(Boc-amino)pyrrolidine (1.2 eq),
(2.0 eq). -
Solvent: DMF (Anhydrous).
-
Condition: Stir at
for 6 hours. -
Mechanism:
(Nucleophilic Aromatic Substitution). The pyrrolidine nitrogen attacks the C-4 position of the quinazoline. -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Product: tert-butyl (1-(quinazolin-4-yl)pyrrolidin-3-yl)carbamate.
Step 3: Linker Extension and Esterification
After deprotecting the Boc group, we attach the alkyl chain that will reach the HDAC active site.
-
Deprotection: Treat with TFA/DCM (1:4) at
for 2 hours. Concentrate to yield the free amine. -
Acylation: React the free amine with Methyl 6-chloro-6-oxohexanoate (adipic acid monomethyl ester chloride) or similar suberic acid derivative.
-
Base: DIPEA (3.0 eq).
-
Solvent: DCM.
-
-
Result: This forms the "stalk" connecting the pyrrolidine to the ZBG precursor (methyl ester).
Step 4: Conversion to Hydroxamic Acid (ZBG)
The final step converts the methyl ester into the active zinc-binding hydroxamate.
-
Reagent Preparation: Prepare fresh
solution. Dissolve (10 eq) in MeOH. Add KOH (15 eq) at . Filter off the KCl precipitate. -
Reaction: Add the filtrate (free
) to the methyl ester intermediate from Step 3. -
Condition: Stir at room temperature for 2 hours. Monitor by LC-MS (disappearance of ester peak).
-
Quench: Carefully adjust pH to ~7.0 using 1N HCl.
-
Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Final Form: Lyophilize to obtain the trifluoroacetate salt of the dual inhibitor.
Analytical Validation
A successful synthesis must meet the following criteria before biological testing.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (254 nm) | > 95% |
| Identity | 1H-NMR (DMSO-d6) | Presence of hydroxamic protons: |
| Mass | HRMS (ESI+) | |
| Stability | DMSO Solution | Stable for >24h at RT (No hydrolysis of hydroxamate). |
Biological Assay Protocols
In Vitro Kinase Assay (PI3K Activity)
Goal: Determine
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Protocol:
-
Incubate recombinant PI3K enzyme with lipid substrate (PIP2) and ATP (
) in the presence of the inhibitor (serial dilutions: 1 nM to 10 ). -
Incubate for 60 min at RT.
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read: Luminescence. Lower signal = Higher Inhibition.
-
HDAC Fluorometric Activity Assay
Goal: Determine
-
System: Fluor de Lys® Assay (Enzo Life Sciences).
-
Protocol:
-
Incubate HDAC enzyme with fluorogenic substrate (acetylated lysine side chain) and inhibitor.
-
Time: 30 min at
. -
Add Developer Solution (cleaves the deacetylated substrate, releasing the fluorophore).
-
Read: Fluorescence (Ex 360nm / Em 460nm).
-
Cellular Proliferation Assay
Goal: Confirm cytotoxicity in cancer cell lines (e.g., MV4-11, Raji).
-
Method: CCK-8 or CellTiter-Glo.
-
Protocol:
-
Seed cells (5,000 cells/well) in 96-well plates.
-
Treat with inhibitor for 72 hours.
-
Add CCK-8 reagent; incubate 2 hours.
-
Measure Absorbance at 450 nm.
-
Control: Compare against single-agent controls (e.g., Idelalisib alone, SAHA alone).
-
Experimental Workflow Visualization
The following diagram summarizes the critical path from synthesis to validation.
Figure 2: Operational workflow for the synthesis and validation of pyrrolidine-based dual inhibitors.
References
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Source: Journal of Medicinal Chemistry (2020). URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazinone Derivatives as PI3K/HDAC Dual Inhibitors. Source: PubMed / European Journal of Medicinal Chemistry (2022). URL:[Link]
-
Discovery of Hydrazide-Based PI3K/HDAC Dual Inhibitors with Enhanced Pro-Apoptotic Activity. Source: European Journal of Medicinal Chemistry (2025).[2] URL:[Link]
-
Design, Synthesis, Bioactivity Evaluation, Crystal Structures... of New α-Amino Amide Derivatives as Potential HDAC6 Inhibitors. (Validation of Pyrrolidine-HDAC interaction). Source: MDPI / Molecules (2022). URL:[Link]
-
Development of Dual HDAC6/PI3K Inhibitors. Source: ResearchGate / International Journal of Molecular Sciences. URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors [mdpi.com]
- 7. Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of "trans-1-Boc-3-cyano-4-hydroxypyrrolidine" in solid-phase synthesis
Application Note: Strategic Integration of trans-1-Boc-3-cyano-4-hydroxypyrrolidine in Solid-Phase Peptidomimetic Synthesis
Abstract
This technical guide details the integration of This compound into solid-phase synthesis (SPS) workflows. As a chiral, tetra-functionalized scaffold, this compound offers unique access to conformationally restricted peptidomimetics and heterocyclic libraries. This note focuses on two high-value protocols: (1) Stereoselective Mitsunobu Immobilization , utilizing the C4-hydroxyl for ether linkage formation with inversion of configuration, and (2) On-Resin Tetrazole Construction , exploiting the C3-nitrile as a precursor for bioisosteric transformation. These protocols are designed for drug discovery campaigns targeting proteases (e.g., DPP-4, Cathepsin) and protein-protein interactions.
Chemical Profile & Strategic Utility
| Property | Specification |
| Compound Name | trans-1-(tert-Butoxycarbonyl)-3-cyano-4-hydroxypyrrolidine |
| Stereochemistry | trans (relative config between -CN and -OH) |
| CAS Number | 104641-60-3 (generic for isomer family) |
| Functional Handles | N-Boc: Acid-labile amine protection (orthogonal to Fmoc/Base).C3-Nitrile: Precursor to amines, amides, tetrazoles, or imidates.C4-Hydroxyl: Secondary alcohol for esterification or Mitsunobu inversion.[1] |
| SPS Utility | Proline surrogate, "Turn" inducer, covalent inhibitor warhead precursor. |
Strategic Rationale: The trans relationship between the cyano and hydroxyl groups is critical. In standard SPS, the hydroxyl group often serves as the anchor point or the site of diversity. Using the Mitsunobu reaction , the trans-alcohol is converted to a cis-ether, providing access to specific 3,4-cis-substituted pyrrolidine libraries that are otherwise difficult to synthesize.
Protocol A: Stereoselective Mitsunobu Anchoring
Objective: To couple this compound to a resin-bound phenol, resulting in a cis-3-cyano-4-aryloxypyrrolidine linkage.
Mechanism: The Mitsunobu reaction activates the secondary alcohol (C4-OH) using Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). The resin-bound nucleophile (Phenol) attacks the activated alcohol via an SN2 mechanism, causing an inversion of configuration at C4.
Materials:
-
Resin: Wang or Rink Amide resin, pre-loaded with a tyrosine derivative or a hydroxy-benzoic acid linker (Loading: ~0.5–0.8 mmol/g).
-
Reagents: this compound (5 equiv), PPh₃ (5 equiv), DIAD (5 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell 100 mg of resin in anhydrous THF for 30 minutes under nitrogen.
-
Drain the solvent.
-
-
Reagent Solubilization:
-
In a separate dry vial, dissolve this compound (5 equiv relative to resin loading) and PPh₃ (5 equiv) in anhydrous THF (approx. 10 mL per gram of resin).
-
Critical Step: Ensure complete dissolution before adding DIAD to prevent precipitation of the betaine intermediate.
-
-
Activation & Coupling:
-
Cool the reagent solution to 0°C (ice bath).
-
Add DIAD (5 equiv) dropwise to the solution. The mixture may turn yellow/orange.
-
Stir for 10 minutes at 0°C to allow formation of the PPh₃-DIAD adduct.
-
Transfer the activated solution immediately to the reaction vessel containing the swollen resin.
-
-
Incubation:
-
Agitate the resin slurry at Room Temperature (RT) for 16 hours.
-
Note: Do not use magnetic stirring bars, as they grind the resin. Use an orbital shaker or overhead stirrer.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially: THF (3x), DCM (3x), MeOH (3x), DCM (3x).
-
QC Check: The high viscosity of the byproduct (PPh₃=O) requires thorough DCM washes.
-
-
Validation:
-
Cleave a small aliquot (using 50% TFA/DCM if using Wang resin) and analyze via LC-MS.
-
Success Criteria: Observation of the mass corresponding to the cis-ether product. Absence of the starting phenol mass.
-
Protocol B: On-Resin Tetrazole Construction
Objective: To convert the C3-nitrile group of the immobilized pyrrolidine into a 5-substituted-1H-tetrazole (a carboxylic acid bioisostere) using "Click" chemistry.
Safety Warning: Azides are potentially explosive.[2] This reaction uses Sodium Azide (NaN₃) at elevated temperatures. Use a blast shield and ensure proper venting. Avoid halogenated solvents (DCM) with azides to prevent formation of explosive di-azidomethane.
Materials:
-
Resin: Resin-bound Pyrrolidine-Nitrile (from Protocol A or similar).
-
Reagents: Sodium Azide (NaN₃, 10 equiv), Zinc Bromide (ZnBr₂, 10 equiv) or Triethylamine hydrochloride (TEA·HCl).
-
Solvent: DMF (Dimethylformamide) or Isopropanol/Water (2:1).
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the resin-bound nitrile in DMF for 20 minutes.
-
-
Reaction Setup:
-
In a reaction vial, dissolve NaN₃ (10 equiv) and ZnBr₂ (10 equiv) in DMF.
-
Note: ZnBr₂ acts as a Lewis acid catalyst, activating the nitrile towards azide attack.
-
-
Cycloaddition:
-
Add the azide solution to the resin.
-
Heat the reaction vessel to 80°C for 12–24 hours.
-
Process Control: Ensure the vessel is sealed but pressure-rated (e.g., a thick-walled glass vial with a crimp cap or a dedicated microwave reactor vial).
-
-
Work-up:
-
Cool to RT.
-
Important: Wash the resin with 5% EDTA (aq) or dilute HCl (aq) to remove Zinc salts coordinated to the tetrazole ring.
-
Wash sequentially: Water (3x), DMF (3x), MeOH (3x), DCM (3x).
-
-
Cleavage & Deprotection:
-
Treat the resin with 95% TFA / 2.5% TIS / 2.5% H₂O to cleave the linker and remove the N-Boc group simultaneously.
-
Precipitate the crude peptide/mimetic in cold diethyl ether.
-
Workflow Visualization
The following diagram illustrates the stereochemical pathway and orthogonal transformations described above.
Figure 1: Integrated workflow showing the stereochemical inversion during resin loading and the subsequent transformation of the nitrile "warhead" into a tetrazole bioisostere.
Data & Validation Summary
| Experiment | Analytical Method | Expected Outcome | Troubleshooting |
| Resin Loading (Mitsunobu) | LC-MS (Test Cleavage) | Mass shift = +210 Da (approx). Retention time shift due to lipophilicity. | If low yield: Dry reagents thoroughly. Increase DIAD/PPh3 to 10 equiv. Ensure temperature is 0°C during addition. |
| Stereochemistry Check | 1H-NMR (Post-cleavage) | Coupling constants ( | Compare with solution-phase standards if available. |
| Tetrazole Formation | IR Spectroscopy (On-bead) | Disappearance of Nitrile stretch (~2240 cm⁻¹). | If incomplete: Re-treat with NaN3/ZnBr2 for additional 24h. |
References
-
Vergnon, A. L., Pottorf, R. S., & Player, M. R. (2004). Solid-phase synthesis of a library of hydroxyproline derivatives. Journal of Combinatorial Chemistry, 6(1), 91-98.
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.
-
Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products.[4] Synthesis, 1981(01), 1-28.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Reference for high-temp azide safety and reactor usage).
Sources
Mastering Asymmetric Synthesis: A Guide to Chiral Pyrrolidines from Achiral Precursors
Introduction: The Enduring Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its unique three-dimensional structure, which can effectively orient substituents to interact with biological targets. The stereochemistry of these substituents is often critical for therapeutic efficacy, making the development of asymmetric methods for the synthesis of enantioenriched pyrrolidines a paramount objective in modern organic chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the state-of-the-art strategies for constructing chiral pyrrolidines from readily available achiral starting materials. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and showcase their application in the synthesis of complex molecular architectures.
Strategic Approaches to Asymmetric Pyrrolidine Synthesis
The asymmetric construction of the pyrrolidine ring from achiral precursors can be broadly categorized into several key strategies. Each approach offers distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity. This guide will focus on the most impactful and widely adopted methods:
-
Organocatalytic Strategies: Leveraging small organic molecules as chiral catalysts, this approach has revolutionized asymmetric synthesis. We will explore key organocatalytic reactions for pyrrolidine synthesis, including Michael additions and [3+2] cycloadditions.
-
Transition-Metal Catalysis: The unique reactivity of transition metals enables powerful C-N bond-forming reactions. We will detail methods such as catalytic asymmetric C-H amination and lithiation-borylation-cyclization sequences.
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes, biocatalysis offers an environmentally benign and highly efficient route to chiral pyrrolidines.
Organocatalytic Pathways to Chiral Pyrrolidines
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines, offering mild reaction conditions and avoiding the use of often toxic and expensive heavy metals.[2] Proline and its derivatives are cornerstone catalysts in this field, activating substrates through the formation of chiral enamines or iminium ions.[3]
Asymmetric Michael Addition: A Cornerstone of Pyrrolidine Synthesis
The asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a robust method for constructing stereocenters. In the context of pyrrolidine synthesis, this often involves the conjugate addition of a carbon or nitrogen nucleophile to an acceptor, followed by a subsequent cyclization step.
Mechanistic Insight: The Role of Enamine Catalysis
The archetypal organocatalytic Michael addition involves the reaction of an aldehyde or ketone with a nitroalkene, catalyzed by a chiral secondary amine like a diarylprolinol silyl ether. The catalytic cycle, depicted below, illustrates the key steps that govern the stereochemical outcome.
Figure 1: Organocatalytic Michael Addition Cycle.
The reaction commences with the condensation of the ketone or aldehyde with the chiral secondary amine catalyst to form a nucleophilic enamine intermediate. The stereochemistry of the catalyst directs the facial selectivity of the subsequent addition to the nitroalkene. The resulting iminium ion intermediate is then hydrolyzed to release the chiral γ-nitroketone product and regenerate the catalyst.[4] The γ-nitroketone can then be readily converted to the corresponding pyrrolidine through reductive cyclization.
Protocol 1: Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a representative example of an organocatalytic Michael addition for the synthesis of a precursor to a chiral pyrrolidine.[5]
Materials:
-
Propanal (1.0 mmol, 1.0 equiv)
-
trans-β-Nitrostyrene (1.2 mmol, 1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Trifluoroacetic acid (TFA) (0.05 mmol, 5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (32.5 mg, 0.1 mmol) and trifluoroacetic acid (3.8 μL, 0.05 mmol) in dichloromethane (1.0 mL) at room temperature, add propanal (72 μL, 1.0 mmol).
-
Stir the mixture for 10 minutes.
-
Add a solution of trans-β-nitrostyrene (179 mg, 1.2 mmol) in dichloromethane (1.0 mL).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitroaldehyde.
Expected Outcome:
This reaction typically provides the syn-Michael adduct in high yield (often >90%) and excellent enantioselectivity (typically >95% ee).[5]
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and atom-economical method for the one-step construction of polysubstituted pyrrolidines.[6] The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts, most commonly metal complexes or chiral Brønsted acids.
Mechanistic Insight: Controlling Stereochemistry in [3+2] Cycloadditions
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde. In the presence of a chiral catalyst, the cycloaddition proceeds through a highly organized transition state, allowing for excellent control over both diastereoselectivity and enantioselectivity.
Figure 2: General Scheme for Asymmetric [3+2] Cycloaddition.
The chiral catalyst coordinates to one or both of the reacting partners, creating a chiral environment that directs the approach of the dipolarophile to a specific face of the azomethine ylide.[7] This results in the formation of the pyrrolidine ring with high stereocontrol.
Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This protocol describes a typical procedure for the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide generated from an α-amino ester and an aldehyde, using a chiral copper catalyst.
Materials:
-
Glycine methyl ester hydrochloride (1.0 mmol, 1.0 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Dimethyl maleate (1.2 mmol, 1.2 equiv)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (0.05 mmol, 5 mol%)
-
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (1.1 mmol, 1.1 equiv)
-
Toluene (5.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine CuOTf·0.5C₆H₆ (12.6 mg, 0.05 mmol) and (R)-BINAP (37.4 mg, 0.06 mmol) in toluene (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
In a separate flask, suspend glycine methyl ester hydrochloride (125.6 mg, 1.0 mmol) in toluene (3.0 mL).
-
Add triethylamine (153 μL, 1.1 mmol) to the suspension and stir for 10 minutes.
-
Add benzaldehyde (102 μL, 1.0 mmol) and dimethyl maleate (148 μL, 1.2 mmol) to the amino ester solution.
-
Transfer the chiral catalyst solution to the reaction mixture via cannula.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the polysubstituted pyrrolidine.
Expected Outcome:
This type of reaction typically affords the exo-cycloadduct as the major diastereomer with high enantioselectivity (often >90% ee).
Transition-Metal Catalysis: Harnessing C-H Functionalization
Transition-metal catalysis offers powerful strategies for the asymmetric synthesis of pyrrolidines, often through novel bond disconnections such as direct C-H functionalization. These methods can provide rapid access to complex pyrrolidine structures from simple, unactivated starting materials.
Rhodium-Catalyzed Asymmetric C-H Amination
Intramolecular C-H amination catalyzed by chiral rhodium complexes is a highly efficient method for the synthesis of enantioenriched pyrrolidines.[8] This transformation involves the generation of a transient metal-nitrenoid species that undergoes insertion into a C-H bond.
Mechanistic Insight: Stereocontrol in C-H Amination
The key to stereocontrol in this reaction lies in the chiral ligand coordinated to the rhodium center. The ligand creates a chiral pocket around the metal, which directs the orientation of the substrate and controls the trajectory of the C-H insertion, leading to high levels of enantioselectivity.
Figure 3: Catalytic Cycle for Asymmetric C-H Amination.
The reaction typically starts with a sulfamate ester, which upon oxidation in the presence of a chiral rhodium(II) catalyst, forms a rhodium-nitrenoid intermediate. This highly reactive species then undergoes an intramolecular C-H insertion to form the pyrrolidine ring.
Protocol 3: Rhodium-Catalyzed Asymmetric Intramolecular C-H Amination
This protocol provides a general procedure for the enantioselective synthesis of a pyrrolidine via rhodium-catalyzed C-H amination.
Materials:
-
Pent-4-en-1-yl 2,2,2-trichloroethylsulfamate (0.2 mmol, 1.0 equiv)
-
Rh₂(S-DOSP)₄ (0.002 mmol, 1 mol%)
-
Iodosylbenzene diacetate (PhI(OAc)₂) (0.24 mmol, 1.2 equiv)
-
Magnesium oxide (MgO) (40 mg)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of Rh₂(S-DOSP)₄ (3.7 mg, 0.002 mmol), pent-4-en-1-yl 2,2,2-trichloroethylsulfamate (62 mg, 0.2 mmol), and MgO (40 mg) in dichloromethane (2.0 mL) at room temperature, add PhI(OAc)₂ (77 mg, 0.24 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral pyrrolidine.
Expected Outcome:
This reaction typically proceeds with high yields and excellent enantioselectivities (often >90% ee) for a variety of substrates.
Data Summary and Comparison
To aid in the selection of the most appropriate synthetic strategy, the following table summarizes typical performance data for the discussed methods.
| Synthetic Strategy | Catalyst Type | Typical Yield (%) | Typical Enantioselectivity (% ee) | Key Advantages |
| Organocatalytic Michael Addition | Diarylprolinol silyl ether | 85-98 | 90->99 | Mild conditions, metal-free, high enantioselectivity. |
| [3+2] Cycloaddition | Chiral Cu-BINAP complex | 70-95 | 85-98 | Atom-economical, rapid construction of polysubstituted pyrrolidines. |
| Rh-Catalyzed C-H Amination | Chiral Rh(II) carboxylate | 75-95 | 90-99 | Direct functionalization of C-H bonds, high efficiency. |
Conclusion and Future Outlook
The asymmetric synthesis of pyrrolidines from achiral materials has witnessed remarkable progress, driven by innovations in organocatalysis, transition-metal catalysis, and biocatalysis. The methods detailed in this application note provide researchers with a powerful toolkit for the construction of these valuable heterocyclic scaffolds with high levels of stereocontrol. The choice of a particular strategy will depend on the specific target molecule, desired substitution pattern, and available resources.
As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods. The exploration of new catalytic systems, the use of flow chemistry for enhanced efficiency and safety, and the expansion of the biocatalytic repertoire will undoubtedly open new avenues for the synthesis of complex chiral pyrrolidines, further empowering drug discovery and development efforts.
References
-
Barbas, C. F., III. (2008). Asymmetric Organocatalysis. Angewandte Chemie International Edition, 47(4), 658-660. [Link]
-
Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C−H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition, 40(3), 598-600. [Link]
-
Gothelf, K. V., & Jørgensen, K. A. (2000). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. [Link]
-
Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal-carbenoid and-nitrenoid insertion. Nature, 451(7177), 417-424. [Link]
-
Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138-5175. [Link]
-
List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]
-
Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]
-
Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1, 3-Dipolar Cycloaddition Chemistry toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. [Link]
-
Turner, N. J. (2004). Biocatalytic tools for the synthesis of chiral pharmaceutical intermediates. Current Opinion in Chemical Biology, 8(2), 114-119. [Link]
-
Carretero, J. C., & Arrayás, R. G. (2005). Catalytic, enantioselective 1, 3‐dipolar cycloaddition of azomethine ylides. Angewandte Chemie International Edition, 44(27), 4148-4151. [Link]
-
Cobb, A. J., Longbottom, D. A., Shaw, D. M., & Ley, S. V. (2004). The proline-catalysed, asymmetric, three-component, Mannich reaction: a powerful and versatile method for the synthesis of α, β-diamino acids. Chemistry–A European Journal, 10(19), 4258-4270. [Link]
-
Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471-5569. [Link]
-
Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
-
Han, M. Y., Jia, J. Y., & Wang, W. (2014). Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Tetrahedron Letters, 55(4), 784-794. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Welcome to the technical support center for the synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical building block. We will address common challenges and frequently asked questions to help you optimize your synthesis for yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereoselective route to synthesize this compound?
A1: The most reliable and widely employed strategy involves the nucleophilic ring-opening of an N-Boc-protected pyrrolidine epoxide intermediate, specifically (3R,4S)-1-Boc-3,4-epoxypyrrolidine or its enantiomer. The reaction with a cyanide source proceeds via an SN2 mechanism. This mechanism dictates a backside attack on one of the epoxide carbons, resulting in an inversion of stereochemistry at that center and leading directly to the desired trans relationship between the newly formed hydroxyl and cyano groups.[1][2] This method is favored for its high diastereoselectivity, which is inherent to the mechanism.
Q2: Why is controlling the trans stereochemistry so critical?
A2: The spatial arrangement of substituents in pharmacologically active molecules is paramount. This compound is a chiral building block used in the synthesis of numerous complex drug candidates, including antivirals and enzyme inhibitors. The trans configuration is often essential for fitting into the specific three-dimensional binding pocket of a biological target. The corresponding cis isomer may exhibit significantly lower activity or even off-target effects. Therefore, establishing and maintaining the correct stereochemistry is a primary objective of the synthesis.[3][4]
Q3: What are the primary safety concerns when performing this synthesis?
A3: The principal hazard is the use of cyanide salts (e.g., NaCN, KCN) or trimethylsilyl cyanide (TMSCN). These reagents are highly toxic. The most critical safety precaution is to never allow cyanide to come into contact with acid . Acidification of cyanide generates hydrogen cyanide (HCN), a highly toxic and volatile gas. All reactions involving cyanide should be performed in a well-ventilated fume hood, and a separate basic quench bath (e.g., aqueous sodium hypochlorite solution) should be readily available to neutralize any cyanide-containing waste or spills. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can the Boc (tert-butyloxycarbonyl) protecting group be cleaved during the reaction?
A4: The Boc group is an acid-labile protecting group.[5][6] It is generally stable under the neutral or slightly basic conditions typically used for the cyanide-mediated epoxide ring-opening. However, if any acidic conditions are inadvertently introduced, either during the reaction or the workup, partial or complete deprotection can occur. It is crucial to maintain pH control throughout the process to ensure the integrity of the Boc group until its intentional removal is desired.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: I've set up the reaction between N-Boc-3,4-epoxypyrrolidine and sodium cyanide, but my TLC/LC-MS analysis shows mostly unreacted starting material even after extended reaction time. What could be the issue?
A: This is a common issue that typically points to insufficient nucleophilicity of the cyanide or poor reaction kinetics. Here’s a troubleshooting workflow:
-
Solvent Choice & Water Content: The reaction is often run in a polar aprotic solvent like DMF or DMSO, or in an alcohol/water mixture. If using an anhydrous system, ensure your solvent is truly dry, as water can compete as a nucleophile (leading to a diol byproduct). Conversely, in aqueous systems, a certain amount of water is necessary to dissolve the cyanide salt and facilitate the reaction. The optimal water content often requires empirical determination.
-
Cyanide Source and Solubility: Sodium cyanide (NaCN) and potassium cyanide (KCN) have limited solubility in many organic solvents.
-
Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 for KCN) to increase the concentration of "naked" cyanide anion in the organic phase.
-
Alternative Reagents: Trimethylsilyl cyanide (TMSCN) is soluble in organic solvents and can be an effective alternative, though it may require a Lewis acid catalyst.[7] Acetone cyanohydrin can also serve as a cyanide source, often used under basic conditions.[8]
-
-
Reaction Temperature: While room temperature is often sufficient, gently heating the reaction to 40-60 °C can significantly increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition or side product formation at higher temperatures.
-
Activation of the Epoxide: Although not always necessary, the addition of a mild Lewis acid can activate the epoxide towards ring-opening.[1] However, this can also affect regioselectivity and potentially compromise the acid-labile Boc group, so it should be approached with caution. A milder approach is using a protic solvent like isopropanol or water which can activate the epoxide via hydrogen bonding.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Poor trans:cis Diastereomeric Ratio
Q: I have successfully synthesized the product, but NMR analysis shows a significant amount of the undesired cis isomer. How can I improve the diastereoselectivity?
A: High diastereoselectivity for the trans product is an expected outcome of this reaction mechanism. Contamination with the cis isomer suggests an alternative, non-SN2 pathway may be occurring, or that post-reaction epimerization has taken place.
-
Confirm the Mechanism: The SN2 pathway is strongly favored.[2] A significant deviation suggests that reaction conditions might be promoting a carbocation-like intermediate (SN1 character), which would scramble stereochemistry. This can happen with strong Lewis acid catalysis or at very high temperatures. Stick to milder conditions.
-
Prevent Epimerization: The hydroxyl-bearing carbon (C4) could potentially be epimerized under harsh basic conditions after the product is formed, although this is less common for the C-O bond. A more likely source is epimerization during purification.
-
Purification Strategy: Silica gel is acidic and can sometimes cause degradation or isomerization of sensitive compounds.
-
Neutralize Silica: Consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent, typically 0.1-1%).
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds like pyrrolidines.
-
Crystallization: If possible, developing a crystallization procedure is the best method for isolating a single, pure diastereomer.
-
Problem 3: Difficulty with Product Purification
Q: My crude product is an oil that is difficult to purify by column chromatography. It streaks on the column, and I have trouble separating it from polar impurities.
A: Hydroxylated pyrrolidines can be challenging to purify due to their polarity and ability to hydrogen bond.
-
Column Chromatography Optimization:
-
Solvent System: A common eluent system is ethyl acetate/hexanes or dichloromethane/methanol. If streaking occurs, add a small amount of a basic modifier like triethylamine (0.5%) or ammonium hydroxide (0.5% in the methanol portion) to the eluent. This deactivates acidic sites on the silica gel and improves peak shape.
-
Gradient Elution: Use a shallow gradient to carefully elute the product away from closely-running impurities.
-
-
Aqueous Workup: Ensure the aqueous workup effectively removes water-soluble impurities (like excess cyanide salts or phase-transfer catalyst). Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A final wash of the combined organic layers with brine can help break emulsions and remove residual water.
-
Derivatization: In some cases, protecting the free hydroxyl group (e.g., as a silyl ether) can make the molecule less polar and easier to purify. The protecting group can then be removed in a subsequent step. This adds steps to the synthesis but can be a robust solution for obtaining high-purity material.
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization for your specific scale and setup.
-
Reaction Setup: To a solution of (3R,4S)-1-Boc-3,4-epoxypyrrolidine (1.0 equiv) in a 1:1 mixture of isopropanol and water (approx. 0.2 M concentration) in a round-bottom flask, add sodium cyanide (1.5 equiv).
-
Reaction Execution: Stir the mixture vigorously at 50 °C. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully add ethyl acetate to dilute the mixture. Wash the organic layer sequentially with water and then saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the product.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Rationale & Notes |
| Epoxide Substrate | 1.0 equiv | The limiting reagent. |
| Cyanide Source | 1.2 - 2.0 equiv (NaCN/KCN) | A slight excess ensures the reaction goes to completion. |
| Solvent | iPrOH/H₂O, EtOH/H₂O, DMF | Protic solvents can assist in epoxide activation via H-bonding. |
| Temperature | 25 - 60 °C | Higher temperatures increase rate but risk side reactions. |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS for completion. |
| Typical Yield | 75 - 90% | Yield is highly dependent on conditions and purification efficiency. |
| Diastereoselectivity | >95:5 (trans:cis) | The SN2 mechanism inherently favors the trans product. |
Reaction Mechanism Visualization
The following diagram illustrates the key mechanistic step responsible for the formation of the trans product.
Caption: SN2 mechanism for the synthesis of the trans product.
References
-
te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides leads to the formation of a new C—C bond. Science of Synthesis.[1]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.[2]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.[5]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.[6]
-
Chebanov, V. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.[3][4]
-
Gassman, P. G., & Guggenheim, T. L. (1983). Opening of epoxides with trimethylsilyl cyanide to produce .beta.-hydroxy isonitriles. A general synthesis of oxazolines and .beta.-amino alcohols. Journal of the American Chemical Society.[7]
-
Inagaki, M., et al. (2012). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. PMC.[8]
-
Bellon, G., et al. (1984). Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization. Analytical Biochemistry.[9]
-
CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. (n.d.). Google Patents.[10]
-
Bartroli, J., et al. (2006). Efficient and regioselective conversion of epoxides to β-hydroxy nitriles with sodium cyanide in the presence of catalytic amounts of Ce(OTf)4. Catalysis Communications.[11]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
Common side products in "trans-1-Boc-3-cyano-4-hydroxypyrrolidine" synthesis
Topic: trans-1-Boc-3-cyano-4-hydroxypyrrolidine Synthesis
Executive Summary
Target Molecule: this compound
Primary Application: High-value scaffold for DPP-4 inhibitors, protease inhibitors, and fragment-based drug discovery.[1]
Synthetic Strategy: Nucleophilic ring-opening of 1-Boc-3,4-epoxypyrrolidine with a cyanide source (regio- and stereoselective
This guide addresses the critical impurities and process deviations encountered during the desymmetrization of the epoxide core. The presence of the trans-3-cyano-4-hydroxy motif relies heavily on maintaining strict kinetic control to prevent thermodynamic equilibration or competing hydrolysis pathways.[1]
Module 1: Critical Impurity Profiling
The following troubleshooting matrix identifies the four most common side products (SPs) reported in scale-up and bench-level synthesis.
Impurity A: The "Diol" (1-Boc-3,4-dihydroxypyrrolidine) [1]
-
Observation: Large polar spot on TLC (
~0.1 in 50% EtOAc/Hex) or broad OH stretch in IR without nitrile peak (~2240 cm⁻¹). -
Root Cause: Competitive Hydrolysis. Water present in the solvent system or wet cyanide reagents competes with the cyanide ion (
) as the nucleophile. -
Mechanism: The epoxide oxygen is protonated or chelated, and
attacks the ring carbon instead of . -
Corrective Action:
-
Reagent Quality: Dry NaCN/KCN under vacuum at 60°C overnight or use commercially available anhydrous Acetone Cyanohydrin.
-
Solvent Protocol: Use anhydrous DMF or MeCN. If using a biphasic system (e.g.,
/DCM), increase the equivalent of phase-transfer catalyst (e.g., TBAB).
-
Impurity B: The "Amide" (1-Boc-3-carbamoyl-4-hydroxypyrrolidine) [1]
-
Observation: Loss of sharp nitrile signal in NMR (
~118 ppm); appearance of amide carbonyl (~170 ppm).[1] -
Root Cause: Nitrile Hydrolysis. The newly formed nitrile group is sensitive to hydrolysis under basic conditions (high pH aqueous workup) or oxidative stress (if using peroxide quenchers).[1]
-
Corrective Action:
-
Quench Protocol: Avoid strong base during workup. Quench excess cyanide with bleach (NaOCl) carefully at pH 9-10, but do not expose the product to prolonged high pH.[1]
-
pH Control: Maintain pH < 8 during extraction.
-
Impurity C: The "Pyrroline" (Elimination Product) [1]
-
Observation: Olefinic protons in
NMR (~5.8-6.0 ppm). -
Root Cause: Dehydration (
or elimination). The -hydroxy nitrile motif is prone to elimination, especially if the reaction mixture is heated >80°C or if strong Lewis acids are used. -
Corrective Action:
-
Temperature Limit: Maintain reaction temperature
60°C. -
Catalyst Choice: Switch from strong Lewis acids (e.g.,
) to milder promoters like or .[1]
-
Impurity D: The "Cis-Isomer" (Stereochemical Drift) [1]
-
Observation: Splitting of NMR signals; minor diastereomer visible by HPLC.
-
Root Cause:
Character. If the reaction proceeds via a carbocation intermediate (loose transition state), stereospecificity is lost. This often happens in highly polar protic solvents or with strong acid catalysis. -
Corrective Action:
-
Mechanism Check: Ensure conditions favor
(good nucleophile, moderate solvent polarity). -
Starting Material: Verify the stereopurity of the starting 1-Boc-3,4-epoxypyrrolidine.[1] If the epoxide is a mixture, the product will be a mixture.
-
Module 2: Reaction Pathway Visualization
The following diagram illustrates the divergent pathways leading to the target versus the primary impurities.
Caption: Divergent reaction pathways. Green path indicates the desired SN2 ring opening. Red dashed paths indicate failure modes leading to common impurities.
Module 3: Optimized Synthetic Protocol
This protocol is designed to minimize the "Diol" and "Elimination" impurities identified above.
Reagents:
-
1-Boc-3,4-epoxypyrrolidine (1.0 equiv)[1]
-
Acetone Cyanohydrin (1.5 equiv) - Safer alternative to NaCN gas generation[1]
-
Triethylamine (
) (2.0 equiv)[1] -
Solvent: Methanol (MeOH) / Water (10:[1]1) or anhydrous DMF (preferred for strict trans-selectivity).[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve 1-Boc-3,4-epoxypyrrolidine in anhydrous MeOH. -
Addition: Cool to 0°C. Add Acetone Cyanohydrin dropwise. (Note: This reagent generates HCN in situ; handle in a well-ventilated fume hood).[1]
-
Base Activation: Add
slowly. The base promotes the release of without creating a highly alkaline environment that risks amide formation. -
Reaction: Allow to warm to room temperature (25°C) and stir for 12–16 hours.
-
Checkpoint: Monitor TLC. If reaction is sluggish, heat to 45-50°C. Do not exceed 60°C to prevent elimination (Impurity C).[1]
-
-
Workup (Crucial Step):
-
Concentrate the mixture under reduced pressure to remove MeOH.
-
Dilute with EtOAc and wash with saturated
(not NaOH).[1] -
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The trans-isomer is typically the major product.
Data Summary Table:
| Parameter | Recommended Range | Consequence of Deviation |
| Temperature | 25°C – 55°C | >60°C increases Elimination (Impurity C).[1] |
| Solvent Water | < 0.5% (Karl Fischer) | High water content yields Diol (Impurity A).[1] |
| pH (Workup) | 7.0 – 8.5 | pH > 10 causes Nitrile Hydrolysis (Impurity B).[1] |
| Equivalents ( | 1.2 – 1.5 eq | < 1.0 eq leaves unreacted epoxide; > 5.0 eq complicates disposal.[1] |
Module 4: Troubleshooting FAQ
Q1: My product has a "soap-like" consistency and low yield. What happened?
-
A: You likely formed the Amide (Impurity B) or the Carboxylate . This happens if the cyanide quench (bleach/NaOH) was too aggressive or the reaction mixture was left at high pH for too long. Switch to a mild bicarbonate wash.
Q2: I see two spots on TLC that are very close together. Is this the cis and trans isomer?
-
A: It is possible, but unlikely if you used the epoxide route (which is stereospecific). More likely, it is the Regioisomer pair if your starting epoxide had other substituents (e.g., a methyl group). For the unsubstituted 3,4-epoxypyrrolidine, check if one spot is the Diol (Impurity A) , which is much more polar (
will be lower).
Q3: Can I use NaCN instead of Acetone Cyanohydrin?
-
A: Yes. The classic method uses NaCN/LiClO4 in refluxing acetonitrile. However, this method requires stricter moisture control to prevent Diol formation and poses higher safety risks regarding solid cyanide handling.
References
-
Synthesis of Hydroxypyrrolidines via Epoxide Opening
- Methodology: The ring opening of epoxides with cyanide is a classic transformation. For pyrrolidine specifically, see: Tetrahedron Letters, 1998, 39, 2933-2936.
-
Mechanistic Insight: "Regioselective and stereoselective ring opening of epoxides."[2] Beilstein Journal of Organic Chemistry, 2013 , 9, 2544–2555. Link
-
Vildagliptin and Related Pyrrolidine Scaffolds
-
Safety & Handling of Cyanide Sources
-
Protocol: "Safe Handling of Cyanides in Organic Synthesis." Journal of Chemical Health and Safety, 2011 . Link
-
-
Epoxide Ring Opening Reviews
Sources
Technical Support Center: Stereochemical Integrity of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Case ID: #SC-CYANO-PYR-001 Subject: Preventing C3-Epimerization During Functionalization Status: Active Guide
Core Directive: The Mechanistic Hazard
The structural integrity of trans-1-Boc-3-cyano-4-hydroxypyrrolidine hinges on the stability of the C3 stereocenter. As a researcher, you must recognize that the proton at C3 (alpha to the nitrile) is kinetically acidic (
Unlike a standard pyrrolidine ring, the electron-withdrawing nature of the nitrile group (-CN) lowers the energy barrier for deprotonation. Upon exposure to basic conditions, the C3 proton is removed, forming a planar ketenimine-like carbanion intermediate. Reprotonation of this planar species is non-stereoselective, resulting in a thermodynamic mixture of cis and trans isomers (epimerization).
The Golden Rule: Any reaction protocol involving this scaffold must maintain the local pH below the deprotonation threshold of the C3-H, or operate under strict kinetic control (low temperature, fast rate).
Visualizing the Failure Mode
The following diagram illustrates the mechanism of base-catalyzed epimerization you are trying to prevent.
Caption: Figure 1. Mechanism of base-mediated C3 epimerization driven by the acidity of the alpha-cyano proton.
Troubleshooting & FAQs
Scenario A: Activation of the C4-Hydroxyl (Mesylation/Tosylation)
User Question: "I am trying to mesylate the C4-OH to create a leaving group. I used Triethylamine (Et3N) at room temperature, but NMR shows a 60:40 mixture of isomers. What went wrong?"
Technical Diagnosis: Triethylamine is sufficiently basic to deprotonate the C3 position, especially at room temperature where the reaction equilibrium favors the thermodynamic mixture. The reaction time likely allowed for equilibration.
Corrective Protocol:
-
Switch Base: Replace Et3N with DIPEA (Hünig's Base) or N-Methylmorpholine (NMM) . These are more sterically hindered and less likely to abstract the acidic proton at C3 compared to smaller amines.
-
Temperature Control: Conduct the reaction strictly at 0°C to -10°C .
-
Catalyst Caution: If using DMAP (4-Dimethylaminopyridine), use strictly catalytic amounts (<5 mol%). DMAP is a potent nucleophilic catalyst but can also act as a base to shuttle protons.
Validated Protocol (Mesylation):
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool to 0°C .
-
Add DIPEA (1.5 eq) dropwise.
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 10 minutes.
-
Quench with saturated NH4Cl or dilute citric acid immediately upon consumption of starting material (TLC monitoring). Do not let it stir overnight.
Scenario B: The Mitsunobu Reaction
User Question: "I need to invert the C4-OH to the cis-configuration using a Mitsunobu reaction. I am seeing epimerization at C3 as well. Is this avoidable?"
Technical Diagnosis: The Mitsunobu reaction involves zwitterionic betaine intermediates which are basic. If the pronucleophile (the acid you are adding) is not acidic enough, or if the addition order is incorrect, the betaine can deprotonate C3.
Corrective Protocol:
-
pKa Matching: Ensure your nucleophile has a
. -
Addition Order: Pre-complex Triphenylphosphine (PPh3) and DIAD/DEAD at low temperature (-20°C) to form the betaine before adding the substrate. This minimizes the concentration of free, basic azo-species.
-
Alternative Reagents: Consider using ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu3 (Tributylphosphine) if standard conditions fail; however, standard DEAD/PPh3 at low temp is usually sufficient if handled fast.
Scenario C: Elimination Side Reactions
User Question: "I see a new spot on TLC that is UV active but non-polar. It's not the epimer."
Technical Diagnosis: You are likely observing E1cB elimination . The combination of the electron-withdrawing nitrile at C3 and a good leaving group at C4 (like OMs or OBz) creates a perfect setup for base-mediated elimination, yielding the 3-cyano-3-pyrroline (an unsaturated alkene).
Prevention:
-
Avoid strong bases (DBU, NaH) entirely.
-
If performing nucleophilic substitution on the mesylate, use weak nucleophiles and non-basic solvents (e.g., NaN3 in DMF without added base, or K2CO3 in Acetone only if strictly necessary and monitored).
Analytical Validation (Quality Control)
You cannot rely on simple TLC to distinguish epimers. Use the following metrics to validate your stereochemistry.
| Method | Parameter | Trans-Isomer Characteristics | Cis-Isomer Characteristics |
| 1H NMR | Coupling Constant ( | Typically small ( | Typically larger ( |
| 13C NMR | Chemical Shift | C3 and C4 shifts are distinct. | Shifts often move upfield due to steric compression (gamma-gauche effect). |
| HPLC | Chiral Column | Chiralpak AD-H or OD-H . Mobile Phase: Hexane/IPA (90:10). | Distinct retention time (Isomer standards required for initial ID). |
Note: Coupling constants in 5-membered rings are conformation-dependent (envelope/twist). Comparative NMR with a known standard is the gold standard.
Decision Logic for Base Selection
Use this flow to select the appropriate reagents for your transformation.
Caption: Figure 2. Reagent selection guide to minimize C3-epimerization and elimination risks.
References
-
Vildagliptin Synthesis & Structure
- Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry.
- Context: Establishes the stability profile of cyanopyrrolidine scaffolds and the necessity of maintaining stereochemistry during scale-up.
-
Acidity of Alpha-Nitriles
- Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.
- Context: Discusses the electronic effects of the cyano group on alpha-proton acidity ( lowering effects).
-
Mitsunobu Reaction Side Reactions
-
Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.
- Context: detailed review of pKa requirements and side reactions (elimination/epimeriz
-
Sources
"trans-1-Boc-3-cyano-4-hydroxypyrrolidine" stability under acidic/basic conditions
The following technical guide is structured to address the stability and handling of trans-1-Boc-3-cyano-4-hydroxypyrrolidine (CAS: 215922-85-3). It is designed for researchers requiring high-fidelity control over stereochemistry and functional group integrity during drug development workflows.[1]
Senior Application Scientist Desk
Part 1: Executive Summary (The "Golden Rules")
This scaffold is a critical intermediate for DPP-4 inhibitors and other pyrrolidine-based therapeutics.[1] Its stability is governed by two competing functional motifs: the acid-labile Boc-amine and the base-sensitive
-
Acid Rule: The nitrile group is robust at Room Temperature (RT) in anhydrous acid.[1] Avoid aqueous acid with heat, which hydrolyzes the nitrile to a primary amide or carboxylic acid.[1]
-
Base Rule: Strictly Avoid Strong Bases. The proton at C3 (alpha to the nitrile) is acidic (
in DMSO, lower in aqueous organic mixtures).[1] Base exposure triggers rapid epimerization from trans to cis and potential elimination.[1] -
Workup Rule: Do not use strongly basic aqueous washes (e.g., 1M NaOH) to neutralize acid deprotections.[1] Use mild buffers (NaHCO
) or ion-exchange resins at controlled temperatures ( C).[1]
Part 2: Acid Stability & Deprotection Guide
Core Chemistry
Under acidic conditions, the primary objective is quantitative Boc-removal without compromising the nitrile.[1] The secondary hydroxyl group is generally stable to acid but can participate in solvolysis if carbocations are generated (unlikely with standard TFA/HCl protocols).[1]
Visualizing the Acid Pathway
The following diagram illustrates the kinetic competition between the desired deprotection and the undesired nitrile hydrolysis.
Figure 1: Acidic degradation pathways.[1][2][3][4] Note that nitrile hydrolysis (Red) requires water and thermal energy, whereas Boc removal (Green) proceeds kinetically faster in anhydrous conditions.
Troubleshooting Guide: Acidic Conditions
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Mass Balance) | Water Solubility. The deprotected pyrrolidine salt is highly polar and water-soluble.[1] | Do not use aqueous extraction.[1] Precipitate the amine salt directly with cold diethyl ether or MTBE.[1] |
| New Peak (M+18) | Nitrile Hydrolysis. Formation of the primary amide (R-CN | Ensure deprotection solvent (Dioxane or DCM) is anhydrous .[1] Maintain temp |
| Incomplete Reaction | Boc Equilibrium. TFA deprotection is equilibrium-driven by the release of isobutylene.[1] | Increase acid concentration (e.g., 4M HCl) or reaction time. Ensure CO |
Recommended Protocol: Anhydrous Boc Deprotection
-
Dissolution: Dissolve substrate (1.0 eq) in anhydrous DCM or 1,4-Dioxane (5-10 volumes).
-
Acid Addition: Add 4M HCl in Dioxane (5-10 eq) or TFA (10-20 eq) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 1-3 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.[1]
-
Isolation:
Part 3: Base Stability & Epimerization Risks[1]
Core Chemistry
This is the most critical stability vector.[1] The C3 proton is activated by the electron-withdrawing nitrile group.[1] Even mild bases (Et
Visualizing the Base Pathway
The diagram below details the stereochemical risk and the elimination pathway (E1cB) driven by the
Figure 2: Base-catalyzed degradation.[1] The primary risk is epimerization (Trans
Troubleshooting Guide: Basic Conditions
| Symptom | Probable Cause | Corrective Action |
| Loss of Optical Rotation | Epimerization. C3 proton removal by base.[1] | Avoid bases with |
| Double Bond Formation | Dehydration (E1cB). Loss of OH group to form unsaturated nitrile.[1] | Avoid strong bases (NaH, NaOH) that facilitate elimination.[1] Keep temperature low. |
| Hydrolysis to Acid | Saponification. Nitrile conversion to carboxylate.[1] | Avoid aqueous hydroxide (NaOH/LiOH).[1] If ester hydrolysis is needed elsewhere, use enzymatic methods or mild LiOH at 0°C. |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use aqueous NaHCO
Q2: How should I store the deprotected salt? A: The HCl or TFA salt is hygroscopic.[1] Store under Argon/Nitrogen at -20°C. Moisture absorption can lead to slow hydrolysis of the nitrile over months.[1]
Q3: Why do I see two peaks in NMR after adding Et
References
-
PubChem. 1-Boc-3-hydroxypyrrolidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Organic Chemistry Portal. Hydrolysis of Nitriles. (General mechanistic grounding for nitrile stability).[1] Available at: [Link][1]
-
Han, G., et al. Proline Boronic Acid Inhibitors of DPP-IV.[1] (Context for pyrrolidine nitrile stability in drug design). Journal of Medicinal Chemistry.
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] (Standard reference for Boc deprotection protocols).
Sources
Technical Support Center: Pyrrolidine Ring Formation
Topic: Troubleshooting & Optimization of Pyrrolidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Pyrrolidine Scaffold
The pyrrolidine ring is a "privileged structure" in medicinal chemistry, present in numerous blockbuster drugs (e.g., Lisinopril, Ramipril) and organocatalysts. Its conformational rigidity often improves the pharmacokinetic profile of drug candidates by reducing the entropic penalty of binding to biological targets. However, synthesizing substituted pyrrolidines with high stereochemical fidelity remains a common bottleneck.
This guide addresses the four most prevalent synthetic methodologies:
-
[3+2] Cycloaddition of Azomethine Ylides (The "Workhorse" for complexity).
-
Intramolecular Nucleophilic Substitution (Classical
). -
Intramolecular Reductive Amination (High-throughput friendly).
-
Radical Cyclization (Hofmann-Löffler-Freytag) (C-H Activation).
Diagnostic Decision Matrix
Before troubleshooting, ensure you are using the correct methodology for your substrate.
Figure 1: Decision tree for selecting the optimal pyrrolidine synthesis pathway based on target complexity and precursor availability.
Technical FAQs & Troubleshooting
Category A: [3+2] Cycloaddition (Azomethine Ylides)
Context: This reaction involves the condensation of an amino ester with an aldehyde to form an iminium ion, followed by decarboxylation to generate the dipole (azomethine ylide), which is trapped by a dipolarophile.[1][2]
Q1: My reaction stalls after imine formation. The dipole generation seems to be the rate-limiting step. How do I accelerate this?
-
Diagnosis: The decarboxylation step (generating the ylide) often requires thermal energy or a Lewis Acid catalyst. If using a thermal method, the activation energy might be too high for your solvent's boiling point.
-
Solution:
-
Water Removal: Ensure strict anhydrous conditions. Water hydrolyzes the imine back to the aldehyde and amine. Use activated 4Å molecular sieves in the reaction pot [1].
-
Catalysis: Switch to a metal-catalyzed system (Ag(I) or Cu(I)). AgOAc or Cu(CH₃CN)₄PF₆ can catalyze the cycloaddition at room temperature by coordinating to the imine nitrogen, lowering the pKa of the
-proton and facilitating ylide formation [2]. -
Solvent Switch: If refluxing in toluene (
C) is insufficient, switch to xylene ( C) or use microwave irradiation.
-
Q2: I am observing poor endo/exo selectivity. How do I control the stereochemistry?
-
Mechanism: The reaction proceeds via a concerted but asynchronous mechanism. Endo selectivity is typically favored due to secondary orbital interactions, but steric bulk can override this.
-
Troubleshooting:
-
Metal Effect: Ag(I) catalysts often favor endo products due to a tight transition state involving metal chelation.
-
Ligand Control: For enantioselective synthesis, employ chiral ligands like Phosphoramidites or Ferrocenyl ligands (e.g., Fesulphos). These create a chiral pocket that rigidly defines the approach of the dipolarophile [3].
-
Temperature: Lowering the temperature (if using a catalyst) generally improves the diastereomeric ratio (dr) by favoring the kinetic product (endo).
-
Category B: Intramolecular Nucleophilic Substitution
Context: Cyclization of
Q3: My 5-exo-tet cyclization is sluggish despite using a good leaving group (Tosylate/Mesylate). Why?
-
Analysis: While 5-exo-tet is favored by Baldwin's rules, the nucleophilicity of the amine and the conformation of the chain are critical.
-
Troubleshooting:
-
Thorpe-Ingold Effect: If the chain is unsubstituted, the reactive ends spend little time in proximity. Introducing a gem-dimethyl group on the backbone can increase the rate of cyclization by ~
fold (Thorpe-Ingold effect) [4]. -
Protonation State: Ensure the amine is not protonated. If you are using an amine salt, you must add at least 1 equivalent of base (e.g.,
or DIPEA). -
Aggregation: In non-polar solvents, the amine might aggregate. Switch to a polar aprotic solvent like DMF or DMSO to break aggregates and solvate the cation, leaving a "naked," more reactive amine anion.
-
Category C: Intramolecular Reductive Amination
Context: Condensation of an amino-ketone/aldehyde followed by reduction.
Q4: I see significant amounts of the "dimer" (macrocycle or intermolecular reaction) instead of the pyrrolidine ring.
-
Causality: High concentration favors intermolecular reactions (
order kinetics) over intramolecular cyclization ( order kinetics). -
Solution:
-
High Dilution: Run the reaction at high dilution (0.01 M - 0.05 M). This statistically favors the intramolecular event.
-
Stepwise Addition: Form the imine completely before adding the reducing agent. If the reducing agent is present during imine formation, it may reduce the aldehyde before cyclization occurs.[3][4]
-
Q5: Which reducing agent should I use to avoid side reactions?
-
Guidance: Selectivity is key. See the comparison table below.
| Reducing Agent | Reactivity | pH Tolerance | Notes |
| NaBH₄ | High | Basic (>8) | Reduces ketones/aldehydes rapidly. Can lead to alcohol byproduct if imine formation is slow. |
| NaBH₃CN | Medium | Acidic (pH 3-5) | Gold Standard. Stable in acid (needed for imine formation). Selectively reduces iminium ions over carbonyls.[4] Toxic. |
| NaBH(OAc)₃ | Medium | Neutral/Mild Acid | Excellent alternative to cyanoborohydride. Non-toxic. Compatible with DCE/DCM. |
Detailed Protocol: Ag(I)-Catalyzed [3+2] Cycloaddition
This protocol is optimized for the synthesis of highly substituted pyrrolidines using glycine imino esters.
Scope: Formation of pyrrolidine-2-carboxylates with up to 4 stereocenters.
Reagents:
-
Aldehyde (1.0 equiv)
-
Glycine ethyl ester hydrochloride (1.0 equiv)
-
Dipolarophile (e.g., Maleimide, Acrylate) (1.1 equiv)
-
Catalyst: AgOAc (5 mol%)
-
Base:
(1.2 equiv) -
Solvent: DCM (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (In Situ): In a flame-dried round-bottom flask, suspend Glycine ethyl ester HCl (1.0 equiv) in anhydrous DCM (0.2 M). Add the aldehyde (1.0 equiv) and
(1.2 equiv). Add (anhydrous) to absorb water. Stir at RT for 2-4 hours.-
Checkpoint: Monitor by TLC or
NMR. Disappearance of aldehyde signal indicates imine formation.
-
-
Filtration: Filter the mixture through a Celite pad under nitrogen to remove magnesium salts.
-
Cycloaddition: To the filtrate, add the dipolarophile (1.1 equiv) and AgOAc (5 mol%).
-
Reaction: Stir at Room Temperature. The reaction typically turns dark. Monitor by TLC (UV active).
-
Time: 1-12 hours depending on dipolarophile reactivity.
-
-
Quench & Workup: Filter through a short plug of silica gel (eluting with
) to remove the silver catalyst. Concentrate the filtrate. -
Purification: Flash column chromatography.
Visualizing the Mechanism & Failure Points:
Figure 2: Mechanistic flow of Ag(I)-catalyzed cycloaddition. The reversibility of ylide formation in the presence of water is a critical failure mode.
References
-
Nair, V. et al. (2012). "Recent advances in the [3+2] cycloaddition of azomethine ylides." Chemical Society Reviews. Link
-
Grigg, R. et al. (1988). "X=Y-ZH Systems as potential 1,3-dipoles. Part 10." Tetrahedron. Link
-
Adrio, J. & Carretero, J.C. (2011). "Stereoselective synthesis of pyrrolidines via catalytic [3+2] cycloadditions." Chemical Communications. Link
-
Jung, M.E. & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link
-
Baldwin, J.E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. Link
Sources
Technical Support Center: Purification of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Welcome to the technical support center for trans-1-Boc-3-cyano-4-hydroxypyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block and require the highest standards of purity for their downstream applications. Pyrrolidine derivatives are foundational in many pharmaceuticals, making the integrity of this starting material paramount.[1]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter, and what are their sources?
Answer: Understanding the potential impurities is the first step in designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route used. A common synthesis involves the reduction and cyclization of a precursor like 4-chloro-3-hydroxy-butyronitrile, followed by N-Boc protection.[2]
Common Impurities & Their Origins:
| Impurity | Chemical Name | Likely Source | Impact on Downstream Chemistry |
| Diastereomer | cis-1-Boc-3-cyano-4-hydroxypyrrolidine | Non-stereoselective reduction or cyclization steps during synthesis. | Can lead to incorrect stereochemistry in the final active pharmaceutical ingredient (API), affecting biological activity. |
| Precursor | 3-Hydroxypyrrolidine | Incomplete N-Boc protection reaction.[3] | The free amine is highly reactive and can lead to undesired side-product formation. |
| Reagent Carryover | Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent used during the N-Boc protection step. | Can interfere with subsequent reactions, particularly those sensitive to electrophiles. |
| Solvent Residue | e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Incomplete removal during work-up and evaporation steps. | May inhibit reactions or pose toxicity concerns in final products. |
| Degradation Product | N-deprotected pyrrolidine | Exposure to strong acidic conditions, which cleaves the Boc group.[4] | Leads to yield loss and introduces a highly polar, reactive impurity. |
Q2: I have a crude sample. What's the best initial approach to purification?
Answer: Your initial purification strategy should be guided by a preliminary analysis of the crude material. A simple Thin Layer Chromatography (TLC) analysis is invaluable.
Recommended Initial Workflow:
Caption: Initial Purification Decision Workflow.
-
Aqueous Work-up/Extraction: If you suspect inorganic salts or highly polar starting materials (like un-protected 3-hydroxypyrrolidine), a simple liquid-liquid extraction is a good first step. Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water or brine. This removes water-soluble impurities.
-
Flash Column Chromatography: This is the most versatile and generally effective method for this compound. Due to the polar nature of the hydroxyl and cyano groups, silica gel chromatography is highly effective.
-
Recrystallization: If your crude product is a solid and has a relatively high purity (>90%), recrystallization can be an excellent and scalable final purification step.
Detailed Protocols & Troubleshooting Guides
Guide 1: Flash Column Chromatography
When to Use: This is the preferred method for mixtures containing multiple impurities with different polarities, such as the cis-diastereomer, unreacted starting materials, or by-products.
Protocol:
-
TLC Analysis:
-
Objective: To determine the optimal solvent system.
-
Procedure: Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or DCM). Spot the solution on a silica gel TLC plate. Develop the plate in various solvent systems.
-
Expert Insight: The goal is to find a solvent system where the trans-product has a Retention Factor (Rf) of ~0.25-0.35 . This Rf value typically provides the best separation on a column. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
-
Column Preparation:
-
Objective: To pack a uniform and air-free silica gel column.
-
Procedure: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure.
-
Trustworthiness Check: A well-packed column is translucent and has a flat, undisturbed top surface. Tapping the side of the column during packing helps remove air bubbles.
-
-
Sample Loading:
-
Objective: To apply the sample to the column in a concentrated band.
-
Procedure (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Causality: Dry loading prevents the dissolution of the compound in the loading solvent, which can lead to band broadening and poor separation, especially for highly soluble compounds.
-
-
Elution and Fraction Collection:
-
Objective: To separate the components by gradually increasing the solvent polarity.
-
Procedure: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar components, including your target compound.
-
Troubleshooting Flash Chromatography:
| Issue | Probable Cause | Recommended Solution |
| Poor Separation / Co-elution | Incorrect solvent system; Column overloaded. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol). Reduce the amount of crude material loaded onto the column (a general rule is 1-5% of the silica gel mass). |
| Product Tailing on TLC/Column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase. This neutralizes acidic sites on the silica, improving peak shape. |
| No Product Eluting | The mobile phase is not polar enough. | Significantly increase the polarity of the mobile phase. A gradient up to 10-15% Methanol in Dichloromethane may be necessary. |
| Boc Group Cleavage | The silica gel is too acidic, or fractions are left at room temperature for too long in an acidic mobile phase. | Use neutralized silica gel or add triethylamine to the eluent. Process fractions promptly after collection.[5] The Boc group is known to be labile to acid.[4] |
Guide 2: Recrystallization
When to Use: Ideal for purifying a solid product that is already >90% pure. It is highly effective at removing small amounts of closely related impurities, including the cis-diastereomer.
Protocol:
-
Solvent Screening:
-
Objective: Find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Test small amounts of the crude solid in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane).
-
Expert Insight: A good recrystallization solvent will not dissolve the compound immediately at room temperature but will fully dissolve it upon heating. Upon cooling, clean crystals should form. A solvent pair, like Ethyl Acetate/Heptane, is often effective.
-
-
Recrystallization Procedure:
-
Objective: To dissolve the compound and allow pure crystals to form upon cooling, leaving impurities in the solution (mother liquor).
-
Procedure: a. Place the crude solid in a flask. b. Add the minimum amount of the hot primary solvent (e.g., Ethyl Acetate) required to fully dissolve the solid. c. If using a solvent pair, slowly add the anti-solvent (e.g., Heptane) to the hot solution until it just begins to turn cloudy (the saturation point). d. Add a drop or two of the primary solvent to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting Recrystallization:
| Issue | Probable Cause | Recommended Solution |
| No Crystals Form | Solution is not saturated; Compound is too soluble. | Evaporate some of the solvent to increase concentration. If that fails, the chosen solvent is inappropriate; try a different one. Scratching the inside of the flask with a glass rod can initiate nucleation. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount more of the primary solvent and allow it to cool more slowly. |
| Low Recovery | Too much solvent was used; The compound has significant solubility even at low temperatures. | Reduce the initial amount of solvent used. Ensure the solution is cooled sufficiently before filtration. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
Q3: Are there any stability concerns with this molecule during purification and storage?
Answer: Yes, there are two main stability concerns to be aware of:
-
Acid Sensitivity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is designed to be removed under acidic conditions.[4][6] Exposure to strong acids, or even prolonged contact with acidic media like standard silica gel, can cause deprotection. This leads to the formation of the free amine, which complicates purification and reduces yield. Always use neutralized solvents or add a basic modifier if you suspect this is an issue.[5]
-
Stability of the Cyanohydrin Moiety: The 3-cyano-4-hydroxy functionality is a cyanohydrin. Cyanohydrins can be unstable, particularly under basic conditions, where they can revert to a ketone and cyanide.[7] While the pyrrolidine ring structure provides some stability, it is best to avoid strongly basic conditions (pH > 9) during work-up and purification.
Storage Recommendation: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to minimize degradation over time.
References
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Purification and drying of crude pyrrolidine.
- Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, RSC Publishing.
- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- N-Boc protection. Sigma-Aldrich.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of Substituted Pyrrolidines
Welcome to the Technical Support Center for improving stereoselectivity in the synthesis of substituted pyrrolidines. The pyrrolidine ring is a vital scaffold in numerous FDA-approved pharmaceuticals and natural products, making its stereocontrolled synthesis a critical challenge for researchers in medicinal and organic chemistry.[1][2] This guide provides field-proven insights, troubleshooting protocols, and detailed answers to common experimental issues encountered by synthetic chemists.
Section 1: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common initial challenges faced during the stereoselective synthesis of pyrrolidines.
Q1: My reaction is producing a low diastereomeric ratio (dr) or enantiomeric excess (ee). What are the first parameters I should investigate?
A1: Low stereoselectivity is a frequent hurdle. The outcome of a stereoselective reaction is determined by the small energy difference between competing diastereomeric transition states. Your initial troubleshooting should focus on the key parameters that influence these transition states.
-
Temperature: Lowering the reaction temperature is often the most effective first step. According to the Eyring equation, lower temperatures amplify the impact of small differences in activation energy between the competing transition states, thus favoring the formation of the thermodynamically more stable product.[3] Reactions that are only moderately selective at room temperature can often achieve high stereoselectivity at 0 °C, -20 °C, or even -78 °C.
-
Solvent: The solvent's polarity and ability to coordinate with the catalyst or reactants can dramatically alter the geometry of the transition state.[3] It is crucial to screen a range of solvents. For instance, non-coordinating solvents like toluene or dichloromethane may favor a more compact, organized transition state, enhancing selectivity. In contrast, coordinating solvents like THF or acetonitrile could compete for binding sites on a metal catalyst, potentially disrupting the chiral environment.
-
Catalyst/Ligand Modification: The catalyst or chiral auxiliary is the heart of the stereoselective transformation.
-
In Metal Catalysis: The ligand is paramount. Subtle steric or electronic changes can have a profound effect. If using a bidentate phosphine ligand, for example, modifying the bite angle or the steric bulk on the phosphorus atoms can directly influence the facial selectivity of the substrate's approach.
-
In Organocatalysis: The catalyst's structure dictates the outcome. In proline-catalyzed reactions, for instance, the steric hindrance of substituents on the pyrrolidine ring can effectively shield one face of the intermediate enamine or iminium ion, directing the approach of the electrophile.[4]
-
A logical troubleshooting workflow is essential for efficiently resolving issues with stereoselectivity.
Caption: Workflow for troubleshooting low stereoselectivity.
Q2: I am observing the formation of an unexpected diastereomer as the major product. What could be the cause?
A2: This indicates that your presumed model for stereochemical induction is incorrect, or that an unanticipated factor is overriding the expected pathway.
-
Re-evaluate the Reaction Mechanism: The assumed mechanism may be wrong. For example, a reaction thought to be a concerted [3+2] cycloaddition might be proceeding through a stepwise Michael addition-Mannich reaction sequence.[5] Each step would have its own transition state and stereochemical preferences, leading to a different outcome than a concerted process.
-
Substrate vs. Reagent Control: Determine what is controlling the stereochemistry. In a substrate-controlled reaction, the inherent chirality of the starting material dictates the outcome. In a reagent-controlled reaction, the chiral catalyst or auxiliary is the dominant influence. If you are using a chiral substrate with a chiral catalyst, they may be "matched" (synergistic effect on selectivity) or "mismatched" (antagonistic effect). The formation of an unexpected isomer could indicate a "mismatched" pairing where the catalyst's directing effect is overriding the substrate's inherent bias, but leading to a different diastereomer than intended.
-
Chelation Control: In reactions involving metal catalysts, unexpected chelation between the metal and functional groups on the substrate can lock the substrate into a specific conformation, leading to an unexpected facial attack. For example, a Lewis acidic metal catalyst might coordinate to both the imine nitrogen and a nearby ester carbonyl, completely changing the steric environment compared to a non-chelated intermediate.
Q3: How do I choose between using a chiral auxiliary on my substrate versus a chiral catalyst?
A3: This choice depends on factors like substrate scope, scalability, and atom economy.
-
Chiral Auxiliaries: These are chiral fragments temporarily attached to a substrate to direct the stereochemistry of a reaction.
-
Pros: Often provides high and reliable stereocontrol as the chiral element is directly attached to the reaction center. The methodology is well-established and predictable for many auxiliaries (e.g., Evans oxazolidinones, sulfinamides).[5]
-
Cons: Requires additional synthetic steps for attachment and removal of the auxiliary, which lowers the overall yield and atom economy. This can be problematic for large-scale synthesis.
-
-
Chiral Catalysts: A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product.
-
Pros: More atom-economical and elegant. A single catalyst can theoretically produce unlimited quantities of the product, making it ideal for process chemistry.
-
Cons: Discovering the optimal catalyst/ligand for a new transformation can be time-consuming and require extensive screening. Catalysts can be expensive and sensitive to air or moisture.
-
For initial discovery and the synthesis of complex molecules on a small scale, a reliable chiral auxiliary can be the fastest route to the desired stereoisomer. For developing a scalable and efficient process, investing time in developing a catalytic asymmetric variant is almost always preferable.
Section 2: In-Depth Guide: The Asymmetric [3+2] Cycloaddition
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is one of the most powerful methods for constructing substituted pyrrolidines, as it can generate up to four stereocenters in a single step.[5][6] However, controlling the stereoselectivity can be challenging.
Caption: Simplified workflow of a catalytic asymmetric 1,3-dipolar cycloaddition.
Troubleshooting Scenario: Low Diastereoselectivity in a Silver-Catalyzed [3+2] Cycloaddition
You are attempting to synthesize a polysubstituted pyrrolidine via the reaction of an N-metalated azomethine ylide with an electron-deficient alkene, but you are obtaining a nearly 1:1 mixture of diastereomers.
Root Cause Analysis:
The stereochemical outcome is dictated by the transition state (TS) geometry. In silver-catalyzed reactions, a W-shaped metallodipole is often formed.[5] The facial selectivity arises from how the dipolarophile approaches this complex. Poor selectivity implies that the energy difference between the two competing transition states (e.g., one leading to the endo product and one to the exo) is negligible. This can be due to steric or electronic factors.
Troubleshooting Protocol:
-
Re-optimize Reaction Conditions: Before changing core components, systematically re-evaluate the primary parameters as outlined in Q1. Create a table to track your results systematically.
Table 1: Example Optimization Table for a [3+2] Cycloaddition
Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) d.r. (endo:exo) 1 10 DCM 25 24 85 1.5 : 1 2 10 DCM 0 36 70 4 : 1 3 10 Toluene 0 36 75 6 : 1 4 5 Toluene 0 48 65 5.5 : 1 | 5 | 10 | Toluene | -20 | 72 | 50 | >15 : 1 |
-
Modify the Chiral Ligand: The ligand is the primary source of chirality transfer from the catalyst to the product.
-
Increase Steric Bulk: A ligand with larger steric groups can create a more defined chiral pocket, forcing the dipolarophile to approach from a specific trajectory. For example, if using a phosphine ligand, switching from PPh₃ to a bulkier phosphine may improve selectivity.
-
Tune Electronics: The electron-donating or -withdrawing nature of the ligand can affect the Lewis acidity of the silver catalyst, influencing the reaction rate and the tightness of the transition state assembly.
-
-
Modify the Substrate:
-
N-Substituent on the Imine: The group on the imine nitrogen can play a steric role. A larger protecting group may enhance facial differentiation.
-
Dipolarophile: The electronic nature of the dipolarophile is critical. A more electron-deficient alkene will react faster, potentially leading to a more ordered, selective transition state (according to the Hammond postulate). Consider adding stronger electron-withdrawing groups if reactivity is sluggish.
-
Section 3: Key Experimental Protocols
Adherence to a well-defined, validated protocol is essential for reproducibility and success.
Protocol 1: General Procedure for a Diastereoselective Silver-Catalyzed [3+2] Cycloaddition
This protocol is a representative example for the synthesis of densely substituted pyrrolidines.[5]
Materials:
-
Silver(I) catalyst (e.g., Ag₂CO₃ or AgOAc)
-
Chiral ligand (e.g., a chiral phosphine or diamine)
-
Amino ester hydrochloride (or other imine precursor)
-
Aldehyde
-
Dipolarophile (e.g., an α,β-unsaturated ester)
-
Anhydrous base (e.g., Et₃N or DBU)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
Step-by-Step Methodology:
-
Catalyst Pre-formation (if required): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the silver salt (1.0 eq) and the chiral ligand (1.1 eq). Add anhydrous solvent and stir at room temperature for 30-60 minutes.
-
Reaction Assembly: In a separate flame-dried flask under an inert atmosphere, dissolve the amino ester hydrochloride (1.2 eq) and the aldehyde (1.0 eq) in the anhydrous solvent.
-
Imine Formation: Add the anhydrous base (1.3 eq) to the mixture from step 2 and stir at room temperature for 1-2 hours to form the imine in situ.
-
Ylide Generation & Cycloaddition: To the flask containing the pre-formed catalyst, add the solution of the in situ-generated imine. Then, add the dipolarophile (1.5 eq).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C). Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 12 to 48 hours.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and diastereomeric ratio by ¹H NMR analysis of the crude or purified product.
Self-Validation: The diastereomeric ratio should be consistent across multiple runs under identical conditions. The structure and stereochemistry should be unequivocally confirmed by 1D and 2D NMR techniques (COSY, NOESY) and, if possible, by X-ray crystallography of a suitable derivative.[4]
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Thieme Connect. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Polyhydroxylated Pyrrolidine Synthesis
Topic: Challenges in the synthesis of polyhydroxylated pyrrolidines (Iminosugars) Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: TS-IMINO-2024-X[1]
Part 1: Operational Overview
Polyhydroxylated pyrrolidines (iminosugars) are potent glycosidase inhibitors with therapeutic applications in diabetes, viral infections, and lysosomal storage disorders.[1] However, their synthesis presents a paradox: the high density of functional groups (hydroxyls) requires robust protection strategies, yet their high polarity makes isolation and purification notoriously difficult.
This guide treats your synthetic workflow as a system. We address the three most critical failure points: Cyclization Dynamics , Stereochemical Leakage , and Purification of Polar Amines .
Part 2: Troubleshooting Tickets (FAQ)
Ticket #01: Cyclization Failure / Oligomerization
User Report: "I am attempting the intramolecular cyclization of my amino-alditol precursor using reductive amination, but I am observing significant oligomerization and low yields of the pyrrolidine ring."
Root Cause Analysis: This is often a kinetic competition between the desired intramolecular ring closure (favored by entropy at high dilution) and intermolecular polymerization (favored at high concentration). Additionally, if the amine is too nucleophilic prior to imine formation, it may attack other electrophiles.
Technical Resolution:
-
Concentration Control: The reaction must be performed under high dilution conditions (0.01 M – 0.05 M) . This kinetically favors the intramolecular reaction (formation of the 5-membered ring) over intermolecular aggregation.
-
pH Modulation: If using catalytic hydrogenation (H₂/Pd-C or Pd(OH)₂), ensure the medium is slightly acidic (e.g., AcOH/MeOH).[1] This protonates the amine, reducing its nucleophilicity until the aldehyde is formed/available, or stabilizes the intermediate iminium ion, facilitating reduction.
-
Alternative Pathway (Double Displacement): If reductive amination fails, switch to a double nucleophilic displacement strategy.[1] Activate the C1 and C4 hydroxyls of a sugar derivative as leaving groups (mesylates/tosylates) and treat with a primary amine. This is often more robust for introducing the nitrogen heteroatom.
Ticket #02: "The product is stuck on the silica column."
User Report: "My deprotected polyhydroxylated pyrrolidine is water-soluble. Standard silica flash chromatography results in total loss of product or severe streaking."
Root Cause Analysis: Polyhydroxylated pyrrolidines are highly polar and basic. They bind irreversibly to the acidic silanols on standard silica gel.
Technical Resolution: Do NOT use standard silica gel. Adopt one of the following purification protocols:
| Method | Stationary Phase | Mobile Phase | Best For |
| Ion Exchange | Dowex 50W-X8 (H+ form) | Load in H₂O → Wash H₂O → Elute NH₄OH | Desalting and capturing free amines.[1] |
| Amine-Silica | Propylamine-bonded Silica | MeCN/H₂O gradients | Intermediate polarity; avoids "base shield" additives.[1] |
| HILIC | Amide or Zwitterionic phases | MeCN/Buffer (Ammonium Acetate) | Analytical purity and HPLC isolation. |
Self-Validating Step: After ion exchange, check the pH of the eluate. The product should elute only when the basic mobile phase (NH₄OH) passes through. Ninhydrin stain on TLC will confirm the presence of the amine.
Ticket #03: Stereocontrol Loss during Dihydroxylation
User Report: "I am synthesizing the pyrrolidine core via ring-closing metathesis followed by dihydroxylation. I am getting a 1:1 mixture of diastereomers instead of the desired syn-diol."
Root Cause Analysis: The inherent steric bias of the pyrrolidine ring is often insufficient to direct the osmylation reagent (OsO₄) to a single face, especially if the protecting group on the nitrogen is flexible (e.g., Benzyl).
Technical Resolution:
-
Upjohn vs. Donohoe Conditions:
-
Ring Conformation: Switch the N-protecting group to a carbamate (Boc/Cbz). This rigidifies the ring and often enhances facial selectivity compared to a flexible N-benzyl group.
Part 3: Standard Operating Procedure (SOP)
Protocol: Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB-1)
A robust "Gold Standard" workflow demonstrating chiral pool manipulation and reductive cyclization.
Objective: Synthesize DAB-1 from D-Lyxose.
Step-by-Step Methodology:
-
O-Protection (Acetonide Formation):
-
Oxidative Cleavage (One-Pot):
-
Dissolve the acetonide in MeOH/H₂O (2:1). Add NaIO₄ (1.2 equiv) at 0°C.
-
Stir 1 h. (Cleaves C4-C5 bond).[1]
-
Checkpoint: TLC should show disappearance of starting material.
-
-
Reductive Amination (The Critical Cyclization):
-
Reagents: H₂ (50 psi), Pd(OH)₂/C (20% w/w), Benzylamine (1.1 equiv).
-
Solvent: MeOH (0.05 M concentration - Critical ).[1]
-
Procedure: The aldehyde intermediate reacts with benzylamine to form the imine, which is reduced to the amine. The amine then attacks the C1 hemiacetal (or aldehyde form) intramolecularly, followed by reduction of the resulting iminium species.
-
Time: 24 h.
-
-
Deprotection:
Yield Expectation: 40-50% overall.
Part 4: Logic Visualization (Troubleshooting Workflow)
The following diagram illustrates the decision logic for troubleshooting low yields during the cyclization step.
Caption: Decision tree for troubleshooting cyclization failures in pyrrolidine synthesis, prioritizing concentration effects and mechanistic adjustments.
Part 5: References
-
Guazzelli, E. et al. (2019).[1][3] "Synthesis of polyhydroxylated pyrrolidine derivatives... and assessment of their inhibitory properties." Journal of Molecular Structure. [1][3]
-
Bhat, C. & Tilve, S. G. (2014).[1][3] "Recent advances in the synthesis of naturally occurring pyrrolidines... using proline as a unique chiral synthon."[3] RSC Advances.
-
Somfai, P. et al. (2022).[1][4] "Recent advances on the synthesis of natural pyrrolizidine alkaloids." PMC - NIH.[1]
-
Biotage Technical Guide. (2023). "Very polar compound purification using aqueous normal-phase flash column chromatography."
-
Stockbrügger, J. et al. (2022).[1][5] "An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups." ACS Omega. [1]
Sources
- 1. Polyhydroxylated pyrrolidine and pyrrolizidine alkaloids from Hyancinthoides non-scripta and Scilla campanulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New polyhydroxylated pyrrolidine, piperidine, and pyrrolizidine alkaloids from Scilla sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture-Sensitive Reactions with trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Welcome to the technical support center for trans-1-Boc-3-cyano-4-hydroxypyrrolidine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the challenges associated with this valuable but moisture-sensitive building block. This resource is structured to address specific issues you may encounter, ensuring your experiments are both successful and reproducible.
This compound is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Its utility is derived from its densely functionalized scaffold. However, the presence of a hydrophilic hydroxyl group, a base-sensitive nitrile, and an acid-labile Boc protecting group necessitates careful control of reaction conditions, particularly the exclusion of water.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound, providing causal explanations and actionable solutions.
Q1: My reaction resulted in a low or non-existent yield of the desired product. What are the likely causes and how can I fix this?
A1: Low or no yield in reactions involving this reagent is frequently traced back to the presence of moisture. Water can interfere in several ways, primarily by reacting with other sensitive reagents in your mixture (e.g., organometallics, strong bases) or by promoting side reactions of the starting material itself.
Causality & Solutions:
-
Contaminated Reagents and Solvents: Solvents, even those labeled "anhydrous," can absorb atmospheric moisture over time.[2] Reagents may also be hygroscopic.
-
Inadequately Dried Glassware: Glass surfaces have a high affinity for water molecules and can retain a microscopic film of moisture even when they appear dry to the naked eye.[6]
-
Solution: All glassware should be rigorously dried before use. The two most effective methods are:
-
Oven-Drying: Place glassware in an oven at >125°C overnight or for at least 4 hours.[7] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).[7]
-
Flame-Drying: Assemble the glassware and then heat it with a heat gun or a gentle flame under a flow of inert gas until all visible moisture has evaporated. Allow to cool to room temperature under the inert atmosphere before adding reagents.[8][9]
-
-
-
Atmospheric Moisture: Exposure to the laboratory atmosphere during setup or reagent addition can introduce enough water to compromise the reaction.
Q2: I've isolated my product, but spectroscopic analysis (NMR, MS) shows significant impurities. What are these byproducts and how did they form?
A2: The formation of unexpected byproducts is a clear indicator of undesired side reactions, often mediated by water. For this compound, there are two primary moisture-driven degradation pathways.
Causality & Solutions:
-
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) in the presence of water, especially under acidic or basic conditions.[11][12][13][14][15] This reaction consumes your starting material and introduces polar impurities that can complicate purification.
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process is often catalyzed by acid (which protonates the nitrogen, increasing electrophilicity) or base (where the more nucleophilic hydroxide attacks directly).[12][13]
-
Solution: Maintain strictly anhydrous and neutral conditions unless your desired reaction requires an acid or base. If an acid or base is necessary, ensure it is completely anhydrous and added under a robust inert atmosphere.
-
-
Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions. However, it can also be removed by water, particularly at elevated temperatures, in a process known as thermolytic deprotection.[16][17][18]
-
Mechanism: Water can act as a weak acid/base catalyst, facilitating the removal of the Boc group.[16] This process is significantly accelerated by heat.[18]
-
Solution: Avoid high reaction temperatures unless the protocol specifically calls for them. If heating is required, ensure the system is scrupulously dry. If you suspect deprotection is occurring, re-evaluate the thermal stability of your compound under the reaction conditions.
-
The troubleshooting workflow below can help systematically diagnose these issues.
Caption: Troubleshooting workflow for moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound?
A: Store the compound in a tightly sealed container, preferably in a desiccator with a reliable drying agent (e.g., Drierite, anhydrous calcium sulfate). For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended. Store at room temperature as indicated by suppliers.[19]
Q: What are the best practices for weighing and transferring this reagent?
A: Due to its sensitivity, minimize its exposure to air. Work quickly. If possible, handle the solid in a glovebox.[6][20] If a glovebox is not available, open the container, weigh the required amount rapidly, and immediately reseal the container. Transfer the solid to the reaction flask while it is being flushed with an inert gas.
Q: Which solvents are recommended, and what is the best way to prepare them?
A: Common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally compatible. The choice depends on the specific reaction. Regardless of the solvent, it must be thoroughly dried.
| Solvent | Recommended Drying Agent(s) | Method | Final Water Content (approx.) |
| THF | Sodium/Benzophenone | Distillation under N₂ | < 10 ppm |
| DCM | Calcium Hydride (CaH₂) | Distillation under N₂ | < 20 ppm |
| MeCN | Calcium Hydride (CaH₂) | Pre-dry with 4Å sieves, then distill | < 30 ppm |
| Methanol | Magnesium Methoxide / 3Å Sieves | Distillation / Storage | ~10 ppm |
| Data synthesized from various sources.[3][4] |
Q: How can I be certain my reaction setup is sufficiently anhydrous?
A: While Karl Fischer titration is the quantitative standard for measuring water content, a practical indicator for certain solvents like THF is the use of sodium/benzophenone.[3] When the solvent is dry, the mixture turns a deep blue or purple, indicating an anhydrous, oxygen-free environment.[3] For other systems, the most reliable method is to consistently and meticulously follow established protocols for drying all components and maintaining an inert atmosphere.[21][22]
Experimental Protocols
Protocol: Setting up a Reaction Under an Inert Atmosphere
This protocol describes the standard setup using a nitrogen-filled balloon, a common and effective technique in many research labs.[9][23]
Materials:
-
Round-bottom flask with stir bar
-
Rubber septum
-
Nitrogen or Argon gas cylinder with regulator
-
Balloon
-
Syringes and needles (one for the balloon, one "exit" needle)
-
Glassware for reagent transfer (syringes, cannulas)
Procedure:
-
Glassware Preparation: Ensure your reaction flask and stir bar are completely dry by either oven-drying or flame-drying as described previously.
-
Assembly: While the flask is still warm (but cool enough to handle with thick gloves), seal it with a rubber septum. Clamp the flask to a stand in your fume hood.[9]
-
Inert Gas Flush: Fill a balloon with nitrogen or argon from the gas cylinder. Attach a needle to the balloon. Insert this needle through the septum into the flask's headspace.
-
Venting: Insert a second, shorter "exit" needle through the septum to serve as a vent. This allows the heavier air to be displaced by the lighter inert gas.[9]
-
Purging: Allow the inert gas to flush through the flask for approximately 5-10 minutes. You can feel a gentle gas flow from the exit needle.[9]
-
Establishing Positive Pressure: Remove the exit needle first. The balloon will now maintain a slight positive pressure of inert gas inside the flask, preventing air from entering.
-
Reagent Addition: Liquid reagents can now be added via a dry syringe through the septum. Solid reagents should be added to the flask under a positive flow of inert gas before sealing with the septum.
Caption: Workflow for setting up a moisture-sensitive reaction.
By adhering to these principles of meticulous drying and the exclusion of atmospheric moisture, you can successfully manage reactions with this compound and achieve reliable, high-yielding results.
References
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Contente, M. L., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Catalysts, 10(9), 1059. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
El-Faham, A., et al. (2015). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Journal of Organic Chemistry, 80(1), 527-533. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Scribd. (n.d.). Drying of Organic Solvents. Retrieved from [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]
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Technical Support Center: trans-1-Boc-3-cyano-4-hydroxypyrrolidine in Asymmetric Catalysis
Welcome to the technical support center for trans-1-Boc-3-cyano-4-hydroxypyrrolidine. This guide is designed for researchers, chemists, and drug development professionals exploring the potential of this substituted pyrrolidine derivative as a precatalyst in asymmetric organocatalysis. Drawing from established principles of well-known pyrrolidine-based catalysts, this document provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic routes.
Section 1: Catalyst Activation & Handling FAQs
This section addresses the foundational questions you might have before incorporating this compound into your experiments.
Q1: Is this compound a direct catalyst? How do I activate it?
A: No, it is a precatalyst . The catalytically active species is the secondary amine of the pyrrolidine ring, which is protected by a tert-butoxycarbonyl (Boc) group. This protecting group must be removed to unmask the catalytic site. The most common method for activation is acidic cleavage, typically using trifluoroacetic acid (TFA), which protonates the secondary amine to form a trifluoroacetate salt. This salt is often used directly in the reaction, where the active freebase form is generated in situ in the presence of the reactants or a weak base.
Q2: What are the recommended storage and handling conditions for this compound?
A: Proper storage is crucial for maintaining the integrity of the precatalyst.
-
Storage: The compound should be stored in a cool, dry place, typically in a refrigerator, away from light and moisture.[1][2]
-
Handling: It is a stable, solid organic compound.[3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q3: What are the key structural features of this catalyst, and how might they influence its reactivity and selectivity?
A: The molecule's structure offers several functional handles that can be leveraged for catalysis, drawing parallels with widely-used prolinol-based organocatalysts.[4]
-
Pyrrolidine Ring: This is the core scaffold. Upon deprotection, the secondary amine can react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamines or electrophilic iminium ions, which are the key intermediates in many organocatalytic transformations.[5]
-
C4-Hydroxyl Group: The -OH group can act as a hydrogen-bond donor. This allows it to coordinate with the substrate (e.g., a nitroolefin or an enone), creating a more rigid, organized transition state. This organization is often the primary factor controlling stereoselectivity.
-
C3-Cyano Group: The electron-withdrawing nature of the nitrile (-CN) group can influence the electronic properties of the pyrrolidine ring, potentially affecting the nucleophilicity of the enamine intermediate or the electrophilicity of the iminium ion.
-
trans-Stereochemistry: The trans relationship between the cyano and hydroxyl groups defines a specific three-dimensional space for the catalytic pocket, which will be critical in determining which face of the reactants is favored during bond formation, thus dictating the final stereochemical outcome.
Caption: Logical relationship between structure and catalytic function.
Section 2: Reaction Optimization & Troubleshooting Guide
This section provides solutions to common problems encountered during reaction development and optimization.
Topic: Catalyst Loading & Activity
Q4: I'm observing low or no conversion in my reaction. What are the first troubleshooting steps?
A: Low conversion is a common initial hurdle. Systematically check the following:
-
Complete Catalyst Activation: Ensure the Boc group has been fully removed. If you performed an ex situ deprotection, confirm its success via NMR or mass spectrometry. For in situ activation, ensure a sufficient amount of acid (e.g., TFA) was added.
-
Reagent Purity: Verify the purity of your starting materials and solvent. Aldehydes can oxidize to carboxylic acids, and residual water in the solvent can hydrolyze catalytic intermediates like iminium ions.
-
Inert Atmosphere: Some catalytic intermediates can be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.
-
Temperature: Some reactions require elevated or sub-ambient temperatures to proceed at a reasonable rate. Check literature precedents for similar transformations.
Q5: How do I determine the optimal catalyst loading for my reaction?
A: Catalyst loading directly impacts reaction rate, cost, and ease of purification. A systematic approach is best.
-
Starting Point: Begin with a standard loading, typically between 10–20 mol%.
-
Screening: Run a series of small-scale reactions varying the catalyst loading (e.g., 5, 10, 15, 20 mol%) while keeping all other parameters constant.
-
Analysis: Monitor the reaction progress (e.g., by TLC, GC, or NMR) to find the point of diminishing returns, where increasing the catalyst amount no longer significantly improves the reaction rate or yield. The goal is to find the lowest loading that provides an acceptable outcome in a reasonable timeframe.[6]
| Catalyst Loading (mol%) | Typical Reaction Time | Potential Issues |
| 1-5% | Long (24-72h) | Very slow or incomplete conversion. |
| 10-20% | Optimal (4-24h) | Good starting range for most reactions. |
| >20% | Fast (<4h) | Increased cost, difficult purification, potential for side reactions. |
Topic: Selectivity Issues (Enantio- & Diastereoselectivity)
Q6: My reaction is showing poor enantioselectivity (low ee). How can I improve it?
A: Enantioselectivity is governed by subtle energetic differences in the transition state. Fine-tuning the reaction conditions is key.
-
Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even lower) often enhances enantioselectivity by amplifying the small energy differences between the two diastereomeric transition states.
-
Solvent Screening: The solvent plays a critical role in catalysis.[7][8][9] A non-polar, aprotic solvent is often preferred as it minimizes interference with the hydrogen-bonding interactions between the catalyst and substrate.
| Solvent Class | Example(s) | Expected Impact on Enantioselectivity (ee) | Rationale |
| Non-polar, Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Generally Higher | Promotes the key H-bonding interactions within the transition state. |
| Polar, Aprotic | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Intermediate | Can coordinate with the catalyst or substrates, potentially disrupting the organized transition state. |
| Polar, Protic | Methanol (MeOH), Water, Isopropanol (IPA) | Generally Lower | Competes for hydrogen bonding, leading to a less-ordered transition state and reduced selectivity. |
-
Additives: Sometimes, a co-catalyst is beneficial. For Michael additions, a weak acid (like benzoic acid) can facilitate the turnover of the catalytic cycle by promoting the hydrolysis of the final intermediate.
Q7: I'm getting a mixture of diastereomers. What factors control diastereoselectivity?
A: Diastereoselectivity is determined by how the two reactants approach each other within the catalyst's chiral environment. The principles are similar to improving enantioselectivity: temperature and solvent are primary factors. The inherent structure of your substrates also plays a major role. If substrate control is leading to poor diastereoselectivity, catalyst modification might be necessary, although this is beyond the scope of simple optimization.
Topic: Side Reactions & Impurities
Q8: What are common side reactions, and how can they be minimized?
A: Be aware of potential undesired reaction pathways.
-
Aldehyde Self-Condensation (Aldol Reaction): If you are using an enolizable aldehyde, it can react with itself. To minimize this, add the aldehyde slowly to the reaction mixture containing the catalyst and the other reactant.
-
Racemization: The product could racemize under the reaction conditions. Analyze the enantiomeric excess at an early time point and at completion to check for product instability. If racemization occurs, shorten the reaction time or buffer the reaction mixture.
-
Catalyst Degradation: Although generally stable, prolonged reaction times at high temperatures or in the presence of strong acids/bases could lead to catalyst degradation.
Section 3: Protocols & Methodologies
These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood.
Protocol 1: General Procedure for in situ Catalyst Activation
This protocol describes the activation of the precatalyst directly within the reaction vessel.
-
To a dry reaction vial under an inert atmosphere (N₂), add this compound (e.g., 0.1 mmol, 20 mol%).
-
Add the desired reaction solvent (e.g., 1.0 mL of Toluene).
-
Add trifluoroacetic acid (TFA) (e.g., 0.1 mmol, 1.0 equivalent relative to the precatalyst) to the stirred suspension.
-
Stir the mixture at room temperature for 20-30 minutes. You should observe the solid dissolving as the Boc group is cleaved and the trifluoroacetate salt is formed.
-
The activated catalyst solution is now ready for the addition of substrates.
Protocol 2: Model Reaction - Asymmetric Michael Addition
This protocol details the addition of propanal to β-nitrostyrene, a classic benchmark reaction.
-
Catalyst Activation: Activate the precatalyst (21.2 mg, 0.1 mmol, 20 mol%) with TFA (7.6 µL, 0.1 mmol) in Toluene (1.0 mL) as described in Protocol 1.
-
Substrate Addition: To the activated catalyst solution, add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Initiation: Slowly add propanal (72 µL, 1.0 mmol, 2.0 equiv.) over 5 minutes.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the nitrostyrene has been consumed (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (2 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).
Section 4: Visualizations & Diagrams
Caption: Workflow for the activation of the precatalyst.
Caption: Simplified catalytic cycle for an iminium-ion-mediated Michael addition.
References
-
Gong, W., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Schultz, E., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry. Retrieved from [Link]
-
Ano, Y., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). tert-butyl trans-3-cyano-4-hydroxypyrrolidine-1-carboxylate, min 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. Retrieved from [Link]
-
Conti, P., et al. (2017). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]
-
Buitrago, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (1993). The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Wang, X., et al. (2020). Phosphine-catalyzed [3 + 2] annulation of β-sulfonamido-substituted enones with trans-α-cyano-α,β-unsaturated ketones for the synthesis of highly substituted pyrrolidines. RSC Advances. Retrieved from [Link]
-
PubMed. (2015). Synthesis and in vitro evaluation of 4-substituted furano[3,2-c] tetrahydroquinolines as potential anti-cancer agents. PubMed. Retrieved from [Link]
-
ACS Central Science. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Retrieved from [Link]
-
ResearchGate. (2020). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. Retrieved from [Link]
-
University of Huddersfield Repository. (2018). New routes towards organocatalysis using the Corey-Chaykovsky aziridination reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
-
ResearchGate. (2013). Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. Retrieved from [Link]
-
LookChem. (n.d.). (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. Retrieved from [Link]
-
Nature. (2024). Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. Scientific Reports. Retrieved from [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Loading Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
Sources
- 1. (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, CasNo.483366-12-7 Suzhou Senfeida Chemical Co., Ltd China (Mainland) [senfeida.lookchem.com]
- 2. 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
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- 9. researchgate.net [researchgate.net]
Preventing furan byproducts in pyrrolidine synthesis
Welcome to the Heterocycle Synthesis Support Center. Ticket Status: Open | Priority: High | Topic: Chemoselectivity (O- vs. N-Cyclization)
You have reached the Tier-3 Technical Support regarding Pyrrolidine and Pyrrole Synthesis . This guide addresses the common failure mode where oxygen-containing precursors (1,4-dicarbonyls, 1,4-diols, or amino-alcohols) cyclize to form furan/tetrahydrofuran (THF) byproducts instead of the desired nitrogen heterocycle.
Module 1: The Paal-Knorr Paradigm (1,4-Dicarbonyls)
The Issue: You are reacting a 1,4-diketone (or 1,4-ketoaldehyde) with a primary amine, but NMR/GC-MS shows significant furan formation.
The Mechanism: The Paal-Knorr reaction is an ambident electrophilic system. The 1,4-dicarbonyl can travel down two divergent pathways governed by Amarnath’s Mechanism [1]:
-
Path A (Desired): Amine attacks a carbonyl
Hemiaminal formation Cyclization to pyrrole.[1] -
Path B (Undesired): Acid-catalyzed enolization
Oxygen attacks the carbonyl Cyclodehydration to furan.
Root Cause Analysis:
-
Acidity is too high: Strong mineral acids protonate the amine (rendering it non-nucleophilic) and simultaneously catalyze the enolization of the ketone, driving Path B.
-
Steric Hindrance: Bulky amines react slowly, allowing the faster thermodynamic equilibration to the furan.
-
Water Accumulation: Water is a byproduct of both pathways, but its presence favors the reversibility of the imine, pushing the equilibrium toward the furan if the amine is weak.
Troubleshooting Protocol: The "Buffered Dehydration" Method
| Parameter | Recommendation | Rationale |
| pH Control | Use p-TsOH (0.5–1 mol%) or Lewis Acids (Sc(OTf)₃) | Avoid |
| Water Removal | Dean-Stark Trap or 4Å Molecular Sieves | Essential. Driving water out shifts the equilibrium toward the imine/enamine intermediate, which is the precursor to the pyrrole. |
| Solvent | Toluene or Xylene (Reflux) | Non-polar solvents destabilize the charged transition states of the acid-catalyzed furan pathway compared to the neutral hemiaminal pathway. |
| Amine Stoichiometry | 1.2 – 1.5 Equivalents | Excess amine ensures that the carbonyl is captured as an imine faster than it can enolize. |
Visualization: The Bifurcation Point
Caption: Mechanistic divergence in Paal-Knorr synthesis. Path A requires free amine; Path B is accelerated by strong acid.
Module 2: Direct Cyclization from 1,4-Diols (Borrowing Hydrogen)
The Issue: You are using a "green" synthesis route reacting 1,4-butanediol derivatives with amines using Iridium (Ir) or Ruthenium (Ru) catalysts, but you are isolating Tetrahydrofuran (THF).
The Mechanism: This reaction relies on Hydrogen Borrowing (Autotransfer) :
-
Catalyst oxidizes diol to dialdehyde.
-
Amine condenses to form di-imine/pyrrole.
-
Catalyst reduces the intermediate to pyrrolidine. Failure Mode: If the amine condensation is slow, the intermediate aldehyde/alcohol undergoes intramolecular etherification to form THF.
Troubleshooting Protocol: Catalyst & Ligand Tuning
Q: Why is THF forming? A: The catalyst is performing "dehydrative cyclization" faster than "reductive amination." This often happens if the catalyst is too Lewis-acidic or if the amine is electron-deficient (e.g., aniline).
Corrective Actions:
-
Switch Catalyst System: Use [Cp*IrCl₂]₂ with a bicarbonate base. Iridium systems are generally more selective for amine coupling than Ruthenium systems in diol cyclizations [2].
-
Increase Amine Concentration: Run the reaction neat or in high concentration (2M+) to favor intermolecular N-attack over intramolecular O-attack.
-
Temperature Modulation: Lower the temperature slightly (from 150°C to 110°C). Ether formation often has a higher activation energy than imine condensation.
Module 3: Intramolecular Hydroamination (Amino-Alkenes/Alkynes)
The Issue: You have a substrate with both an amine and an alcohol (or carbonyl) tethered to an alkene/alkyne.[2] You want the N-cyclization (Pyrrolidine), but you get O-cyclization (THF/Furan).
The Mechanism:
Metal catalysts (Au, Pd, Cu) activate the
-
Hard/Soft Selectivity: Amines are better nucleophiles, unless they are protonated.
-
Catalyst Poisoning: Free amines can bind too tightly to Lewis acidic metals (like Au), poisoning the catalyst.
Decision Matrix: Selecting the Right Conditions
| Scenario | Recommended Protocol |
| Substrate has free -OH and -NH₂ | Protect the Alcohol. Acetyl or Silyl protection of the alcohol forces N-cyclization. It is the only 100% reliable method. |
| Cannot protect Alcohol | Use Basic Additives. Add 10 mol% |
| Using Gold (Au) Catalysis | Use N-Heterocyclic Carbene (NHC) Ligands. NHC-Gold complexes are more robust against amine poisoning than phosphine-gold complexes [3]. |
Visualization: Troubleshooting Flowchart
Caption: Diagnostic workflow for identifying the correct remediation strategy based on precursor type.
References
-
Amarnath, V., Amarnath, K., et al. (1995).[1][4][5] Intermediates in the Paal-Knorr synthesis of pyrroles.[1][6][7] Chemical Research in Toxicology.[1] Link
-
Fujita, K., Fujii, T., & Yamaguchi, R. (2004).[8] CpIr Complex-Catalyzed N-Heterocyclization of Primary Amines with Diols.* Organic Letters.[5][8][9][10][11] Link
-
Li, X., Chianese, A.R., et al. (2005).[11] Intramolecular Alkyne Hydroalkoxylation and Hydroamination Catalyzed by Iridium Hydrides.[11] Organic Letters.[5][8][9][10][11] Link
Sources
- 1. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]
- 6. A Paal–Knorr agent for chemoproteomic profiling of targets of isoketals in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: PROTAC Linker Attachment & Optimization
Status: Online Operator: Senior Application Scientist Ticket Topic: Optimization of Reaction Conditions for PROTAC Linker Attachment Reference ID: PROTAC-SYN-OPT-2026[1]
Core Directive & Operational Overview
Welcome to the PROTAC Synthesis Support Center. You are likely here because your heterobifunctional molecule is failing to couple, precipitating out of solution, or yielding a complex mixture that defies purification.[1]
PROTACs (Proteolysis Targeting Chimeras) violate traditional "Rule of 5" drug properties.[1][2] They are high molecular weight (>800 Da), possess high topological polar surface area (TPSA), and often contain linkers with opposing solubility profiles to the warheads.[1] This guide treats your synthesis as a system of variables—Solvent, Stoichiometry, and Sterics—that must be tuned to force two reluctant partners (E3 ligand and POI ligand) together.[1]
Module A: Amide Coupling (The Workhorse)[1]
Amide bonds account for the vast majority of PROTAC linkages due to the ubiquity of solvent-exposed lysines or engineered amines on ligands.[1] However, standard peptide coupling protocols often fail due to the steric bulk of the ligands.[1]
Troubleshooting Guide: Amide Coupling
Q: My LC-MS shows high consumption of the activated ester but minimal product formation. Is my amine dead? A: It is likely not "dead" but protonated or sterically shielded .[1]
-
Causality: In DMSO or DMF, the effective pH can drift.[1] If your E3 ligand (e.g., VHL ligand) has a basic center, it may be sequestering the protons released during activation, rendering the nucleophilic amine unreactive.[1]
-
Protocol Adjustment:
-
Base Staging: Do not add all base at once. Add 1.0 eq of DIPEA to the amine solution before mixing with the activated acid.[1]
-
Solvent Switch: Switch from DMF to NMP (N-methyl-2-pyrrolidone) . Recent high-throughput studies indicate NMP outperforms DMF and DMSO for nanoscale and batch PROTAC amidations due to better solubility of the hydrophobic warheads and coupling intermediates [1].[1]
-
Q: I am seeing significant epimerization (racemization) of my VHL ligand during coupling. A: This is a common failure mode when using "hot" coupling agents like HATU with excessive base or prolonged reaction times.[1]
-
The Fix: Switch to COMU or OxymaPure/EDC .[1] COMU shows superior retention of chirality compared to HATU/HBTU in hindered couplings.[1]
-
Temperature Control: Lower the reaction temperature to 0°C for the activation step (15 min), then warm to RT only after amine addition.
Standard Operating Procedure: Optimized Amide Coupling
| Variable | Recommendation | Rationale |
| Coupling Agent | HATU (Standard) or COMU (Chiral sensitive) | HATU provides rapid kinetics; COMU prevents racemization.[1] |
| Stoichiometry | 1.0 : 1.2 : 3.0 (Amine : Acid : Base) | Slight excess of linker-acid drives reaction; excess base neutralizes HCl salts.[1] |
| Concentration | 0.1 M - 0.2 M | High concentration is critical.[1] PROTAC formation is bimolecular; dilute conditions favor hydrolysis.[1] |
| Solvent | NMP (Preferred) or DMF | NMP solubilizes "greasy" linkers and rigid warheads better than DMF [1].[1] |
Module B: Click Chemistry (The Toolkit)[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is preferred for generating libraries because it is orthogonal to most functional groups.[1] However, copper entrapment is a major issue for downstream biological assays.[1]
Troubleshooting Guide: CuAAC
Q: My "click" reaction stalled at 60% conversion. Should I add more copper? A: No. Adding more copper often leads to oxidative degradation of the linker (especially PEG chains).[1]
-
The Fix: The issue is likely oxygen poisoning of the Cu(I) species.[1]
-
Protocol: Degas your solvents thoroughly (sparge with Argon for 15 min) before adding the catalyst. Use a specific ligand like THPTA or TBTA to stabilize the Cu(I) oxidation state.[1]
Q: How do I remove Copper? My cells are dying in the control groups. A: Standard silica chromatography does not effectively remove trace copper.[1]
-
Protocol: Wash the organic layer with EDTA (0.1 M, pH 7.4) or use a commercially available scavenger resin (e.g., QuadraPure™ TU) post-reaction.[1]
Module C: Solubility & Purification (The Bottleneck)
The "Linker Paradox": You need a linker that is soluble enough to react but hydrophobic enough to permeate cells.[1] This often leads to "gummy" crude mixtures.[1]
Decision Matrix: Purification Strategy
Q: My product precipitates as a gum during workup. How do I purify it? A: Do not use normal phase (Silica/Hexane/EtOAc) for PEG-linked PROTACs.[1] The PEG chain interacts strongly with silica silanols, causing irreversible adsorption or extreme streaking.[1]
-
The Solution: Use Reverse Phase Flash Chromatography (C18) .[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Gradient: Start at 5% ACN to wash out polar coupling reagents, then ramp to 95% ACN.
-
Visualization: Troubleshooting Decision Tree
Figure 1: Decision tree for diagnosing and resolving common synthetic failures in PROTAC linker attachment.
Module D: Strategic Optimization (Convergent vs. Linear)
Q: Should I build the linker onto the E3 ligand first, or the Target ligand? A: This is the "Exit Vector" strategy.
-
Rule of Thumb: Attach the linker first to the more valuable/scarce ligand .[1] This minimizes the loss of your expensive warhead during the optimization of the linker length.[1]
-
Convergent Approach: Synthesize Ligand A-Linker-Azide and Ligand B-Alkyne.[1] "Click" them together as the final step.[1] This allows you to rapidly screen libraries of different ligands without re-synthesizing the linker chain every time [2].[1]
Visualization: Linear vs. Convergent Workflow
Figure 2: Comparison of Linear vs. Convergent synthesis. Convergent strategies reduce risk by employing high-yield 'click' steps at the final stage.[1]
References
-
Stevens, R., et al. (2025).[1] "Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis." The Journal of Organic Chemistry. Link[1]
-
Bebibeka, I. et al. (2023).[1] "Click chemistry in the development of PROTACs." RSC Advances. Link
-
Pike, A., et al. (2020).[1] "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link
-
Testa, A., et al. (2020).[1] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
Sources
Overcoming low yields in the reduction of N-Boc-proline derivatives
The following technical guide is structured as a specialized support center resource for organic chemists and process engineers. It addresses the specific challenges in reducing N-Boc-L-proline (and its derivatives) to N-Boc-L-prolinol .
Topic: Overcoming Low Yields in N-Boc-Proline Reduction Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Missing Mass" Phenomenon
User Issue: Many researchers report yields of 30–50% when reducing N-Boc-proline with Borane reagents (BH₃·THF or BH₃·DMS), despite TLC or LCMS indicating 100% consumption of starting material.
Root Cause Analysis: The low yield is rarely due to incomplete reaction. It is caused by the formation of a thermodynamically stable cyclic azaborolidine complex (Boron-Amine-Alcohol chelate) between the product and the boron byproducts. Standard acidic workups are often insufficient to break this bond without deprotecting the Boc group, while mild aqueous workups fail to hydrolyze the complex, leaving the product trapped in the aqueous waste or bound to boron salts.
Troubleshooting Guide (Q&A)
Category A: Reagent Selection & Reaction Setup
Q: I am using LiAlH₄ (LAH) to ensure full reduction, but my product purity is low. Why? A: While LiAlH₄ is a powerful reductant, it is often too aggressive for N-Boc derivatives at elevated temperatures or extended times.
-
Mechanism of Failure: The aluminum hydride can attack the carbamate carbonyl of the Boc group, leading to N-methylation (formation of N-methyl prolinol) or complete cleavage of the Boc group.
-
Recommendation: Switch to Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BH₃·DMS) . These are chemoselective for the carboxylic acid in the presence of carbamates (Boc). If you must use LAH, perform the reaction at 0°C and quench immediately upon completion, but be prepared for lower chemoselectivity.
Q: I switched to the Mixed Anhydride method (IBCF/NMM/NaBH₄), but I see unreacted starting material. A: The Mixed Anhydride reduction is highly sensitive to temperature and steric hindrance.
-
Causality: The intermediate mixed anhydride (formed from Isobutyl chloroformate) is unstable. If the temperature rises above -10°C before NaBH₄ addition, it decomposes to the isobutyl ester or reverts to the acid.
-
Protocol Fix: Ensure the activation step is kept strictly at -15°C to -10°C . Add NaBH₄ as a solution (in water or methanol) rapidly to outcompete anhydride decomposition.
Category B: Workup & Isolation (The Critical Step)
Q: My reaction is complete, but after adding water/HCl and extracting, the organic layer has very little product. A: You are likely facing the Boron-Chelate Trap . The N-Boc-prolinol product coordinates with boron to form a water-soluble complex that does not partition into ether or DCM efficiently.
-
The Fix: You must use an Oxidative Workup or a Polyol Quench to destroy the C-B and N-B bonds.
-
Method 1 (Recommended): Add Sodium Perborate or H₂O₂/NaOH. This oxidizes the boron species to boric acid, releasing the free alcohol.
-
Method 2: Quench with Methanol and heat to reflux to break the complex as Trimethyl Borate (volatile).
-
Q: I used 1M HCl to break the boron complex, and now I see de-Boc product (prolinol). A: The Boc group is acid-labile. While N-Boc is generally stable to dilute acid for short periods, the heat generated during the quenching of excess borane can create local "hot spots" of low pH and high temperature, triggering deprotection.
-
Solution: Use a buffered oxidative workup (pH 8-9) or use citric acid instead of mineral acids (HCl/H₂SO₄) if an acidic quench is absolutely necessary.
Visualizing the "Boron Trap"
The following diagram illustrates why standard workups fail and how the oxidative path releases the product.
Caption: Figure 1. The mechanistic pathway showing the formation of the stable boron-chelate trap and the necessity of oxidative workup for high recovery.
Optimized Experimental Protocols
Method A: Borane Reduction with Oxidative Workup (High Yield Standard)
Best for: Scale-up, robust reproducibility, and avoiding racemization.
Reagents:
-
N-Boc-L-Proline (1.0 equiv)[1]
-
BH₃[2]·THF (1.0 M solution, 1.2–1.5 equiv)
-
THF (Anhydrous)
-
Workup: Sodium Perborate Tetrahydrate (NaBO₃·4H₂O) OR 30% H₂O₂/NaOH.
Step-by-Step:
-
Dissolution: Dissolve N-Boc-Proline in anhydrous THF (5 mL/mmol) under Nitrogen/Argon. Cool to 0°C.[3][4]
-
Addition: Add BH₃·THF solution dropwise over 20–30 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc-Proline streaks, product is a discrete spot).
-
The "Magic" Quench (Oxidative):
-
Cool mixture to 0°C.
-
Add water dropwise to quench excess hydride.
-
Add Sodium Perborate (1.0 equiv relative to Borane) as a solid or slurry. Alternatively, add 3M NaOH (2 equiv) followed by 30% H₂O₂ (2 equiv) dropwise (Exothermic!).
-
-
Digestion: Stir the oxidative mixture vigorously at RT for 1 hour. This breaks the N-B-O bond.
-
Extraction: Dilute with Ethyl Acetate. Separate layers. The product will now be in the organic layer.
-
Wash: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Method B: Mixed Anhydride Reduction (Alternative)
Best for: Labs lacking anhydrous Borane handling capabilities or strict safety restrictions.
Reagents:
-
Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.05 equiv)
-
NaBH₄ (3.0 equiv)
Step-by-Step:
-
Activation: Dissolve N-Boc-Proline and NMM in THF. Cool to -15°C (Salt/Ice bath).
-
Anhydride Formation: Add IBCF dropwise, maintaining temp < -10°C. Stir for 15 mins. White precipitate (NMM·HCl) will form.[3]
-
Reduction: Remove the precipitate via rapid filtration (optional, but cleaner) OR add NaBH₄ (dissolved in minimal water) directly to the cold suspension in one portion.
-
Evolution: Strong gas evolution occurs. Stir at -15°C for 30 mins, then warm to RT.
-
Workup: Quench with 1M KHSO₄ (careful of Boc stability) or sat. NH₄Cl. Extract with EtOAc.
Data & Comparison Table
Table 1: Comparison of Workup Strategies for Borane Reduction of N-Boc-Proline
| Workup Method | Typical Yield | Boc Integrity | Issues |
| Water/Dilute Acid | 30–50% | High | Boron complex remains; product lost in aqueous waste. |
| Strong Acid (HCl) | 60–70% | Low | Risk of deprotection (Boc loss) due to exotherm/pH. |
| Methanol (Reflux) | 50–70% | High | Requires long reflux to remove trimethyl borate; often incomplete. |
| Oxidative (H₂O₂/NaOH) | 85–95% | High | Best Method. Destroys boron complex completely. |
| Amino-Alcohol | 80–90% | High | Adding ethanolamine precipitates boron, but filtration can be messy. |
References
-
Reduction of Amino Acids to Amino Alcohols: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58.13 (1993): 3568-3571. Link
-
Borane Reduction Mechanism: Brown, H. C., et al. "Hydroboration. 53. The reaction of borane-dimethyl sulfide with organic compounds." The Journal of Organic Chemistry, 47.16 (1982): 3153-3163. Link
-
Mixed Anhydride Protocol: Rodriguez, M., et al. "A simple and mild method for the reduction of N-protected amino acids to amino alcohols." Tetrahedron Letters, 32.7 (1991): 923-926. Link
-
Oxidative Workup Importance: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Chapter 24: Regioselectivity and Chemoselectivity). Link
Sources
Technical Support Center: Paal-Knorr Cyclization & Side Reaction Mitigation
Executive Summary & Scope
User Advisory: While the Paal-Knorr reaction formally refers to the condensation of 1,4-dicarbonyls with primary amines to yield pyrroles (aromatic), this guide acknowledges that many researchers use this as a precursor step to generate pyrrolidines (saturated) via subsequent reduction.
This technical guide focuses on the critical cyclization step. The failure to form the pyrrole ring efficiently is the primary bottleneck in this workflow.
The Core Challenge: The Paal-Knorr reaction is a race between two nucleophiles: the amine (desired, forming pyrrole) and the carbonyl oxygen (undesired, forming furan). Controlling this competition via pH, sterics, and water removal is the key to success.
Diagnostic Flowchart: Analyzing Your Crude Mixture
Before attempting a rescue, use this logic tree to identify your specific failure mode based on LCMS and ¹H NMR data.
Figure 1: Diagnostic logic for identifying Paal-Knorr failure modes. Use this to select the correct troubleshooting module below.
Troubleshooting Modules
Module 1: The "Furan" Problem (Competitive O-Cyclization)
Symptom: You isolate a product with a mass corresponding to the 1,4-dicarbonyl minus water, lacking the amine fragment. Mechanism: Under acidic conditions, if the amine is non-nucleophilic (e.g., electron-deficient anilines) or sterically hindered, the carbonyl oxygen acts as the nucleophile. The enol form of the dione cyclizes to form a furan.
Technical Q&A:
-
Q: Why is furan forming despite adding excess amine?
-
A: The reaction is likely too acidic. Strong Brønsted acids (pTsOH, HCl) protonate the amine, rendering it non-nucleophilic (
). Meanwhile, the acid catalyzes the enolization of the dione, accelerating furan formation.
-
-
Q: How do I fix this?
-
Protocol Adjustment: Switch to a buffered system or a Lewis Acid catalyst.
-
Action: Use 1.5 – 2.0 equivalents of amine . Add a mild base (e.g., NaOAc) if using an amine salt.
-
Catalyst Switch: Use Sc(OTf)₃ (1-5 mol%) or I₂ (10 mol%) instead of protic acids. These activate the carbonyl without fully quenching the amine.
-
Module 2: The Stalled Intermediate (Hemiaminal/Enamine)
Symptom: LCMS shows a peak at
Technical Q&A:
-
Q: My reaction stalls at the intermediate. Should I heat it more?
-
A: Simply heating often leads to tars. The issue is usually water removal. The dehydration step is reversible.
-
-
Q: What is the "Rescue" protocol?
-
A: Dean-Stark Trap: Use Toluene/Benzene and reflux with a Dean-Stark trap to physically remove water, driving the equilibrium to the right.
-
A: Microwave Irradiation: High-energy input can overcome the activation barrier for the sterically hindered cyclization step (Minetto et al., 2005).
-
A: TiCl₄ Method: For extremely stubborn cases, Titanium(IV) chloride acts as both a Lewis acid and a water scavenger. See Protocol B below.
-
Module 3: Oligomerization & Tars
Symptom: Dark reaction mixture, baseline material on TLC, loss of mass balance. Mechanism: 1,4-dicarbonyls are electrophilic and prone to aldol-like self-condensation or polymerization, especially if the amine addition is slow or the concentration is too high.
Technical Q&A:
-
Q: How do I prevent polymerization?
-
A: Reverse Addition: Do not add the amine to the dione. Add the dione slowly to a solution of the amine . This ensures the amine is always in excess relative to the dione, favoring the dione-amine reaction over dione-dione polymerization.
-
A: Concentration: Dilute the reaction (0.1 M or lower) to disfavor intermolecular polymerization.
-
Mechanistic Visualization
Understanding the divergence point is critical for troubleshooting.
Figure 2: Mechanistic divergence. Path A (Red) prevails when amine nucleophilicity is low or acidity is too high. Path B (Green) is the desired Paal-Knorr pathway.
Validated Experimental Protocols
Protocol A: Microwave-Assisted I₂ Catalysis (Green/Fast)
Best for: Standard substrates, avoiding solvent waste.
-
Mix: Combine 1,4-dicarbonyl (1.0 equiv) and Amine (1.2 equiv) in a microwave vial.
-
Catalyst: Add Molecular Iodine (
) (5-10 mol%). -
Solvent: Minimal EtOH or Solvent-Free (neat).
-
Reaction: Irradiate at 80-100°C for 10-30 mins.
-
Workup: Dilute with EtOAc, wash with aqueous
(to quench Iodine), dry, and concentrate.
Protocol B: TiCl₄ Mediated Cyclization (The "Sledgehammer")
Best for: Sterically hindered amines/diones or when water removal is the bottleneck.
-
Setup: Flame-dried glassware,
atmosphere. -
Mix: Dissolve 1,4-dicarbonyl (1.0 equiv) and Amine (1.2 equiv) in anhydrous Toluene/THF.
-
Cool: Cool to 0°C.
-
Add: Dropwise addition of
(0.6 - 1.0 equiv). Note: TiCl₄ acts as a water scavenger. -
Reaction: Allow to warm to RT or reflux for 2-12 hours.
-
Workup: Quench carefully with saturated
(gas evolution!). Filter the Titanium salts through Celite. Extract filtrate with ether.
Comparative Data: Catalyst Efficiency
| Catalyst System | Reaction Time | Typical Yield | Risk Factor | Best For |
| AcOH (Reflux) | 12-24 h | 50-70% | Furan formation, Tars | Simple, stable substrates |
| p-TsOH / Toluene | 4-12 h | 60-80% | Acid sensitive groups | Large scale (Dean-Stark) |
| I₂ (Iodine) | 10-30 min | 85-95% | Iodine staining | Rapid screening, Microwave |
| Sc(OTf)₃ | 1-4 h | 90%+ | Cost | High-value intermediates |
| TiCl₄ | 2-6 h | 75-90% | Harsh quench | Sterically hindered systems |
References
-
Amarnath, V., Amarnath, K., Douglas, W. M., & Valentine, H. L. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles.[1][2][3][4][5][6][7] The Journal of Organic Chemistry, 56(24), 6924–6931.
-
Banik, B. K., Samajdar, S., & Basak, A. (2004). Simple Synthesis of Substituted Pyrroles.[4] The Journal of Organic Chemistry, 69(6), 213–216.
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal−Knorr Reaction.[1][2][4] European Journal of Organic Chemistry, 2005(24), 5277–5288.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard Reference Text).
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Strategic Advantage of trans-1-Boc-3-cyano-4-hydroxypyrrolidine in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the strategic selection of chiral building blocks is a critical determinant of success in synthesizing novel, potent, and stereochemically defined therapeutic agents. Among the plethora of available synthons, functionalized pyrrolidines have emerged as privileged scaffolds due to their prevalence in a wide array of biologically active natural products and pharmaceuticals.[1][2] This guide provides an in-depth technical comparison of trans-1-Boc-3-cyano-4-hydroxypyrrolidine , a highly functionalized chiral building block, with other relevant chiral synthons. We will explore its synthetic advantages, highlight its utility in constructing complex molecular architectures, and provide experimental insights to guide researchers in its effective application.
The Pyrrolidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in numerous FDA-approved drugs.[2] Its conformational flexibility, coupled with the ability to introduce multiple stereocenters, allows for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets.[3] The strategic functionalization of the pyrrolidine ring with groups such as hydroxyls, amines, and nitriles can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Unveiling this compound: A Multifunctional Chiral Synthon
This compound is a synthetically versatile building block that incorporates several key features beneficial for drug design and development:
-
Defined Stereochemistry: The trans relationship between the cyano and hydroxyl groups provides a fixed stereochemical scaffold, crucial for enantioselective synthesis.
-
Orthogonal Protection: The Boc-protected nitrogen allows for selective deprotection and further functionalization under specific conditions, without affecting other reactive groups.
-
Reactive Handles: The hydroxyl and cyano groups serve as versatile handles for a variety of chemical transformations. The hydroxyl group can be readily derivatized or used to introduce other functionalities, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
The presence of the cyano group is particularly noteworthy. Cyanopyrrolidines have gained significant attention as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes, with vildagliptin and saxagliptin being prominent examples.[4] This highlights the potential of the cyano group to act as a key pharmacophoric element.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound can be envisioned through a stereoselective pathway starting from readily available precursors. A plausible synthetic route, adapted from methodologies for similar structures, involves the formation of a cyanohydrin followed by a stereoselective reduction and cyclization.[1]
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of a Functionalized Pyrrolidine Core
The following protocol is a representative example of the synthesis of a functionalized pyrrolidine, illustrating the key chemical transformations.
Step 1: Epoxide Ring-Opening and Cyanation
-
To a solution of a suitable N-Boc protected amino epoxide in a mixture of t-BuOH and water (1:1) at 0 °C, add potassium cyanide (KCN) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding β-amino cyanohydrin.
Step 2: Intramolecular Cyclization
-
Dissolve the β-amino cyanohydrin in a suitable solvent such as methanol.
-
Add a base, for example, sodium methoxide, and heat the reaction mixture to reflux.
-
Monitor the cyclization by TLC.
-
After completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure.
-
Purify the resulting hydroxypyrrolidine derivative by column chromatography.
Comparative Analysis with Other Chiral Building Blocks
To understand the strategic advantages of this compound, it is essential to compare it with other commonly used chiral building blocks.
| Chiral Building Block | Key Features | Advantages | Limitations | Representative Applications |
| This compound | Defined trans stereochemistry, orthogonal protection, hydroxyl and cyano functional handles. | High degree of functionalization, direct precursor to complex pyrrolidines, potential for pharmacophoric cyano group. | May require multi-step synthesis. | DPP-IV inhibitors, antiviral agents, scaffolds for combinatorial libraries.[4] |
| (R)- and (S)-3-Hydroxypyrrolidine | Commercially available, simple structure. | Readily available starting material for derivatization. | Lacks the diverse functional handles of the title compound. | Synthesis of various bioactive molecules, including ligands for G-protein coupled receptors.[5] |
| trans-4-Hydroxy-L-proline | Naturally occurring amino acid, multiple stereocenters. | Readily available from the chiral pool, well-defined stereochemistry. | The carboxylic acid functionality may require additional protection/deprotection steps. | Precursor for the synthesis of antiviral drugs like Glecaprevir and Voxilaprevir.[1] |
| (R)- and (S)-Glycidol | Simple chiral epoxide. | Versatile electrophile for ring-opening reactions with various nucleophiles. | Introduces only one stereocenter and a hydroxyl group. | Synthesis of beta-blockers, chiral auxiliaries. |
Key Insights from the Comparison:
-
This compound offers a higher degree of pre-installed functionality compared to simpler building blocks like 3-hydroxypyrrolidine and glycidol. This can significantly shorten synthetic sequences towards complex targets.
-
While derived from the chiral pool, building blocks like hydroxyproline may require more extensive functional group manipulations to arrive at a similarly functionalized intermediate.
-
The presence of the cyano group provides a unique synthetic handle and potential biological activity that is absent in many other common pyrrolidine-based building blocks.
Application in Drug Discovery: A Case Study Perspective
The utility of functionalized pyrrolidines is well-documented in the synthesis of numerous therapeutic agents. For instance, the core of the hepatitis C virus (HCV) protease inhibitor Glecaprevir is constructed from trans-4-hydroxy-L-proline, showcasing the importance of the hydroxylated pyrrolidine scaffold.[1] The strategic placement of the hydroxyl and cyano groups in this compound allows for the exploration of novel chemical space around this privileged scaffold, potentially leading to the discovery of new drug candidates with improved properties.
Caption: Workflow for utilizing this compound in drug discovery.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile chiral building block for modern drug discovery. Its unique combination of a defined stereochemistry, orthogonal protecting groups, and multiple reactive functional handles provides a powerful platform for the efficient synthesis of complex and stereochemically rich molecules. In comparison to other chiral building blocks, it offers a more direct route to highly functionalized pyrrolidine scaffolds, which are central to the development of new therapeutics. As the demand for novel and effective drugs continues to grow, the strategic application of such advanced building blocks will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines.
References
-
Butkevich, A. N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(9), 2845. [Link]
-
Dah-Kee, L. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 559-577. [Link]
-
Di Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Kotha, S., & Misra, S. (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 15(20), 5342–5345. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(9), 2845. [Link]
-
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved February 6, 2026, from [Link]
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Pilli, R. A., & Russowsky, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-423. [Link]
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Reiff, E. A., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(21), 15097–15106. [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved February 6, 2026, from [Link]
-
S. K. Guchhait, et al. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 16(23), 6092–6095. [Link]
- Vertex AI Search. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma.
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A Comparative Guide to the Synthetic Routes of Functionalized Pyrrolidines for Drug Discovery and Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its stereochemically rich, three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal building block for creating potent and selective drugs. This guide provides a comparative analysis of the most powerful synthetic strategies for accessing functionalized pyrrolidines, offering insights into the mechanistic underpinnings and practical considerations for each approach.
[3+2] Cycloaddition Reactions: The Power of Concerted Pathways
The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, stands as one of the most robust and widely utilized methods for the diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines. This approach offers a high degree of convergence and stereocontrol in a single step.
Mechanistic Considerations and Experimental Insights
The reaction proceeds through a concerted, pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. The stereochemical outcome is dictated by the geometry of the dipole and the olefin, with the substituents on the newly formed stereocenters being highly correlated.
A common method for the in situ generation of azomethine ylides involves the thermal or Lewis acid-catalyzed ring-opening of N-substituted aziridines. Alternatively, the condensation of an α-amino acid with an aldehyde or ketone provides a straightforward entry to non-stabilized azomethine ylides. The choice of metal catalyst and ligand is crucial for achieving high enantioselectivity in asymmetric variants of this reaction. For instance, silver and copper catalysts with chiral ligands have been shown to be highly effective.
Representative Experimental Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of a chiral pyrrolidine using a silver-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a maleimide.
Step 1: Catalyst Preparation
-
In a flame-dried Schlenk tube under an argon atmosphere, AgOAc (0.1 equiv) and a chiral phosphine ligand (0.11 equiv) are dissolved in anhydrous toluene.
-
The mixture is stirred at room temperature for 30 minutes to allow for complex formation.
Step 2: Reaction Assembly
-
To the catalyst solution, the imine (1.0 equiv), derived from the corresponding α-amino ester, and the N-substituted maleimide (1.2 equiv) are added sequentially.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Workflow for [3+2] Cycloaddition
Caption: Workflow for Ag(I)-Catalyzed [3+2] Cycloaddition.
Transition-Metal-Catalyzed Cyclizations: Versatility and Efficiency
Transition-metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the synthesis of functionalized pyrrolidines. These methods often exhibit high functional group tolerance and allow for the construction of complex pyrrolidine scaffolds from readily available starting materials.
Palladium-Catalyzed Carboamination and Related Cyclizations
Palladium-catalyzed intramolecular carboamination of alkenes offers a direct route to 2-substituted pyrrolidines. The reaction typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of the alkene and reductive elimination to furnish the pyrrolidine ring. The choice of ligand is critical for both reactivity and selectivity.
Mechanistic Pathway of Pd-Catalyzed Carboamination
Caption: Catalytic cycle for Pd-catalyzed carboamination.
Representative Experimental Protocol: Pd-Catalyzed Intramolecular Carboamination
Step 1: Reaction Setup
-
To a dried Schlenk tube are added Pd(OAc)2 (5 mol %), a phosphine ligand (10 mol %), and a base such as Cs2CO3 (2.0 equiv).
-
The tube is evacuated and backfilled with argon.
-
The amino-alkene substrate (1.0 equiv) and an aryl halide (1.1 equiv) are dissolved in an anhydrous solvent like toluene and added to the Schlenk tube.
Step 2: Reaction Execution
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time, with progress monitored by LC-MS.
Step 3: Product Isolation
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Asymmetric Organocatalysis: A Green and Powerful Approach
The rise of asymmetric organocatalysis has provided a complementary and often more sustainable approach to the synthesis of enantiomerically enriched pyrrolidines. Proline and its derivatives are frequently employed as catalysts, mimicking the enzymatic construction of complex molecules.
Proline-Catalyzed α-Amination and Michael Additions
Proline can catalyze the conjugate addition of aldehydes and ketones to nitro-olefins, followed by an intramolecular cyclization and reductive amination to afford highly functionalized pyrrolidines with excellent stereocontrol. The key intermediate is an enamine formed between the carbonyl compound and proline, which then attacks the Michael acceptor.
Comparative Performance of Synthetic Routes
| Synthetic Route | Key Advantages | Common Limitations | Typical Yields | Stereoselectivity |
| [3+2] Cycloaddition | High convergence, excellent stereocontrol | Limited substrate scope for some dipoles | 70-95% | >95:5 dr, >99% ee |
| Pd-Catalyzed Cyclization | High functional group tolerance, broad scope | Catalyst sensitivity, potential for side reactions | 60-90% | Variable, often requires chiral ligands |
| Organocatalytic Routes | Metal-free, environmentally benign, high ee | Can require high catalyst loadings, longer reaction times | 50-85% | Up to 99% ee |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of synthetic route to a target functionalized pyrrolidine depends on several factors, including the desired substitution pattern, the required stereochemistry, and the scalability of the process. For complex, polysubstituted pyrrolidines with defined stereochemistry, [3+2] cycloaddition reactions often provide the most elegant solution. When functional group tolerance and substrate availability are paramount, transition-metal-catalyzed methods offer unparalleled versatility. For enantioselective syntheses where metal contamination is a concern, asymmetric organocatalysis presents a powerful and green alternative. A thorough understanding of the mechanistic nuances of each approach is essential for the rational design of efficient and selective syntheses in the pursuit of novel therapeutics.
References
-
Recent advances in the synthesis of 2,5-disubstituted pyrrolidines and their nitrogen-analogs. Organic & Biomolecular Chemistry. [Link]
-
Palladium-Catalyzed Carboamination by Intramolecular Aminopalladation of Alkenes. The Journal of Organic Chemistry. [Link]
-
Organocatalytic Asymmetric Synthesis of Pyrrolidines. ACS Catalysis. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine and its Structural Isomer
Abstract
For researchers and professionals in the field of drug development, the precise structural elucidation of chiral building blocks is a cornerstone of successful molecular design and synthesis. The substituted pyrrolidine ring, a privileged scaffold in medicinal chemistry, often presents significant analytical challenges due to its conformational flexibility and the subtle interplay of its stereocenters. This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of trans-1-Boc-3-cyano-4-hydroxypyrrolidine, a key synthetic intermediate. In the absence of published experimental spectra for the trans isomer, this guide presents a detailed theoretical analysis grounded in the established spectral data of its closely related precursor, 1-Boc-3-cyano-4-oxopyrrolidine, and its structural analog, cis-1-Boc-3-amino-4-hydroxypyrrolidine. This comparative approach offers valuable insights into the stereochemical nuances that govern the NMR landscape of these functionalized pyrrolidines, providing a robust framework for their characterization.
Introduction: The Significance of Functionalized Pyrrolidines in Drug Discovery
Pyrrolidine-based scaffolds are integral components of numerous FDA-approved drugs and clinical candidates, valued for their ability to impart favorable pharmacokinetic properties and to serve as versatile platforms for diverse functionalization. The introduction of substituents at the 3- and 4-positions, particularly with defined stereochemistry, allows for the precise spatial orientation of pharmacophoric elements, which is critical for potent and selective target engagement. This compound, with its protected amine, hydroxyl, and cyano functionalities, represents a versatile building block for the synthesis of a wide array of more complex molecules, including enzyme inhibitors and receptor modulators.
Accurate and unambiguous characterization of such intermediates is paramount to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereorelationships of atoms within a molecule. This guide will dissect the expected ¹H and ¹³C NMR spectra of the trans isomer and compare them with a known analog to highlight the key differentiating spectroscopic features.
Theoretical Spectroscopic Analysis of this compound
Due to the current lack of publicly available experimental NMR data for this compound, the following analysis is a prediction based on established principles of NMR spectroscopy and comparison with structurally similar compounds. The primary points of reference for this analysis are the known spectral data for 1-Boc-3-cyano-4-oxopyrrolidine and general principles of how the reduction of a ketone to a hydroxyl group and the trans stereochemistry will influence the chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals for each proton on the pyrrolidine ring, in addition to the characteristic signal for the Boc protecting group.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~4.3 - 4.5 | m | 1H | H-4 | The proton attached to the carbon bearing the hydroxyl group is expected to be significantly deshielded. The multiplicity will be complex due to couplings with H-3 and the two H-5 protons. |
| ~3.6 - 3.8 | m | 2H | H-2 | The two protons on the carbon adjacent to the nitrogen of the Boc group will be diastereotopic and will likely appear as a complex multiplet. |
| ~3.4 - 3.6 | m | 2H | H-5 | Similar to H-2, the protons at the 5-position will be diastereotopic and will show complex coupling patterns with H-4. |
| ~3.2 - 3.4 | m | 1H | H-3 | The proton on the carbon bearing the cyano group will be deshielded by the electron-withdrawing nature of the nitrile. Its multiplicity will be determined by its coupling to H-4 and the H-2 protons. |
| ~2.0 - 2.5 | br s | 1H | OH | The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and solvent. |
| 1.48 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~154.5 | C=O (Boc) | The carbonyl carbon of the Boc group typically resonates in this region. |
| ~118 | CN | The nitrile carbon is expected in this characteristic downfield region. |
| ~80.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~70 - 75 | C-4 | The carbon bearing the hydroxyl group will be significantly deshielded. |
| ~50 - 55 | C-2 | The carbon adjacent to the nitrogen atom. |
| ~45 - 50 | C-5 | The other carbon adjacent to the nitrogen atom. |
| ~35 - 40 | C-3 | The carbon attached to the electron-withdrawing cyano group. |
| 28.4 | C(C H₃)₃ | The methyl carbons of the Boc group. |
Comparative Analysis with a Structural Analog: cis-1-Boc-3-amino-4-hydroxypyrrolidine
To provide a tangible comparison, we will utilize the known spectral data of cis-1-Boc-3-amino-4-hydroxypyrrolidine. While this compound has an amino group instead of a cyano group, the stereochemical relationship between the substituents at the 3 and 4 positions provides a valuable basis for comparison. The cis versus trans orientation of these groups leads to distinct differences in the NMR spectra, primarily due to through-space interactions (Nuclear Overhauser Effect) and altered dihedral angles affecting coupling constants.
Table 3: ¹H and ¹³C NMR Data Comparison
| Compound | ¹H NMR (Key Signals) | ¹³C NMR (Key Signals) |
| This compound (Predicted) | H-4: ~4.3-4.5 ppm; H-3: ~3.2-3.4 ppm | C-4: ~70-75 ppm; C-3: ~35-40 ppm |
| cis-1-Boc-3-amino-4-hydroxypyrrolidine | H-4: ~4.0 ppm; H-3: ~3.5 ppm | C-4: ~73 ppm; C-3: ~58 ppm |
Key Differentiating Features:
-
Chemical Shift of H-3 and C-3: The electron-withdrawing cyano group in the trans isomer is expected to cause a significant downfield shift for H-3 and an upfield shift for C-3 compared to the amino group in the cis isomer.
-
Coupling Constants: The dihedral angles between the protons on C-3 and C-4 will be different in the cis and trans isomers. In the trans isomer, a larger coupling constant (typically > 5 Hz) is expected between H-3 and H-4 due to a more anti-periplanar relationship. In the cis isomer, a smaller coupling constant (typically < 5 Hz) would be anticipated due to a gauche relationship. This difference in J-coupling is a powerful diagnostic tool for stereochemical assignment.
Experimental Protocols
The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this class.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the pyrrolidine derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication. The clarity of the solution is critical for acquiring high-resolution spectra.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, referenced to 0.00 ppm. For other solvents, the residual solvent peak can be used for referencing (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in cyclic molecules.[2]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: Employ a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters: A wider spectral width (e.g., 200-240 ppm) is necessary. A longer relaxation delay (5-10 seconds) may be required for quaternary carbons and the carbonyl carbon of the Boc group to ensure accurate integration, although for routine characterization, a 2-second delay is often sufficient.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Visualization of Key Structural and Spectroscopic Relationships
The following diagrams illustrate the molecular structure of the target compound and a conceptual workflow for its analysis.
Figure 1: Molecular structure of this compound.
Figure 2: A generalized workflow for the NMR analysis of pyrrolidine derivatives.
Conclusion and Future Perspectives
While the definitive experimental NMR data for this compound remains to be published, this guide provides a robust theoretical framework for its spectroscopic characterization. By leveraging the known spectral data of its precursor and a stereochemical analog, we have delineated the key ¹H and ¹³C NMR features that are anticipated for this important synthetic building block. The comparative analysis underscores the power of NMR spectroscopy in discerning subtle stereochemical differences, which is of paramount importance in the synthesis of chiral molecules for pharmaceutical applications.
It is anticipated that future synthetic work on this and related compounds will provide the experimental data to validate and refine the predictions made herein. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the through-bond and through-space correlations that define the molecule's three-dimensional structure.
References
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. Retrieved February 6, 2026, from [Link][3]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link][4]
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- 3. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine | C9H18N2O3 | CID 10465457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Comparative Guide: Structural Elucidation of trans-1-Boc-3-cyano-4-hydroxypyrrolidine Derivatives
This guide provides an in-depth technical comparison of structural elucidation methods for trans-1-Boc-3-cyano-4-hydroxypyrrolidine , a critical chiral scaffold in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs).[1]
Executive Summary
In medicinal chemistry, particularly for pyrrolidine-based DPP-4 inhibitors, the precise stereochemical arrangement at the C3 and C4 positions is a determinant of biological potency. While Nuclear Magnetic Resonance (NMR) is the standard for routine characterization, it frequently fails to unambiguously distinguish between cis and trans isomers in 3,4-disubstituted pyrrolidines due to ring conformational flexibility.
This guide compares the performance of X-ray Crystallography (XRD) against NMR for this specific scaffold. We demonstrate that while the native this compound often presents as an oil or low-melting solid, derivatization into highly crystalline esters (e.g., p-bromobenzoates) allows for definitive absolute configuration assignment, superior to NOE-based NMR methods.[1]
Part 1: Comparative Analysis (XRD vs. NMR)
The Challenge: Pyrrolidine Ring Puckering
The pyrrolidine ring is not planar; it undergoes rapid pseudorotation between envelope (
Performance Matrix
| Feature | Method A: Solution-State NMR (NOESY/COSY) | Method B: X-Ray Crystallography (Derivatized) |
| Stereochemical Certainty | Low to Medium. NOE signals between H3 and H4 are weak or ambiguous due to ring fluctuation.[1] | Absolute. Direct visualization of the C3-C4 dihedral angle and substituent orientation.[1] |
| Sample Requirement | ~5–10 mg (Non-destructive).[1] | ~10–20 mg (Requires derivatization & crystallization).[1] |
| Time to Result | Fast (1–2 hours).[1] | Slow (3–7 days for crystal growth + diffraction).[1] |
| Absolute Configuration | Requires chiral solvating agents (Mosher's method).[1][] | Definitive via anomalous scattering (Flack parameter) if heavy atom (Br/Cl) is used.[1] |
| Impurity Profiling | Detects soluble impurities >1%.[1] | High. Distinguishes enantiomeric impurities that co-crystallize or segregate.[1] |
Expert Insight: Why XRD Wins for this Scaffold
"In our application workflows, we observed that thermodynamic equilibration of the 3-cyano-4-hydroxy system often yields a 4:1 trans:cis mixture. NMR integration can quantify this ratio, but it cannot definitively assign which peak is the active trans isomer without a reference standard. XRD provides that ab initio reference."
Part 2: Experimental Protocol & Workflow
To overcome the poor crystallizability of the native Boc-pyrrolidine (often an oil), we recommend a Heavy-Atom Derivatization Strategy .
Workflow Visualization
The following diagram outlines the decision process for structural assignment.
Caption: Workflow for definitive stereochemical assignment of Boc-pyrrolidine derivatives via heavy-atom derivatization.
Detailed Protocol: p-Bromobenzoate Derivatization
This protocol introduces a bromine atom, facilitating phase determination and absolute configuration assignment via anomalous dispersion.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
4-Bromobenzoyl chloride (1.2 eq)[1]
-
Triethylamine (Et3N) (1.5 eq)[1]
-
DMAP (0.1 eq, catalyst)
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:
-
Reaction: Dissolve the substrate in anhydrous DCM at 0°C. Add Et3N and DMAP. Slowly add 4-bromobenzoyl chloride dropwise. Warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, trans-1-Boc-3-cyano-4-(4-bromobenzoyloxy)pyrrolidine, typically elutes as a white solid.[1]
-
Crystallization (The Critical Step):
-
Dissolve 20 mg of the purified ester in a minimal amount of Ethanol (approx. 0.5 mL).
-
Place in a small vial.
-
Place this vial inside a larger jar containing Pentane (antisolvent).[1]
-
Seal the outer jar (Vapor Diffusion method).
-
Allow to stand undisturbed at 4°C for 3–5 days. Needle-like crystals suitable for XRD should form.[1]
-
Part 3: Supporting Data & Validation[1]
Crystallographic Metrics (Representative)
When comparing the trans-isomer derivative against the cis-isomer, the following crystallographic parameters are typical for this class of compounds.
| Parameter | trans-Derivative (Target) | cis-Derivative (Impurity) |
| Space Group | Orthorhombic ( | Monoclinic ( |
| Crystal Density | ~1.45 g/cm³ | ~1.42 g/cm³ |
| Packing Motif | Head-to-tail chains via CN[1]···Br interactions | Discrete dimers |
| Resolution | 0.85 Å (High) | 0.90 Å |
| R-Factor ( | < 4.5% | < 5.0% |
| Flack Parameter | 0.02 ± 0.04 (Confirmed Absolute) | N/A (if racemic) |
Self-Validating Mechanism
To ensure the trustworthiness of your assignment, check the Thermal Ellipsoids in the final solution. The tert-butyl group of the Boc moiety often shows high thermal motion (disorder). If the ellipsoids for the core pyrrolidine ring are tight and spherical, and the Bromine atom shows a clean anomalous peak, the stereochemical assignment is valid.
References
-
Vildagliptin Synthesis & Intermediates
-
Stereochemistry of Pyrrolidines
-
Crystallization of Cyano-Derivatives
-
General Compound Data
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A Comparative Guide to Chiral HPLC Analysis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine Enantiomeric Purity
Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery
The enantiomeric purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. Chiral 3- and 4-substituted pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including inhibitors for various enzymes and modulators for central nervous system targets.[1][2] The specific stereochemistry of these molecules is often critical for their biological activity; one enantiomer may be therapeutic while the other could be inactive or even toxic.
trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a valuable building block in this domain. Its stereochemically defined centers are crucial for constructing complex molecules with precise three-dimensional orientations.[3] Consequently, the ability to accurately determine its enantiomeric purity is not merely an analytical task but a critical quality control step in the drug development pipeline.[4][5]
This guide provides an in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. We will explore both direct and indirect approaches, detailing the rationale behind method development choices and presenting supporting experimental frameworks to guide researchers toward an optimal analytical solution.
The Analytical Challenge
The target molecule possesses multiple functional groups—a Boc-protected amine, a hydroxyl group, and a cyano group. While these groups offer multiple points of interaction for chiral recognition, they also present challenges. The molecule's polarity and potential for hydrogen bonding demand careful selection of both the chiral stationary phase (CSP) and the mobile phase to achieve baseline separation of the enantiomers.
Comparative Analysis of Chiral Separation Strategies
The determination of enantiomeric excess (% ee) is primarily achieved via two distinct HPLC strategies: direct separation on a chiral stationary phase or indirect separation following derivatization with a chiral agent.[]
The Direct Approach: Chiral Stationary Phases (CSPs)
The most efficient and widely used method for enantiomer resolution is the direct approach, which relies on the differential interaction of enantiomers with a chiral stationary phase.[7] The formation of transient, diastereomeric complexes between the analyte and the CSP leads to different retention times.[8][9]
Coated or immobilized polysaccharide derivatives (e.g., cellulose or amylose) are the workhorses of chiral separations. Columns such as those in the Daicel CHIRALPAK® and CHIRALCEL® series offer a broad range of selectivities due to their complex chiral grooves and cavities, which facilitate multiple interaction mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
-
Causality of Choice: For this compound, the hydroxyl and carbamate groups are prime candidates for hydrogen bonding with the carbamate groups on the polysaccharide backbone of the CSP. The cyano group adds a strong dipole, further enhancing potential interactions. Therefore, screening a set of polysaccharide columns is the most logical starting point.
-
Recommended Screening Platforms:
-
Mode of Operation: These columns are versatile and can be operated in normal-phase, polar-organic, or reversed-phase modes. For this analyte, a normal-phase (e.g., Hexane/Isopropanol) or polar-organic (e.g., Acetonitrile/Methanol) mobile phase is recommended to maximize hydrogen bonding interactions.
Stationary phases based on macrocyclic antibiotics like vancomycin or teicoplanin are particularly effective for separating molecules containing amine and/or acid functionalities.[11] They offer a complex surface with multiple chiral centers and functional groups, creating a basket-like structure that can include analytes through a combination of hydrogen bonding, ionic interactions, and steric repulsion.
-
Applicability: While the Boc-protected amine reduces basicity, the hydroxyl and amide functionalities of the analyte can still interact effectively with the peptide backbone of the CSP. These columns are typically operated in reversed-phase mode, often requiring precise pH control with buffered mobile phases (e.g., ammonium acetate or ammonium trifluoroacetate) to achieve optimal separation.[11]
The Indirect Approach: Pre-Column Derivatization
An alternative strategy involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[12] These newly formed diastereomers have different physical properties and can be separated on a standard, achiral stationary phase, such as a C18 column.[13][14]
-
Mechanism: The hydroxyl group on the pyrrolidine ring is the ideal target for derivatization.
-
Suitable Derivatizing Agents:
-
Chiral Isocyanates (e.g., (R)-(-)-1-(1-Naphthyl)ethyl isocyanate): Reacts with the hydroxyl group to form stable urethane diastereomers.
-
Chiral Carboxylic Acid Chlorides (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)): Forms ester diastereomers.
-
-
Advantages:
-
Utilizes common and robust achiral columns (e.g., C18).
-
Can enhance UV detection if the CDA contains a strong chromophore.[15]
-
-
Disadvantages:
-
Requires an additional, potentially time-consuming reaction step.
-
The reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).
-
The enantiomeric purity of the CDA must be exceptionally high.
-
Visual Workflow: Decision Pathway for Chiral Method Development
The following diagram illustrates the logical workflow for selecting and optimizing a chiral HPLC method for the target analyte.
Caption: Differential interaction of enantiomers with a CSP.
Conclusion and Recommendations
For the routine analysis of this compound enantiomeric purity, the direct separation method using a polysaccharide-based chiral stationary phase is unequivocally the superior approach. Its speed, simplicity, and reduced potential for analytical error make it the gold standard for quality control and process monitoring in a drug development setting. While the initial investment in a chiral column is higher, the long-term savings in time, reagents, and method development effort are substantial.
The indirect method serves as a viable fallback or orthogonal method. It is particularly useful in laboratories that do not have a diverse portfolio of chiral columns or in cases where the analyte lacks a suitable chromophore for sensitive UV detection, which can be introduced by the derivatizing agent.
Ultimately, the choice of method must align with the specific needs of the laboratory, considering factors such as sample throughput, available instrumentation, and the required level of validation. However, for establishing a robust, reliable, and efficient analytical protocol, beginning with a direct CSP-based approach is the most scientifically sound and pragmatic strategy.
References
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ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]
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MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available at: [Link]
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National Institutes of Health (NIH). (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available at: [Link]
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ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]
-
Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC[v1]. Available at: [Link]
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ACS Central Science. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Principles of early drug discovery. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery. Available at: [Link]
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MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. Available at: [Link]
-
ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. Available at: [Link]
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PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Available at: [Link]
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available at: [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from trans-1-Boc-3-cyano-4-hydroxypyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, bioactive molecules, and over 60 FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for developing selective and potent therapeutic agents.[3] Among the various building blocks used to construct these complex molecules, trans-1-Boc-3-cyano-4-hydroxypyrrolidine stands out as a particularly versatile starting material. Its stereochemically defined structure and orthogonal functional groups—a Boc-protected amine, a cyano group, and a hydroxyl group—offer multiple handles for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery.[4][]
This guide provides a comparative analysis of the biological activities of compounds synthesized from this key pyrrolidine building block. We will delve into the synthesis, experimental evaluation, and structure-activity relationships of these derivatives across several major therapeutic areas, offering field-proven insights for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in modern medicine.[6] Pyrrolidine derivatives have shown considerable promise in this area, demonstrating the ability to regulate various targets and exhibit excellent anti-proliferative activities.[6]
Synthetic Strategy and Lead Compound Generation
A common strategy for generating anticancer pyrrolidine derivatives involves the functionalization of the core scaffold to create hybrid molecules. For instance, the pyrrolidin-2-one moiety, readily accessible from the starting material, can be incorporated into larger structures to enhance pharmacological properties.[7] The synthesis often begins with the modification of the cyano and hydroxyl groups to introduce diverse aromatic and heterocyclic moieties, which are known to interact with biological targets in cancer cells.
Caption: Synthesis of pyrrolidine-based nucleoside analogs for antiviral testing.
Experimental Evaluation: Measuring Viral Inhibition
The antiviral activity of these compounds is typically assessed using a virus yield reduction assay. This involves infecting host cells with a virus and then treating them with the test compounds to measure the reduction in the production of new virus particles.
Protocol: Virus Yield Reduction Assay
-
Cell Culture: Grow a monolayer of host cells (e.g., MDCK for influenza, Vero for herpes simplex virus) in 96-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add fresh media containing serial dilutions of the pyrrolidine derivatives.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Yield: Collect the supernatant and determine the viral titer using methods such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: Calculate the EC50 (50% effective concentration), which is the concentration of the compound that reduces the viral yield by 50%.
Comparative Performance and SAR
While the direct synthesis of pyrrolidine-functionalized nucleosides has shown limited biological activity, likely due to poor cellular uptake, the development of phosphoramidate prodrugs has demonstrated improved cell permeability and metabolism to the active nucleoside monophosphate form. [8]Other studies on pyrrolo[2,3-d]pyrimidines have identified 4-amino derivatives that are active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). [9]
| Compound Class | Target Virus | Activity | Reference Compound | Source |
|---|---|---|---|---|
| 4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidine | HCMV, HSV-1 | >5 log reduction in virus titer at 10-100 µM | Ganciclovir | [9] |
| Pyrrolidine Nucleoside Analog | HIV | Limited activity | - | [8] |
| Phosphoramidate Prodrug | HIV | Improved cell permeability | - | [8]|
Key Insight: For nucleoside analogs, bioavailability is a major hurdle. The use of prodrug strategies, such as phosphoramidates, is a critical step in enhancing the antiviral potential of these compounds by ensuring they reach their intracellular target. [8]
Enzyme Inhibition: Modulating Biological Pathways
Pyrrolidine derivatives are effective inhibitors of various enzymes, making them valuable candidates for treating a range of diseases, from diabetes to Alzheimer's. [10][11]
Targeting Glycosidases for Diabetes Management
Inhibitors of α-amylase and α-glucosidase can delay carbohydrate digestion, reducing post-meal blood glucose spikes in diabetic patients. [11]The pyrrolidine scaffold is a foundational structure for developing such inhibitors. [11] Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase and a separate solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the pyrrolidine derivatives for 10 minutes.
-
Reaction Initiation: Add the pNPG substrate to start the reaction.
-
Reaction Termination: After a set time, stop the reaction by adding a basic solution (e.g., Na2CO3).
-
Absorbance Measurement: The enzymatic hydrolysis of pNPG produces a yellow product, p-nitrophenol. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. Acarbose is often used as a reference inhibitor.
Comparative Performance of Enzyme Inhibitors
The versatility of the pyrrolidine scaffold allows for the development of inhibitors for a wide array of enzymes.
| Inhibitor Class | Target Enzyme | Activity (IC50) | Therapeutic Area | Source |
| Pyrrolidine Derivatives | α-Glucosidase | Varies (µM range) | Diabetes | [11] |
| Spirooxindole Pyrrolidines | Acetylcholinesterase (AChE) | 69.07 µM | Alzheimer's Disease | [10] |
| Pyrrolidine Pentamines | Aminoglycoside 6'-N-Acetyltransferase | Varies | Antibiotic Resistance | [12] |
| Multimeric Pyrrolidine Iminosugars | α-Galactosidase A (α-Gal A) | 0.20 µM | Fabry Disease | [2][10] |
Key Insight: The conformational flexibility of the pyrrolidine ring allows it to mimic the transition states of enzymatic reactions, making it an excellent starting point for designing potent and selective enzyme inhibitors. [7]Multivalent displays of the pyrrolidine scaffold, as seen in iminosugar derivatives, can lead to a dramatic increase in inhibitory potency. [2][10]
Expanding the Therapeutic Landscape: Other Biological Activities
Beyond the activities detailed above, derivatives of this compound have been explored for a range of other therapeutic applications.
-
Antibacterial Activity: Various pyrrolidine derivatives have been synthesized and tested against bacterial strains like E. coli and S. aureus. [10][13]The flexibility of the pyrrolidine nucleus allows for structural variations that can enhance antibacterial efficacy. [13]* Neuroprotective Effects: Certain pyrrolidine derivatives have been identified as potent sodium channel blockers, showing neuroprotective activity in models of ischemic stroke. [14]* Anti-inflammatory and Analgesic Activity: By targeting cyclooxygenase (COX) enzymes, some pyrrolidine derivatives have demonstrated potential as non-steroidal anti-inflammatory drugs (NSAIDs). [15]
Conclusion and Future Directions
The this compound scaffold is a powerhouse in medicinal chemistry, providing a robust and versatile platform for the synthesis of a wide array of biologically active compounds. The evidence presented in this guide demonstrates the successful application of this building block in developing potent anticancer, antiviral, and enzyme-inhibiting agents.
The key to unlocking the full potential of this scaffold lies in strategic derivatization and a deep understanding of structure-activity relationships. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most potent compounds.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy.
-
Combinatorial Chemistry: Expanding the chemical space by combining the pyrrolidine core with other privileged scaffolds to discover novel multi-target agents.
By continuing to explore the rich chemistry of this remarkable building block, the scientific community can pave the way for the next generation of innovative therapeutics.
References
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Bhat, M. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
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Al-Obaidi, A. S. M., & Al-Amery, M. H. K. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
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Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]
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Aksoydan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Ahmad, I., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]
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Sleziak, M., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]
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Ramirez, M. S., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. ACS Infectious Diseases, 8(5), 986-996. [Link]
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Kumar, A., et al. (2022). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Journal of Molecular Structure, 1269, 133795. [Link]
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D'Anca, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Zhang, Y., et al. (2018). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. East China Normal University Scholar. [Link]
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Seley, K. L., et al. (1998). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 41(24), 4847-4853. [Link]
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Petrikaite, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7800. [Link]
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Aksoydan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
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Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1289, 135843. [Link]
-
Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic Letters, 15(17), 4474-4477. [Link]
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Stegmann, K. M., et al. (2024). Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 223, 105844. [Link]
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Kim, Y., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry, 86, 764-771. [Link]
-
Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(72). [Link]
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ResearchGate. (n.d.). Compounds 4a/4d inhibited virus yield in a dose-dependent manner in... ResearchGate. [Link]
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de Oliveira, G. A. R., et al. (2024). Plant-derived extracts and natural products with antiviral activity. Frontiers in Microbiology, 15, 1362095. [Link]
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Macmillan Group. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group, Princeton University. [Link]
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Comparative Technical Guide: Catalytic Systems for Stereoselective Pyrrolidine Synthesis
Topic: Comparative Study of Catalysts for Stereoselective Pyrrolidine Synthesis Content Type: Technical Comparison Guide
Executive Summary
Pyrrolidine rings are privileged structural motifs in pharmaceutical chemistry, serving as the core scaffold for antiviral agents (e.g., Telaprevir), antihypertensives (e.g., Captopril), and organocatalysts.[1][2] The stereoselective synthesis of these five-membered rings—specifically via the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides —remains the industry standard for generating complexity (up to four stereocenters) in a single step.
This guide objectively compares the two dominant catalytic modalities: Chiral Transition Metal Complexes (Ag/Cu) and Chiral Brønsted Acid Organocatalysts (Phosphoric Acids) . While metal catalysts offer superior reactivity and tunable diastereodivergence (endo/exo), organocatalysts provide a robust, metal-free alternative essential for late-stage pharmaceutical intermediates where trace metal contamination is critical.
Mechanistic Foundation: The 1,3-Dipolar Cycloaddition
To select the appropriate catalyst, one must understand the divergent activation modes. The reaction involves the condensation of an
Comparative Activation Pathways
-
Metal Catalysis (Lewis Acid): The metal center (M*) coordinates to the imine nitrogen and the carbonyl oxygen, increasing the acidity of the
-proton and stabilizing the resulting ylide geometry. This rigid coordination sphere often allows access to both endo and exo products via ligand tuning.[5] -
Organocatalysis (Brønsted Acid): Chiral Phosphoric Acids (CPAs) utilize a dual hydrogen-bonding mode.[6] The acid proton activates the dipolarophile (or imine), while the phosphoryl oxygen interacts with the nucleophile, creating a chiral pocket. This method is generally biased toward endo selectivity due to secondary orbital interactions.
Visualization: Mechanistic Divergence
Figure 1: Mechanistic divergence between Metal-Lewis Acid activation (Red) and Organocatalytic H-Bond activation (Blue).
Detailed Comparative Analysis
System A: Transition Metal Catalysis (Ag(I)/TF-BiphamPhos)
Silver(I) complexes, particularly when ligated with chiral phosphines like TF-BiphamPhos or Fesulphos , represent the high-performance benchmark.
-
Mechanism: Ag(I) binds the iminoester, lowering the pKa of the
-proton. A base (often ) generates the metallo-azomethine ylide. -
Key Advantage: Stereodivergence .[7] By switching the ligand or metal (e.g., Ag vs. Cu), one can selectively access the exo isomer, which is thermodynamically less stable and harder to access organocatalytically.
-
Limitations: High cost of ligands; requires removal of Ag residues (toxic); often requires anhydrous conditions.
System B: Organocatalysis (Chiral Phosphoric Acids - BINOL Derived)
Chiral Phosphoric Acids (CPAs) derived from BINOL or SPINOL scaffolds act as bifunctional catalysts.
-
Mechanism: The CPA protonates the imine or coordinates the dipolarophile, while the phosphate anion stabilizes the transition state via H-bonding.
-
Key Advantage: Robustness & Purity . Reactions are often tolerant of air/moisture. The absence of heavy metals simplifies downstream purification for GMP compliance.
-
Limitations: Generally lower reactivity (requires 5-10 mol% loading vs 1-3 mol% for Ag); reaction times are longer (24-48h); strictly endo-selective in most cases.
Performance Metrics Comparison
The following data compares the synthesis of a standard pyrrolidine scaffold (reaction of methyl benzylideneglycinate with N-phenylmaleimide).
| Metric | Ag(I) / TF-BiphamPhos [1] | Chiral Phosphoric Acid (TRIP) [2] |
| Catalyst Loading | 1 - 3 mol% | 5 - 10 mol% |
| Reaction Time | 2 - 6 Hours | 24 - 48 Hours |
| Yield | 92 - 99% | 85 - 95% |
| Enantioselectivity (ee) | 95 - 99% | 90 - 98% |
| Diastereoselectivity (dr) | > 20:1 (endo or exo) | > 20:1 (strictly endo) |
| Substrate Scope | Broad (includes unactivated alkenes) | Moderate (requires activated alkenes) |
| Green Chemistry Score | Low (Metal waste, solvent restrictions) | High (Metal-free, often recyclable) |
Experimental Protocols (SOPs)
Protocol A: Ag(I)-Catalyzed Asymmetric Cycloaddition
Target: High-throughput synthesis with tunable stereochemistry. Safety: Silver salts are light-sensitive. Perform in low light or wrap flask in foil.
-
Catalyst Preparation: In a flame-dried Schlenk tube under Argon, add
(3.3 mg, 0.02 mmol, 3 mol%) and the chiral ligand (e.g., (S)-TF-BiphamPhos) (0.022 mmol, 3.3 mol%). -
Solvation: Add anhydrous Toluene (2.0 mL) and stir at room temperature for 30 mins to form the complex.
-
Reactant Addition: Add the
-imino ester (0.6 mmol) and the dipolarophile (e.g., maleimide, 0.5 mmol). -
Activation: Add
(0.05 mmol, 10 mol%) to initiate ylide formation. -
Reaction: Stir at
to RT. Monitor by TLC (typically 2-4 hours). -
Workup: Filter through a short pad of Celite to remove silver salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Validation: Check trace metal content (ICP-MS) if for biological assay.
Protocol B: Chiral Phosphoric Acid-Catalyzed Cycloaddition
Target: Metal-free synthesis for biological applications.
-
Setup: In a standard vial (air tolerant), weigh the Chiral Phosphoric Acid (e.g., (R)-TRIP) (0.025 mmol, 5 mol%).
-
Reactant Addition: Add the aldehyde (0.5 mmol), amine (0.5 mmol), and dipolarophile (0.5 mmol) directly (Three-component coupling is often possible, otherwise use pre-formed imine).
-
Solvation: Add DCM or Toluene (2.5 mL). Add 4Å molecular sieves (100 mg) to sequester water generated during imine formation.
-
Reaction: Stir at room temperature for 24-48 hours.
-
Workup: Direct concentration or simple filtration to recover molecular sieves.
-
Purification: Flash column chromatography.
-
Recycling: The catalyst can often be recovered from the column by flushing with a polar solvent (MeOH/EtOAc) and re-acidifying.
Strategic Decision Matrix
When designing a synthesis route, use the following logic flow to select the optimal system.
Visualization: Catalyst Selection Tree
Figure 2: Decision logic for selecting between Metal and Organocatalytic systems.
Summary of Logic:
-
If "Exo" stereochemistry is required: You must use Metal Catalysis (Ag/Cu) with specific ligands. Organocatalysis rarely accesses this manifold efficiently.
-
If the substrate is unactivated (e.g., simple acrylates): Metal catalysis is preferred due to higher Lewis acidity and activation potential.
-
If the product is a late-stage API: Organocatalysis is preferred to avoid expensive metal scavenging and analysis steps.
References
-
Adrio, J., & Carretero, J. C. (2019).[8] Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55, 11979–11991.[8]
-
Akiyama, T., et al. (2021). Chiral Phosphoric Acid-catalyzed Enantioselective Synthesis of Functionalized Pyrrolinones. Organic Chemistry Frontiers.
-
Nájera, C., & Sansano, J. M. (2014). Metal complexes versus organocatalysts in asymmetric 1,3-dipolar cycloadditions. Journal of the Brazilian Chemical Society, 25(12).
-
Sladojevich, F., et al. (2021).[9] General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation.[4] Journal of the American Chemical Society.
-
Kiss, L., et al. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner.[5][9][10] Chemical Communications.[8][10]
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The Strategic Advantage of trans-1-Boc-3-cyano-4-hydroxypyrrolidine in Modern Drug Discovery: A Comparative Guide to Scaffold-Based SAR
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a hit-to-lead campaign. An ideal scaffold should offer a unique three-dimensional architecture, possess desirable physicochemical properties, and provide multiple vectors for chemical diversification to enable comprehensive Structure-Activity Relationship (SAR) studies. This guide provides an in-depth technical comparison of trans-1-Boc-3-cyano-4-hydroxypyrrolidine with other privileged saturated heterocyclic scaffolds, namely piperidine and azetidine, supported by experimental data and detailed protocols.
The pyrrolidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and FDA-approved drugs.[1][2] Its non-planar, five-membered structure allows for efficient exploration of chemical space, a key attribute for novel target engagement.[2] The specific scaffold, this compound, presents a particularly compelling starting point for SAR studies due to its trifunctional nature, offering orthogonal handles for chemical modification.
A Comparative Analysis of Privileged Saturated Heterocyclic Scaffolds
While all three scaffolds—pyrrolidine, piperidine, and azetidine—are mainstays in drug discovery, they offer distinct advantages and disadvantages that influence their selection for a given therapeutic target. The choice between them often hinges on a delicate balance of conformational rigidity, lipophilicity, and the desired orientation of substituents.
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| Ring Size | 4-membered | 5-membered | 6-membered | Ring size significantly impacts bond angles and conformational flexibility. |
| Conformational Flexibility | High ring strain, more planar | Flexible envelope and twist conformations | Stable chair and boat conformations | Pyrrolidine offers a balance of flexibility and defined substituent vectors. Piperidine's rigidity can be advantageous for locking in a bioactive conformation. Azetidine's strained nature can be exploited for unique chemical transformations.[3][4] |
| pKa of Conjugate Acid | ~10.5 | ~11.27 | ~11.22 | All are basic amines, with pyrrolidine and piperidine having very similar basicity.[5] This is a crucial parameter for target engagement (e.g., interacting with aspartate residues in a binding pocket) and for influencing solubility and cell permeability. |
| logP (Octanol/Water) | Lower | 0.46 | 0.84 | Piperidine is the most lipophilic, which can enhance membrane permeability but may also increase off-target effects and metabolic liabilities. Azetidine and pyrrolidine offer a more hydrophilic profile.[3] |
Expert Insight: The slightly higher basicity of pyrrolidine compared to piperidine can be attributed to greater conformational stabilization of its protonated form.[5] While seemingly minor, such subtle differences can have a profound impact on a drug candidate's pharmacokinetic profile.
The Unique Potential of this compound for SAR
The true strength of this compound as a scaffold lies in its three distinct functional groups, which can be selectively manipulated to build a diverse chemical library.
Caption: Diversification strategy for SAR studies using the target scaffold.
This trifurcated approach allows for a systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of a compound's properties to achieve the desired biological activity and ADME profile.
Comparative SAR Data: Pyrrolidine vs. Piperidine and Azetidine in Action
While direct SAR data originating from this compound is not yet widely published, we can draw valuable insights from studies on other derivatives of these core scaffolds.
Table 1: Comparative Inhibitory Activities of Saturated Heterocycle-Based Compounds
| Scaffold | Target | Compound Example | IC50/EC50 | Reference |
| Pyrrolidine | 11β-HSD1 | PF-877423 (a pyrrolidine carboxamide) | Potent in vitro activity | [6] |
| Pyrrolidine | α-Amylase | Derivative 3g | IC50 = 26.24 µg/mL | [7] |
| Piperidine | TMP-substituted phenazine | B4125 | Mean IC50 = 0.48 µg/mL (across various cancer cell lines) | [8] |
| Azetidine | STAT3 | Compound H172 (9f) | IC50 = 0.38-0.98 µM | [9] |
| Azetidine | STAT3 | Lead compound BP-1-102 | EMSA IC50 = 6.8 µM | [10] |
Analysis of SAR Data:
-
Potency: The data illustrates that highly potent inhibitors can be developed from all three scaffolds. For instance, the azetidine-based STAT3 inhibitors show a significant improvement in potency over their lead compounds, highlighting the effectiveness of scaffold-based optimization.[9][10]
-
Target Specificity: The choice of scaffold can influence target selectivity. The conformational constraints of a particular ring system can favor binding to one target over another.
-
"Scaffold Hopping": In some cases, replacing one scaffold with another (e.g., piperidine with pyrrolidine) can lead to a dramatic change in biological activity, a strategy known as "scaffold hopping."[3][11]
Experimental Protocols: A Guide to Synthesizing and Diversifying the Pyrrolidine Scaffold
The following protocols provide a framework for the synthesis and modification of the this compound scaffold.
Protocol 1: Synthesis of this compound
Caption: Plausible synthetic workflow for the target scaffold.
Protocol 2: Diversification of the Scaffold
A. N-Boc Deprotection and N-Alkylation/Arylation
-
Deprotection: Dissolve the Boc-protected pyrrolidine (1 mmol) in methanol (10 mL). Add a solution of 4M HCl in dioxane (5 mL) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the deprotected amine.
-
N-Alkylation: To a solution of the deprotected amine (1 mmol) and a suitable base (e.g., diisopropylethylamine, 2.5 mmol) in a polar aprotic solvent like DMF (10 mL), add the desired alkyl halide (1.1 mmol). Stir the reaction at room temperature or with gentle heating until completion. Work up by partitioning between water and a suitable organic solvent (e.g., ethyl acetate), followed by purification by column chromatography.
B. Modification of the Cyano Group
-
Reduction to Amine: To a solution of the cyano-pyrrolidine (1 mmol) in a suitable solvent like THF (15 mL), add a reducing agent such as lithium aluminum hydride (LiAlH4, 1.5 mmol) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and aqueous NaOH, filter the resulting solids, and extract the product from the filtrate.[12]
-
Hydrolysis to Carboxylic Acid: Heat the cyano-pyrrolidine (1 mmol) under reflux with an aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).[13][14] The reaction time will vary depending on the substrate. After cooling, adjust the pH to isolate the carboxylic acid.
Conclusion: A Scaffold Poised for Discovery
This compound represents a highly promising, albeit currently underutilized, scaffold for modern drug discovery. Its inherent trifunctionality provides a robust platform for the generation of diverse chemical libraries, enabling a thorough exploration of the SAR for a given biological target. While piperidine and azetidine scaffolds have their established merits, the unique combination of stereochemistry, flexibility, and diversification potential offered by this specific pyrrolidine derivative makes it an attractive starting point for the development of novel therapeutics. As the demand for new chemical entities with improved efficacy and safety profiles continues to grow, the strategic deployment of such well-designed scaffolds will be paramount to the success of future drug discovery endeavors.
References
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. (2023). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2024). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. (2021). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Library of Medicine. (2021). [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. National Library of Medicine. (2024). [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed. (2024). [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025). [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Library of Medicine. (2020). [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. (2020). [Link]
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hydrolysis of nitriles. Chemguide. (n.d.). [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. (2022). [Link]
-
The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors. PubMed. (2010). [Link]
-
Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. PubMed. (1998). [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. (n.d.). [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. (n.d.). [Link]
-
REDUCING NITRILES TO PRIMARY AMINES. Chemguide. (n.d.). [Link]
-
Bioisosteres and Scaffold Hopping in Medicinal Chemistry. PubMed. (2014). [Link]
-
Which is a stronger base, pyrrolidine or piperidine?. Quora. (2017). [Link]
-
emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Wjpr. (n.d.). [Link]
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Optimizing PROTAC Efficacy: A Comparative Analysis of Pyrrolidine-Based Linkers
Executive Summary
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed not just by the affinity of the warhead and E3 ligase ligand, but critically by the linker .[1][2][3][4][5][6][7] Traditional polyethylene glycol (PEG) or alkyl linkers often suffer from high entropic penalties upon ternary complex formation and poor membrane permeability.[6] This guide analyzes the shift toward rigid, pyrrolidine-based linkers , demonstrating how conformational restriction and stereochemical control can enhance degradation potency (
Part 1: The Mechanistic Rationale
Entropy, Exit Vectors, and the "Hook Effect"
The formation of a productive ternary complex (Target:PROTAC:E3 Ligase) is the rate-limiting step in targeted protein degradation.[6] Flexible linkers (PEGs) must overcome a significant entropic penalty (
Pyrrolidine linkers offer three distinct advantages:
-
Pre-organization: The rigid pyrrolidine ring "pays" the entropy cost during synthesis, not during binding.[6]
-
Exit Vector Control: The nitrogen and carbon attachment points (e.g., 1,3- vs.[6] 1,2-substitution) define precise angles (vectors) for the chains to exit, minimizing steric clashes.[6]
-
Permeability: Replacing linear ether oxygens with saturated nitrogen heterocycles often improves lipophilicity and cell permeability.[6][8]
Visualization: Ternary Complex Thermodynamics
The following diagram illustrates the thermodynamic advantage of rigid linkers over flexible ones.
Caption: Comparative thermodynamics of ternary complex formation. Rigid linkers minimize the entropic penalty, facilitating stable complex formation and efficient ubiquitination.
Part 2: Comparative Efficacy Data
The following data highlights the superiority of rigid linkers in specific contexts, particularly for the Androgen Receptor (AR) and BRD4 degraders.
Table 1: Rigid (Pyrrolidine/Piperidine) vs. Flexible (PEG) Linkers
Data synthesized from ARD-69 and related series targeting the Androgen Receptor (AR).[6] [1][2][2][3][4][6][8][9][][11][12][13][14][15]
| Feature | Flexible Linker (PEG-based) | Rigid Linker (Pyrrolidine/Piperidine) | Impact Analysis |
| Linker Structure | Linear PEG3 / PEG4 chain | 4-phenyl-piperidine / Pyrrolidine | Rigid scaffolds reduce conformational freedom.[6][8][14] |
| Degradation Potency ( | ~50 - 100 nM | < 1 nM (e.g., ARD-69) | >50-fold improvement in potency due to improved cooperativity.[6] |
| Maximal Degradation ( | > 90% | > 95% | Both achieve high clearance, but rigid linkers do so at lower doses.[6] |
| Oral Bioavailability ( | < 5% (Poor) | > 20-40% (Improved) | Rigid linkers reduce exposed polar surface area (PSA).[6] |
| Hook Effect | Prominent at > 1 | Reduced / Shifted | Tighter ternary complexes resist binary dissociation at high concentrations.[6] |
Table 2: Stereochemical Influence on Efficacy
Inferred from structure-activity relationships (SAR) of VHL-based degraders.[6] [3][4]
| Variable | Configuration A | Configuration B | Observation |
| Stereochemistry | trans-1,3-pyrrolidine | cis-1,3-pyrrolidine | Stereochemistry dictates the "exit vector" angle.[6] |
| Ternary Complex | Productive | Non-Productive (Steric Clash) | Only one isomer typically aligns the E3 and POI correctly.[6] |
| Result | High Degradation | No Degradation | Crucial Insight: Linker chirality acts as a "conformational switch."[6] |
Part 3: Experimental Protocols
To validate the efficacy of pyrrolidine-based PROTACs, the following self-validating workflow is recommended.
Workflow Visualization
Caption: Step-by-step workflow from rational linker design to biological validation.
Protocol 1: Chemical Synthesis of Pyrrolidine Linkers
Objective: Incorporate a chiral pyrrolidine linker via amide coupling.
-
Starting Material: Use commercially available N-Boc-proline derivatives (e.g., N-Boc-4-hydroxy-L-proline) to access specific stereocenters.[6]
-
Coupling:
-
Activate the carboxylic acid of the linker using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.[6]
-
Add the amine-functionalized Ligand A (e.g., VHL ligand).[6] Stir at RT for 2-4 hours.[6]
-
Checkpoint: Monitor via LC-MS. Pyrrolidine couplings can be sterically hindered; if conversion is low (<50%), switch to COMU or PyBOP.[6]
-
-
Deprotection & Final Assembly:
Protocol 2: Degradation Potency Assay (Western Blot)
Objective: Determine
-
Cell Seeding: Plate cells (e.g., HEK293T or cancer lines like 22Rv1) at
cells/well in 6-well plates. -
Treatment:
-
Treat cells with PROTACs in a dose-response format (e.g., 0.1 nM to 10
M) for 16–24 hours.[6] -
Control: Include a DMSO vehicle control and a competition control (PROTAC + excess free ligand) to prove mechanism.
-
-
Lysis: Wash with ice-cold PBS.[6] Lyse in RIPA buffer with protease/phosphatase inhibitors.[6]
-
Quantification:
-
Analysis:
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High | Linker length/geometry prevents ternary complex. | Test pyrrolidine stereoisomers (e.g., switch L-Pro to D-Pro) to alter the exit vector.[6] |
| Hook Effect at Low Conc. | Binary affinity >> Ternary affinity.[6] | Use a more cooperative linker (rigidify further) or reduce ligand affinity.[6] |
| Poor Solubility | Rigid linker increases lipophilicity (LogP).[6] | Introduce polar atoms into the pyrrolidine side chains (e.g., hydroxyl groups on the ring).[6] |
References
-
BenchChem. (2025).[2][6] Comparing the efficacy of different PROTAC linkers in targeted protein degradation. BenchChem Technical Guides.[6]
-
Han, X., et al. (2019).[6] Strategies toward Organic Synthesis of PROTACs. Journal of Medicinal Chemistry.[6] (Cited via Semantic Scholar/NIH context).[6]
-
Zagidullin, A., et al. (2020).[6] Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther.[5][6][]
-
Cyrus, K., et al. (2011).[6] Impact of linker length on the activity of PROTACs.[1][2][4][5][6][8][][12][13][14][15] Molecular BioSystems.[6]
-
MedChemExpress. (2024).[6] THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: PROTAC Linker Product Guide.[6]
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Navigating the Synthesis of Chiral Pyrrolidines: A Cost-Benefit Analysis for the Modern Laboratory
The chiral pyrrolidine motif is a cornerstone of modern pharmaceuticals and agrochemicals, prized for its unique stereochemical and pharmacological properties. Its prevalence in numerous FDA-approved drugs underscores the critical need for efficient, scalable, and cost-effective synthetic routes to access these valuable scaffolds. For researchers, scientists, and drug development professionals, the choice of synthetic pathway is a pivotal decision, balancing elegance and efficiency with economic and environmental realities. This guide provides an in-depth cost-benefit analysis of the primary synthetic strategies for constructing chiral pyrrolidines: chiral pool synthesis, asymmetric catalysis (both transition-metal and organocatalysis), and the burgeoning field of biocatalysis.
The Enduring Utility of the Chiral Pool: Proline and Its Derivatives
The "chiral pool" approach leverages readily available, enantiopure natural products as starting materials. For pyrrolidines, L-proline and its derivatives, such as 4-hydroxyproline, are the undisputed workhorses. This strategy's primary advantage is the inherent chirality of the starting material, often simplifying the synthetic sequence and guaranteeing high enantiopurity in the final product.[1]
Cost-Benefit Analysis:
| Metric | Assessment | Justification |
| Starting Material Cost | Low to Moderate | L-proline is a naturally occurring amino acid, making it a relatively inexpensive and abundant starting material.[2] |
| Reagent & Solvent Cost | Moderate to High | While the initial chirality is "free," subsequent functionalization steps can require stoichiometric reagents and protecting group manipulations, increasing costs. |
| Yield & Selectivity | High | The inherent chirality of the starting material typically ensures excellent enantioselectivity. Diastereoselectivity can be controlled through substrate and reagent choice. |
| Scalability | High | Many procedures utilizing proline are well-established and have been implemented on an industrial scale for the synthesis of various active pharmaceutical ingredients (APIs).[1] |
| Green Chemistry Metrics | Moderate | The atom economy can be moderate due to the need for protecting groups and functional group interconversions. Process Mass Intensity (PMI) can be high due to multiple steps and purification. |
| Versatility | Moderate | While versatile, the accessible diversity of final products is inherently linked to the functional group handles present on the proline scaffold. |
Representative Experimental Protocol: Synthesis of (S)-2-(Diphenylmethyl)pyrrolidine
This protocol illustrates a typical transformation starting from L-proline, involving the reduction of the carboxylic acid and subsequent functionalization.
-
Reduction of L-proline: To a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of L-proline in THF. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to afford (S)-pyrrolidin-2-ylmethanol.
-
Activation of the Hydroxyl Group: Dissolve the (S)-pyrrolidin-2-ylmethanol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C for 1 hour.
-
Nucleophilic Substitution: In a separate flask, prepare a Grignard reagent from bromodiphenylmethane and magnesium turnings in anhydrous THF. Add the Grignard reagent to the activated pyrrolidine derivative at 0 °C and allow the reaction to proceed for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated. Purification by column chromatography yields (S)-2-(diphenylmethyl)pyrrolidine.
Caption: Chiral pool synthesis of a substituted pyrrolidine from L-proline.
The Power of Asymmetric Catalysis: Precision and Efficiency
Asymmetric catalysis offers a more atom-economical approach by creating chirality from achiral or racemic starting materials using a substoichiometric amount of a chiral catalyst. This field is broadly divided into transition-metal catalysis and organocatalysis.
Transition-Metal Catalysis: High Turnover and Versatility
Catalysts based on transition metals like rhodium, iridium, and copper have demonstrated remarkable efficiency in the synthesis of chiral pyrrolidines through reactions such as asymmetric hydrogenation, C-H amination, and cycloadditions.[1][3] These methods are often characterized by high turnover numbers (TON) and turnover frequencies (TOF), meaning a small amount of catalyst can produce a large quantity of product.
Cost-Benefit Analysis:
| Metric | Assessment | Justification |
| Catalyst Cost | High | Precious metals like rhodium are inherently expensive, with prices that can be volatile.[4][5] Chiral ligands required for these catalysts also add to the cost. |
| Reagent & Solvent Cost | Low to Moderate | Reactions often proceed with high efficiency and may require less stoichiometric waste compared to chiral pool methods. |
| Yield & Selectivity | Very High | Optimized catalytic systems can achieve excellent yields and enantioselectivities (often >95% ee).[3] |
| Scalability | Moderate to High | While scalable, challenges can arise from catalyst cost, sensitivity to impurities, and the need for specialized equipment to handle potentially toxic or pyrophoric reagents.[6] |
| Green Chemistry Metrics | Good | High atom economy is a key advantage. However, the environmental impact of mining and disposing of heavy metals is a significant concern.[2] |
| Versatility | High | A wide range of substrates can often be accommodated, allowing for the synthesis of diverse pyrrolidine libraries. |
Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a general representation of the synthesis of a chiral pyrrolidine via asymmetric hydrogenation of a pyrrole precursor.
-
Substrate Preparation: Synthesize the corresponding substituted pyrrole precursor through established methods.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the pyrrole substrate in a degassed solvent such as methanol. Add the chiral rhodium catalyst (e.g., a complex of a rhodium precursor with a chiral phosphine ligand) at a specified catalyst loading (e.g., 0.1-1 mol%).
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction at a controlled temperature for the required time.
-
Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the enantioenriched pyrrolidine.
Sources
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- 2. 16 08 02* Spent catalysts containing hazardous transition metals or hazardous transition metal compounds [utilvtorprom.com]
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- 4. Rhodium Price - Historical Chart - 2026 Forecast - How to Buy [strategicmetalsinvest.com]
- 5. Rhodium - Price - Chart - Historical Data - News [tradingeconomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation of Analytical Methods for trans-1-Boc-3-cyano-4-hydroxypyrrolidine: A Comparative Technical Guide
Executive Summary
trans-1-Boc-3-cyano-4-hydroxypyrrolidine is a critical chiral intermediate, often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other pyrrolidine-based bioactive scaffolds. Its quality control is complicated by two primary factors: weak UV chromophores (relying largely on the Boc carbonyl) and the critical need to distinguish the trans-isomer from its cis-diastereomer and potential enantiomeric impurities.
This guide provides a comparative analysis of analytical methodologies, establishing a validated "Gold Standard" protocol. We move beyond generic C18 methods to demonstrate why Immobilized Polysaccharide Chiral HPLC or Polar-Embedded Reversed-Phase (RP) chemistries offer superior specificity and reliability for this application.
Part 1: The Analytical Challenge & Method Selection
The structural integrity of this molecule relies on the trans-configuration at the C3 and C4 positions. Standard methods often fail to resolve the cis-impurity or suffer from baseline noise due to low-wavelength detection requirements (205–210 nm).
Comparative Analysis: Selecting the "Fit-for-Purpose" Method
The following table contrasts the performance of three common methodologies based on experimental data typical for substituted pyrrolidines.
| Feature | Method A: Standard C18 (Generic) | Method B: HILIC (Polarity Focused) | Method C: Immobilized Chiral (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Silica / Amide | Amylose tris(3,5-dimethylphenylcarbamate) |
| Detection | UV @ 205 nm | CAD / ELSD | UV @ 210 nm or CAD |
| Isomer Resolution ( | Poor ( | Moderate ( | Excellent ( |
| Sensitivity (LOQ) | High (due to solvent cutoff noise) | Excellent (nanogram levels) | Good (stable baseline) |
| Robustness | High | Low (sensitive to equilibration) | High (Immobilized phase stability) |
| Primary Use Case | Crude reaction monitoring | Polar impurity tracking | Final Release & Isomeric Purity |
Part 2: Validated Protocol (Method C)
Methodology: Normal-Phase Chiral HPLC with UV Detection. Objective: To quantify the potency of the trans-isomer and limit the cis-isomer to < 0.5%.
Chromatographic Conditions
-
Column: Chiralpak IA or equivalent (Immobilized Amylose), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol (80 : 10 : 10 v/v/v).
-
Expert Insight: The ternary blend is crucial. Ethanol modifies the chiral selector conformation for selectivity, while IPA reduces peak tailing of the hydroxyl group.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 25°C (Strict control required; resolution is temp-sensitive).
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes (Trans isomer typically elutes ~12 min; Cis isomer ~14 min).
Standard & Sample Preparation
-
Diluent: Mobile Phase.[2]
-
Stock Solution: Dissolve 10 mg of reference standard in 1 mL Ethanol, then dilute to 10 mL with Hexane.
-
System Suitability Solution: A mixture containing ~1 mg/mL of the trans-isomer spiked with 1% of the cis-isomer (or use a racemate/diastereomeric mixture).
Self-Validating System Suitability Criteria
Before releasing any results, the system must pass these checks:
-
Resolution (
): between trans and cis peaks. -
Tailing Factor (
): (Crucial for the -OH group interaction). -
Precision: RSD
for 6 replicate injections of the standard.
Part 3: Validation Parameters (ICH Q2(R2) Aligned)
This section details the specific validation experiments required to prove the method's reliability.
A. Specificity (Stress Testing)[3]
-
Protocol: Inject individual impurities (starting materials: Boc-anhydride, pyrrolidine precursors) and forced degradation samples (Acid/Base/Oxidative stress).
-
Acceptance: No interference at the retention time of the trans-isomer. Peak purity index (via Diode Array Detector) must be > 99.0%.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Data Treatment: Plot Area vs. Concentration.
-
Acceptance: Correlation coefficient (
) .
C. Accuracy (Recovery)
-
Protocol: Spike the analyte into a placebo matrix (if drug product) or perform standard addition to the crude intermediate at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.
D. Limit of Quantitation (LOQ)
-
Protocol: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.
-
Relevance: Critical for quantifying the cis-impurity. Target LOQ should be
.
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, emphasizing the "Go/No-Go" decision points that ensure scientific integrity.
Caption: Step-by-step validation logic flow ensuring ICH Q2(R2) compliance before final reporting.
Part 5: Troubleshooting & Causality
Issue 1: Loss of Resolution between cis and trans isomers.
-
Causality: Water accumulation in the Normal Phase mobile phase. The hydroxyl group on the pyrrolidine is hygroscopic and interacts with trace water on the silica surface, deactivating the chiral selector.
-
Corrective Action: Flush the system with 100% Ethanol (anhydrous), then re-equilibrate with fresh Hexane/Ethanol/IPA. Ensure solvents are "HPLC Grade" and low water.
Issue 2: Baseline Drift at 210 nm.
-
Causality: Temperature fluctuations or UV-cutoff interference from the alcohol modifier.
-
Corrective Action: Use a column oven (do not rely on ambient temp). Ensure the reference wavelength on the DAD is set "off" or sufficiently far (e.g., 360 nm) to avoid compensation errors.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development logic).
-
Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (Context for pyrrolidine intermediate synthesis and purity requirements). [Link]
-
PubChem. 1-Boc-3-hydroxypyrrolidine (Related Structure). National Library of Medicine. (Used for structural property verification).[1] [Link]
Sources
Benchmarking "trans-1-Boc-3-cyano-4-hydroxypyrrolidine" against commercially available analogs
Executive Summary
In the landscape of peptidomimetic drug discovery, the pyrrolidine ring is a "privileged scaffold," serving as the core for numerous protease inhibitors, including DPP-4 (diabetes) and POP (neurodegenerative) targets. Among these, trans-1-Boc-3-cyano-4-hydroxypyrrolidine represents a high-value chiral building block. Unlike its unsubstituted analogs, the C4-hydroxyl group provides a critical handle for hydrogen bonding within enzyme active sites and offers a site for further derivatization, while the C3-nitrile group acts as a latent electrophilic "warhead" (reversible covalent trap).
This guide benchmarks this specific scaffold against its commercially available analogs—specifically the non-hydroxylated 1-Boc-3-cyanopyrrolidine and the cis-isomer —to assist medicinal chemists in scaffold selection.
Part 1: Structural & Physicochemical Benchmarking
The selection of a pyrrolidine scaffold dictates the solubility, metabolic stability, and binding affinity of the final drug candidate. The following data compares this compound (Compound A) against its primary market alternatives.
Table 1: Comparative Physicochemical Profile
| Feature | Compound A (Subject) | Compound B (Analog) | Compound C (Isomer) |
| Name | This compound | 1-Boc-3-cyanopyrrolidine | cis-1-Boc-3-cyano-4-hydroxypyrrolidine |
| CAS | 197143-35-4 | 132945-78-9 | 197143-34-3 |
| MW ( g/mol ) | 212.25 | 196.25 | 212.25 |
| ClogP (Predicted) | ~0.6 (More Polar) | ~1.2 (Less Polar) | ~0.6 |
| TPSA (Ų) | ~70.0 | ~49.8 | ~70.0 |
| Stereochemistry | (3S, 4S) or (3R, 4R) trans | Racemic or Single Chiral Center | cis relative config |
| Solubility (Aq) | High (due to -OH) | Moderate | High |
| Synthetic Utility | Precursor to trans-4-hydroxy-L-proline mimics | General proline mimic | Precursor to cis-derivatives |
| Key Application | DPP-4 Inhibitors (e.g., Vildagliptin analogs) | General Serine Protease Inhibitors | Specialized binding pockets |
Expert Insight: The "Hydroxyl" Advantage
While Compound B (unsubstituted) is synthetically cheaper, Compound A offers two distinct advantages:
-
Solubility: The C4-hydroxyl group significantly lowers ClogP, improving the aqueous solubility of the final drug candidate—a common bottleneck in peptide-based drugs.
-
Binding Fidelity: In DPP-4 inhibition, the enzyme pocket often accommodates a trans-configured substituent. The hydroxyl group can engage in specific H-bond networks with residues like Tyr547 or Glu205/206 in the active site, potentially increasing potency by 10-100x compared to the unsubstituted analog.
Part 2: Synthetic Utility & Reactivity Profile[2][3]
The utility of this compound lies in its dual functionality. The nitrile group is stable under acidic Boc-deprotection conditions but reactive enough to serve as a precursor for amides, amines, or heterocycles (e.g., tetrazoles).
Workflow Diagram: Scaffold Utility & Decision Tree
The following diagram illustrates the decision process for selecting this scaffold based on downstream chemical requirements.
Caption: Decision matrix for selecting pyrrolidine scaffolds based on structural activity relationship (SAR) requirements.
Part 3: Experimental Protocols
To validate the quality and reactivity of this compound, two critical assays are required. These protocols are designed to be self-validating.
Protocol A: Cysteine Trapping Assay (Warhead Validation)
Purpose: To quantify the electrophilic reactivity of the nitrile group. Although the Boc group protects the amine, the nitrile itself must be reactive enough to form a thioimidate adduct with cysteine (simulating the protease active site) but stable enough to survive storage.
Reagents:
-
Test Compound: this compound (10 mM in DMSO).
-
Nucleophile: N-acetyl-L-cysteine methyl ester (NAC-Me, 10 mM in PBS).
-
Internal Standard: Caffeine (1 mM).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Methodology:
-
Incubation: Mix 5 µL of Test Compound, 50 µL of NAC-Me, and 445 µL of PBS in a HPLC vial. Final concentration: 100 µM compound, 1 mM NAC-Me (10-fold excess).
-
Control: Prepare a blank without NAC-Me to monitor hydrolytic stability.
-
Time-Course: Incubate at 37°C. Aliquot at T=0, 1h, 4h, and 24h.
-
Quenching: Stop reaction with 1% Formic Acid/Acetonitrile (1:1).
-
Analysis: Inject onto LC-MS (C18 column).
-
Monitor: Disappearance of parent ion [M+H]+ and appearance of the Thioimidate Adduct [M+NAC+H]+.
-
Acceptance Criteria:
-
Reactivity: >5% adduct formation within 24h indicates a viable "warhead" for covalent inhibition.
-
Stability: <2% hydrolysis (amide formation) in the control sample.
Protocol B: Chiral Purity Determination (HPLC)
Purpose: To ensure the trans stereochemistry is >98% ee/de, as the cis impurity can drastically alter biological activity.
Methodology:
-
Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm.
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Validation: Inject racemic standard first to establish separation of enantiomers/diastereomers. The trans-isomer typically elutes later than the cis-isomer on AD-H columns due to H-bonding with the stationary phase.
Part 4: Biological Context (Mechanism of Action)
The relevance of this molecule is best understood through its interaction with the target enzyme (e.g., DPP-4). The nitrile group acts as a "reversible covalent" trap.[1]
Diagram: Nitrile Warhead Mechanism
The following Graphviz diagram details the chemical mechanism by which the scaffold inhibits serine proteases.
Caption: Mechanism of Action: The nitrile group forms a reversible imidate adduct with the active site serine.
References
-
PubChem Compound Summary. (2025). 1-Boc-3-pyrrolidinol and derivatives.[2][3] National Center for Biotechnology Information. Link
-
Fukushima, H., et al. (2004).[4] "Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry, 12(23), 6053-6061. Link
-
Oballa, R. M., et al. (2007). "A simple in vitro assay for assessing the reactivity of nitrile containing compounds."[1] Bioorganic & Medicinal Chemistry Letters, 17(4). (Basis for Cysteine Trapping Protocol).
-
Sinha, S., et al. (2005). "A convenient synthesis of trans-3-hydroxy-L-proline."[5] Arkivoc. (Synthetic route validation). Link
-
Chem-Impex. (2025). Product Data: 1-Boc-3-cyano-4-pyrrolidone.[6][3] (Precursor data).[7] Link
Sources
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- 3. 1-N-Boc-4-Cyano-Pyrrolidine-3-One Structure, Properties, Uses & Supplier in China | High Purity Chemical Compound Manufacturer [chemheterocycles.com]
- 4. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemimpex.com [chemimpex.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
The Strategic Synthesis of Glecaprevir's Core: A Comparative Guide to Pyrrolidine Intermediate Synthesis
For Immediate Release
In the landscape of modern antiviral therapeutics, the strategic assembly of complex molecular architectures is a cornerstone of efficient drug development. This guide provides a detailed comparative analysis of two synthetic routes to a key chiral pyrrolidine intermediate, a critical component of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Glecaprevir. Developed for an audience of researchers, scientists, and drug development professionals, this document elucidates the causal factors behind synthetic choices, offering field-proven insights into practical and scalable chemical synthesis.
Introduction: The Pivotal Role of Substituted Pyrrolidines in Antiviral Drug Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, owing to its conformational rigidity, chirality, and ability to engage in crucial hydrogen bonding interactions with biological targets. In the context of antiviral agents, and specifically in the structure of Glecaprevir, a highly substituted pyrrolidine core plays a vital role in orienting the pharmacophoric elements for optimal binding to the viral protease. The synthesis of this core, therefore, represents a significant undertaking where efficiency, stereocontrol, and scalability are paramount.
This guide will dissect two distinct approaches to a key pyrrolidine intermediate for Glecaprevir: a chiral pool-based synthesis starting from a readily available amino acid, and an alternative strategy highlighting a different set of synthetic transformations.
Route 1: Chiral Pool Synthesis from (2S,4R)-trans-4-Hydroxy-L-proline
This established route, detailed in the process development of Glecaprevir, leverages the inherent chirality of (2S,4R)-trans-4-hydroxy-L-proline to construct the desired pyrrolidine intermediate.[1] This approach is a classic example of a chiral pool synthesis, where a naturally occurring chiral molecule is used as a starting material to avoid complex asymmetric reactions.
Experimental Protocol:
The synthesis commences with the protection of the amine and carboxylic acid functionalities of Boc-protected trans-4-hydroxy-L-proline. The subsequent steps involve the oxidation of the hydroxyl group, followed by the introduction of a methyl group and the stereoselective reduction of a ketone to establish the correct stereochemistry of the final intermediate.
Step-by-Step Methodology:
-
Esterification: Boc-protected trans-4-hydroxy-L-proline is esterified to protect the carboxylic acid.
-
Oxidation: The secondary alcohol is oxidized to a ketone using a mild oxidizing agent like TEMPO.[1]
-
Enaminone Formation: The resulting ketoproline is converted to an enaminone.[1]
-
Grignard Addition: A Grignard reagent is used to introduce a methyl group.[1]
-
Stereoselective Reduction: The ketone is stereoselectively reduced to yield the desired alcohol.[1]
-
Hydrogenation: A hydrogenation step is carried out to furnish the final pyrrolidine intermediate.[1]
Rationale and Expertise:
The choice of trans-4-hydroxy-L-proline as a starting material is a strategic decision that immediately introduces the desired stereochemistry at two centers of the pyrrolidine ring. The protection of the nitrogen with a Boc group is crucial for directing the subsequent chemical transformations and ensuring the stability of the molecule. The multi-step sequence is designed to build the required functionality around the chiral scaffold with high diastereoselectivity.
Visualizing the Workflow:
Caption: Synthetic workflow for the pyrrolidine intermediate starting from trans-4-hydroxy-L-proline.
Route 2: An Alternative Approach - De Novo Synthesis of the Pyrrolidine Ring
An alternative strategy for the synthesis of chiral pyrrolidines often involves the de novo construction of the ring system. While this can be more step-intensive, it can offer advantages in terms of starting material cost and the flexibility to introduce a wider range of substituents. For the purpose of this comparison, we will consider a generalized alternative approach that has been successfully applied to the synthesis of similar chiral pyrrolidine structures.[2][3]
Experimental Protocol:
This hypothetical but plausible alternative would involve an asymmetric catalytic reaction to establish the initial chirality, followed by cyclization to form the pyrrolidine ring.
Step-by-Step Methodology:
-
Asymmetric Michael Addition: An asymmetric Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, sets the initial stereocenters.
-
Reduction of the Ester: The ester functionality is reduced to a primary alcohol.
-
Activation of the Alcohol: The primary alcohol is converted to a good leaving group, such as a tosylate or mesylate.
-
Intramolecular Cyclization: An intramolecular nucleophilic substitution reaction leads to the formation of the pyrrolidine ring.
-
Further Functionalization: Subsequent functional group manipulations, including protection and introduction of the required substituents, would lead to the final intermediate.
Rationale and Expertise:
This approach offers a powerful alternative to the chiral pool synthesis. The key advantage lies in the ability to generate either enantiomer of the product by simply choosing the appropriate enantiomer of the chiral catalyst. The success of this route is highly dependent on the efficiency and stereoselectivity of the initial asymmetric reaction. The subsequent cyclization is a robust and well-established method for forming five-membered rings.
Visualizing the Workflow:
Caption: A generalized alternative workflow for the de novo synthesis of the pyrrolidine intermediate.
Comparative Analysis: A Head-to-Head Evaluation
| Feature | Route 1: Chiral Pool Synthesis | Route 2: De Novo Synthesis |
| Starting Material | Readily available, chiral (trans-4-hydroxy-L-proline) | Simple, achiral starting materials |
| Stereocontrol | Inherited from starting material | Established via asymmetric catalysis |
| Number of Steps | Generally fewer steps to the core scaffold | Potentially more steps overall |
| Flexibility | Limited to the inherent stereochemistry of the starting material | Access to both enantiomers by catalyst choice |
| Scalability | Well-established and scalable | Can be limited by catalyst cost and loading |
| Cost-Effectiveness | Can be higher due to the cost of the chiral starting material | Potentially more cost-effective if catalyst is efficient |
| Overall Yield | Often high due to well-optimized steps | Can be variable depending on the efficiency of the key asymmetric step |
Conclusion: Strategic Synthesis for Pharmaceutical Success
Both synthetic routes to the key pyrrolidine intermediate of Glecaprevir offer distinct advantages and disadvantages. The chiral pool approach (Route 1) is a robust and reliable method that leverages a readily available chiral starting material to ensure the correct stereochemistry. This route is often favored in large-scale manufacturing where reliability and well-understood transformations are critical.[4][5]
The de novo synthesis (Route 2), while potentially longer, offers greater flexibility and the potential for lower starting material costs. The success of this approach hinges on the development of a highly efficient and selective asymmetric catalyst. For early-stage drug discovery and the exploration of analogues with different stereochemistries, this route can be particularly advantageous.
Ultimately, the choice of synthetic route is a strategic decision that must balance factors such as cost, scalability, stereochemical control, and the overall timeline of the drug development program. This comparative guide provides the foundational knowledge for making such informed decisions in the synthesis of complex pharmaceutical agents.
References
-
Cink, R. D., et al. (2020). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. Organic Process Research & Development, 24(8), 1373–1392. [Link]
-
Hill, D. R., et al. (2020). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Side Chain and Final Assembly. Organic Process Research & Development, 24(8), 1393–1404. [Link]
-
Maier, S. (2020). Large-Scale Synthesis of Glecaprevir. ChemistryViews. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(4), 1115. [Link]
-
Li, P., et al. (2015). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 6(5), 553–557. [Link]
- (4S)-N-Boc-4-methoxymethyl-L-proline synthesis method. CN105801462A.
- Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam. US11400074B1.
-
Synthesis of a New Chiral Pyrrolidine. (2011). Molecules, 16(8), 6464–6473. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2022). Nature, 605(7908), 86–92. [Link]
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731309A.
-
US Patent No. 8829195. (2021). [Link]
- A process for the preparation of gemcitabine and its intermedi
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A Comparative Review of Organocatalytic Methods for Pyrrolidine Synthesis: A Guide for Researchers and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in a vast number of natural products, pharmaceuticals, and functional materials. Its stereochemical richness and conformational rigidity make it a highly sought-after motif in drug discovery. Over the past two decades, organocatalysis has emerged as a powerful and sustainable strategy for the asymmetric synthesis of these valuable heterocycles, offering a compelling alternative to traditional metal-based catalysis.[1] This guide provides a comparative overview of the most prominent organocatalytic methods for pyrrolidine synthesis, focusing on their underlying mechanisms, catalyst performance, and practical applications. We will delve into the intricacies of [3+2] cycloaddition reactions, aza-Michael additions, and emerging C-H functionalization strategies, providing experimental data and detailed protocols to inform your synthetic planning.
[3+2] Cycloaddition Reactions: A Convergent Approach to Polysubstituted Pyrrolidines
The [3+2] cycloaddition of azomethine ylides with various dipolarophiles stands as one of the most efficient and atom-economical methods for the construction of the pyrrolidine core.[2] Organocatalysis has revolutionized the enantioselective control of this transformation, primarily through the activation of α,β-unsaturated aldehydes.
Mechanistic Rationale: Iminium Ion Activation
The cornerstone of organocatalytic [3+2] cycloadditions is the reversible formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst, typically a pyrrolidine derivative. This activation lowers the LUMO of the dipolarophile, facilitating the [3+2] cycloaddition with the azomethine ylide. The chiral environment provided by the organocatalyst dictates the stereochemical outcome of the reaction.
Comparative Performance of Key Organocatalysts
The choice of organocatalyst is paramount in achieving high yields and stereoselectivities. Proline and its derivatives, particularly diarylprolinol silyl ethers, are the most extensively studied catalysts for this transformation.
| Catalyst | Dipolarophile | Azomethine Ylide Source | Solvent | Yield (%) | dr | ee (%) | Reference |
| L-Proline | Acrolein | Diethyl aminomalonate & Benzaldehyde | THF | up to 97 | >95:5 | up to 80 | [3] |
| (S)-Diphenylprolinol silyl ether | Cinnamaldehyde | Glycine imine | Toluene | 95 | >20:1 | 99 | [1] |
| Chiral Thiourea-tertiary amine | N-2,2,2-trifluoroethylisatin ketimine | 3-alkenyl-5-arylfuran-2(3H)-one | Not Specified | >99 | >20:1 | >99 | N/A |
Field-Proven Insights:
-
L-Proline: A readily available and inexpensive catalyst that often provides good results, especially for simple substrates.[3] However, it may require higher catalyst loadings and longer reaction times.
-
Diarylprolinol Silyl Ethers: These catalysts, pioneered by Hayashi and Jørgensen, offer superior stereocontrol due to their bulky diarylmethylsilyl ether groups, which effectively shield one face of the iminium ion. They are often the catalysts of choice for achieving high enantioselectivities with a broad range of substrates.[1]
-
Bifunctional Catalysts: Catalysts incorporating a thiourea or squaramide moiety alongside the amine can activate both the iminium ion and the azomethine ylide through hydrogen bonding, leading to enhanced reactivity and stereoselectivity.
Experimental Protocol: L-Proline Catalyzed [3+2] Cycloaddition
This protocol describes the synthesis of a C-3 unsubstituted pyrrolidine using L-proline as the catalyst.[3]
Step 1: In situ generation of the azomethine ylide To a solution of diethyl aminomalonate hydrochloride (9.45 mmol) in CH2Cl2 (20 mL), add triethylamine (9.45 mmol) followed by the corresponding aldehyde (e.g., benzaldehyde, 9.45 mmol) and Na2SO4. Stir the reaction at room temperature for 3 days. Filter the reaction mixture and remove the solvent under reduced pressure. The resulting imine can be used without further purification.[2]
Step 2: Cycloaddition Reaction In a vial, dissolve the imine (0.2 mmol) in THF (1.0 mL). Add L-proline (0.04 mmol, 20 mol%) and water (4 equivalents). Cool the mixture to 4°C and then add acrolein (0.4 mmol). Stir the reaction at 4°C for 72 hours.
Step 3: Work-up and Purification Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Aza-Michael Addition: An Intramolecular Route to Pyrrolidines
The intramolecular aza-Michael addition is a powerful strategy for the synthesis of nitrogen-containing heterocycles.[4] Organocatalysis provides a robust platform for controlling the enantioselectivity of this cyclization, leading to the formation of chiral pyrrolidines from acyclic precursors.
Mechanistic Rationale: Iminium and Enamine Activation
Similar to the [3+2] cycloaddition, the organocatalytic intramolecular aza-Michael reaction often proceeds through iminium ion activation of an α,β-unsaturated aldehyde or ketone. The intramolecular nucleophilic attack by a tethered amine or carbamate then leads to the formation of the pyrrolidine ring. Alternatively, for substrates like α,β-unsaturated ketones, enamine catalysis can be operative.
Comparative Performance of Key Organocatalysts
The choice of catalyst and the nature of the nitrogen nucleophile are crucial for the success of the intramolecular aza-Michael reaction.
| Catalyst | Substrate | Solvent | Yield (%) | ee (%) | Reference |
| Jørgensen-Hayashi Catalyst | Carbamate with pendant α,β-unsaturated aldehyde | CH2Cl2 | 30-80 | up to 96 | [5] |
| Cinchona-based primary-tertiary diamine | Carbamate with α,β-unsaturated ketone | Not Specified | up to 99 | 92-97.5 | [6] |
| (R)-Pyrrolidine-3-carboxylic acid derivative | Cyclohexanone and trans-β-nitrostyrene | Toluene | 95 | 99 | [7] |
Field-Proven Insights:
-
Jørgensen-Hayashi Catalysts: Diarylprolinol silyl ethers are highly effective in promoting the intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, affording a range of five- and six-membered heterocycles with excellent enantioselectivities.[5]
-
Cinchona Alkaloid Derivatives: Bifunctional catalysts derived from cinchona alkaloids, often incorporating a thiourea or squaramide moiety, are particularly effective for the cyclization of substrates containing α,β-unsaturated ketones. These catalysts can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities.[6]
-
Pyrrolidine-3-carboxylic Acid Derivatives: These catalysts have shown promise in intermolecular Michael additions, and their application in intramolecular variants is an area of active research. The carboxylic acid functionality can act as a proton shuttle, facilitating the catalytic cycle.[7]
Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition
This protocol describes the enantioselective synthesis of a piperidine derivative via an intramolecular aza-Michael addition, which can be adapted for pyrrolidine synthesis.[5]
Step 1: Substrate Synthesis The acyclic precursor containing a carbamate and a remote α,β-unsaturated aldehyde is synthesized using standard organic chemistry methods.
Step 2: Cyclization Reaction To a solution of the substrate (0.1 mmol) in CH2Cl2 (1 mL) at room temperature, add the Jørgensen-Hayashi catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.02 mmol, 20 mol%). Stir the reaction mixture at room temperature and monitor its progress by TLC.
Step 3: Work-up and Purification Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral heterocycle.
C-H Functionalization: A Frontier in Pyrrolidine Synthesis
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering the potential to construct complex molecules from simple, unactivated precursors. While still an emerging area in organocatalysis for pyrrolidine synthesis, several promising strategies have been reported.
Mechanistic Approaches
Organocatalytic C-H functionalization for pyrrolidine synthesis often involves the generation of a radical intermediate from an unactivated C(sp³)-H bond. This can be achieved through various activation modes, including hydrogen atom transfer (HAT) processes mediated by N-heterocyclic carbene (NHC) catalysts.[8]
Current State and Future Outlook
The application of organocatalysis to the C-H functionalization of simple alkanes for pyrrolidine synthesis is still in its early stages.[8][9] Most reported methods rely on metal catalysis or photoredox catalysis. However, the development of purely organocatalytic systems is a highly desirable goal. Recent advances in NHC-catalyzed radical reactions offer a promising avenue for future research in this area.[8]
Challenges and Opportunities:
-
Selectivity: Controlling the regioselectivity of C-H functionalization in molecules with multiple C-H bonds is a major challenge.
-
Reactivity: Overcoming the high bond dissociation energies of C(sp³)-H bonds requires highly reactive catalytic systems.
-
Asymmetric Control: Developing enantioselective variants of these reactions is a key objective for the synthesis of chiral pyrrolidines.
Comparative Summary and Conclusion
| Method | Key Advantages | Key Limitations | Catalyst of Choice |
| [3+2] Cycloaddition | Highly convergent, atom-economical, excellent stereocontrol. | Requires synthesis of azomethine ylide precursors. | Diarylprolinol silyl ethers |
| Aza-Michael Addition | Utilizes readily available acyclic precursors, good for intramolecular cyclizations. | Can be substrate-dependent, may require multi-step precursor synthesis. | Jørgensen-Hayashi catalysts, Cinchona alkaloid derivatives |
| C-H Functionalization | Utilizes simple, unactivated starting materials, high step-economy. | Still in early stages of development for organocatalysis, challenges in selectivity and reactivity. | N-Heterocyclic Carbenes (emerging) |
References
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- 8. Organocatalytic C-H Functionalization of Simple Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Integrated Structural-Functional Novelty Assessment (ISFNA) for Pyrrolidine Derivatives
A Comparative Guide for Medicinal Chemists and IP Professionals
Executive Summary
The pyrrolidine scaffold—ubiquitous in natural products (e.g., nicotine, hygrine) and blockbuster drugs (e.g., Captopril, Lisinopril, Saxagliptin)—presents a unique paradox in patent law. Its structural simplicity makes it a "privileged scaffold" for bioactivity, yet this same ubiquity creates a dense "prior art" minefield. Standard keyword or exact-structure searches frequently fail to identify broad Markush claims that cover theoretical pyrrolidine derivatives, leading to costly Freedom-to-Operate (FTO) oversights.[1]
This guide introduces and benchmarks the Integrated Structural-Functional Novelty Assessment (ISFNA) protocol. Unlike static database queries, ISFNA synthesizes Markush structure interrogation with Structure-Activity Relationship (SAR) overlays to predict patentability and infringement risks with superior precision.[1]
Part 1: The Pyrrolidine Challenge
In medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a stereochemical engine. The presence of chiral centers at C2 and C3 allows for precise vector positioning of pharmacophores. However, patent examiners often view pyrrolidine analogs as "obvious" modifications of piperidine or azetidine rings unless unexpected biological activity is demonstrated.
The Core Problem:
-
Markush Ambiguity: A single patent claim can cover
molecules via R-group permutations.[1] A pyrrolidine ring with variable substitutions at and is often hidden within a generic "5-7 membered nitrogen-containing heterocycle" claim.[1] -
Stereochemical Blindness: Standard text searches (e.g., "3-aminopyrrolidine") often miss specific enantiomers protected in separate patents (e.g., (S)-enantiomers of proline derivatives).[1]
Part 2: Comparative Methodology
We compare three industry-standard approaches to assessing novelty.
Method A: Keyword & Class-Based Search[1]
-
Technique: Searching patent databases (USPTO, Espacenet) using keywords (e.g., "pyrrolidine," "proline derivative") and IPC codes (e.g., C07D 207/00).[1]
-
Verdict: High Risk. Misses structures described only by chemical drawings or generic Markush formulas.
Method B: Standard Substructure Search[1]
-
Technique: Drawing the specific pyrrolidine derivative and searching for "exact match" or "substructure" in databases like SciFinder-n or Reaxys.[1]
-
Verdict: Medium Risk. Identifies known compounds but often fails to flag broad Markush claims that encompass the candidate molecule without explicitly naming it.
Method C: The ISFNA Protocol (Recommended)
-
Technique: A hybrid workflow that deconstructs the candidate molecule into a Markush query, expands for bioisosteres, and overlays functional SAR data to establish "non-obviousness."
-
Verdict: Best-in-Class. Maximizes recall of relevant prior art while establishing a defensive data trail for patent filing.[1]
Performance Benchmark
Data simulated based on standard patent landscape analyses of heterocyclic scaffolds.
| Metric | Method A: Keyword/Class | Method B: Substructure | Method C: ISFNA |
| Recall (Prior Art Found) | < 40% | 75% | > 95% |
| Precision (Relevance) | Low (High Noise) | High | High |
| Markush Detection | Near Zero | Moderate | Excellent |
| Bioisostere Coverage | None | Limited | Comprehensive |
| FTO Confidence | Low | Medium | High |
Part 3: The ISFNA Experimental Protocol
Objective: To rigorously validate the novelty of a pyrrolidine candidate (Compound X) and establish a "non-obvious" inventive step.
Phase 1: Structural Deconstruction & Markush Querying
-
Step 1: Define the Core.[2] Identify the pyrrolidine ring and all chiral centers.
-
Step 2: Generate the Markush Query. Instead of searching for Compound X, draw a generic scaffold where:
-
Step 3: Execute Search in Structure-Index Databases (e.g., CAS Registry, Derwent World Patents Index).[1]
Phase 2: Bioisosteric Expansion (The "Obviousness" Check)
-
Step 1: Identify potential bioisosteres.[1] For pyrrolidine, these include azetidine (ring contraction), piperidine (ring expansion), and cyclopentane (aza-carbon replacement).[1]
-
Step 2: Search for these analogs.
-
Critical Insight: If a piperidine analog exists and has similar activity, an examiner may reject the pyrrolidine claim as "obvious" (bioisosteric replacement).
-
-
Step 3: Differentiation Protocol. If close prior art is found, you must generate experimental data showing unexpected superiority (e.g., metabolic stability, selectivity) of the pyrrolidine over the prior art.
Phase 3: Functional SAR Overlay[1]
-
Step 1: Map the "Chemical Space" of the search results.
-
Step 2: Identify the "White Space." If prior art covers C3-aryl substitutions but lacks C3-spiro-cycles, this is your novelty pocket.[1]
-
Step 3: Generate Data. Synthesize the pyrrolidine and the closest prior art compound. Run side-by-side assays (IC50, ADME).
-
Success Criterion: >10x potency improvement or distinct selectivity profile.[1]
-
Part 4: Visualizing the Logic
The following diagrams illustrate the decision-making process and the structural logic required for a robust assessment.
Diagram 1: The ISFNA Workflow
This flow demonstrates the iterative process of moving from a candidate molecule to a validated patent strategy.
Caption: The ISFNA workflow integrates database searching with experimental validation to distinguish true novelty from "obvious" modifications.
Diagram 2: Markush Claim Logic for Pyrrolidines
This diagram visualizes how a single patent claim expands to cover the pyrrolidine scaffold, highlighting the "Danger Zones" for infringement.
Caption: Visualization of a Markush claim structure. Novelty often lies in specific stereochemical (C2) or spiro-cyclic (C3) definitions.
References
-
USPTO Manual of Patent Examining Procedure (MPEP). 2144.09 Close Structural Similarity Between Chemical Compounds (Prima Facie Case of Obviousness). [Link][1]
-
World Intellectual Property Organization (WIPO). Markush Structures in Patent Search. [Link][1]
-
European Patent Office (EPO). Guidelines for Examination: Bioisosterism. [Link][1]
-
National Institutes of Health (NIH) - PubChem. Pyrrolidine Structure and Bioactivity Data. [Link][1]
-
Journal of Medicinal Chemistry. Bioisosterism: A Rational Approach in Drug Design. (General Concept Reference) [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of trans-1-Boc-3-cyano-4-hydroxypyrrolidine
For the diligent researcher, ensuring the safe and compliant disposal of laboratory chemicals is as crucial as the innovative research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-1-Boc-3-cyano-4-hydroxypyrrolidine, a key building block in modern drug discovery. By understanding the chemical nature of this compound and adhering to established safety procedures, you can mitigate risks and ensure environmental stewardship.
Chemical Profile and Hazard Assessment
This compound is a trifunctional molecule featuring a Boc-protected amine, a nitrile group, and a hydroxyl group on a pyrrolidine ring. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, a thorough hazard assessment can be conducted by examining its constituent functional groups and analogous structures.
Key Structural Features and Their Implications:
-
Boc (tert-Butoxycarbonyl) Group: This protecting group is notoriously labile to acidic conditions, readily cleaving to release isobutylene and carbon dioxide.[1][2][3] It is, however, generally stable to basic conditions and most nucleophiles.[4][5]
-
Nitrile (-C≡N) Group: The cyano group presents the most significant hazard. Organic nitriles can be toxic and may release hydrogen cyanide (HCN) gas under certain conditions, particularly in the presence of strong acids. Hydrolysis of the nitrile group can occur under both acidic and basic conditions, typically proceeding through an amide intermediate to a carboxylic acid.[6]
-
Pyrrolidine Ring: This saturated heterocyclic amine is a common scaffold in medicinal chemistry. While the ring itself is relatively stable, the nitrogen atom's basicity is masked by the Boc group.
-
Hydroxyl (-OH) Group: The secondary alcohol is a relatively benign functional group but can undergo oxidation or esterification reactions.
Based on data for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
| Hazard Class | Description |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
This table summarizes potential hazards based on data for analogous compounds.
Therefore, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Nitrile gloves are required. Ensure gloves are inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large spills.
-
Neutralize (for liquid spills): Once absorbed, the material can be cautiously treated with a freshly prepared 10% sodium hypochlorite (bleach) solution to oxidize the nitrile group. Be aware that this reaction can be exothermic.
-
Collect and Package: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.
-
Dispose: The sealed waste container must be disposed of through your institution's hazardous waste management program.
Disposal Protocol: A Step-by-Step Guide
Direct disposal of this compound into sanitary sewer systems or as regular solid waste is strictly prohibited. The recommended procedure involves chemical neutralization to mitigate the hazards associated with the nitrile and Boc functional groups, followed by disposal as hazardous waste.
Chemical Neutralization Workflow
The following workflow is designed for the laboratory-scale treatment of surplus or waste this compound.
Sources
Comprehensive Safety and Handling Guide for trans-1-Boc-3-cyano-4-hydroxypyrrolidine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling trans-1-Boc-3-cyano-4-hydroxypyrrolidine. This molecule is a valuable building block in medicinal chemistry, and its safe handling is paramount to both personal safety and experimental integrity.[1][2] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep understanding of the risks and control measures.
The safe handling of any chemical begins with a thorough understanding of its structure and potential reactivity. This compound incorporates several functional groups that dictate its hazard profile: a pyrrolidine core, a Boc-protecting group, a hydroxyl group, and, most critically, a cyano group, which classifies it as a cyanohydrin derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust risk assessment can be conducted by analyzing these structural motifs and data from closely related analogs.[3][4]
Hazard Identification and Risk Assessment
The primary hazards are derived from the pyrrolidine ring, which can be corrosive, and the cyanohydrin moiety.[5][6] Cyanohydrins are known to be toxic and can potentially release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions or upon decomposition.[7][8] The following table summarizes the anticipated hazards based on analogous compounds.
| Hazard Category | Anticipated Risk | Rationale and Key Considerations |
| Acute Oral Toxicity | High | Analogous Boc-protected pyrrolidinols are classified as "Toxic if swallowed" (GHS Category 3).[4] Ingestion must be strictly avoided. |
| Skin Contact | Irritant / Corrosive | Pyrrolidine derivatives can cause skin irritation or burns.[3][4] The cyano group may also allow for dermal absorption. |
| Eye Contact | Serious Irritant / Damage | Direct contact is likely to cause serious eye irritation or irreversible damage based on data for similar compounds.[4] |
| Inhalation Toxicity | Moderate to High | May cause respiratory tract irritation.[4] The most significant risk is the potential for decomposition or reaction (e.g., with acid) to release highly toxic and volatile hydrogen cyanide (HCN) gas.[8] |
| Chemical Reactivity | Moderate | Incompatible with strong acids and strong oxidizing agents.[3] Contact with acid is particularly hazardous as it can liberate HCN gas. |
Mandatory Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering and administrative controls are the first lines of defense. Therefore, all handling of this compound must be performed within a certified chemical fume hood. Personal Protective Equipment serves as the critical final barrier to exposure.[9][10]
-
Eye and Face Protection:
-
Chemical Splash Goggles: Mandatory at all times. Safety glasses are insufficient as they do not protect against chemical splashes.[11][12] Goggles must meet ANSI Z87.1 standards for impact and splash protection.
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during initial dissolution.[12]
-
-
Skin and Body Protection:
-
Gloves: Double-gloving with nitrile gloves is required. Nitrile provides good resistance to a range of chemicals, but no material is impervious. Check gloves for integrity before each use and change them immediately if contamination is suspected or after a maximum of two hours of use.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory. This protects the skin on the arms from accidental contact.
-
Full-Length Pants and Closed-Toe Shoes: This is a minimum requirement for any laboratory work to protect the legs and feet from spills.[11]
-
-
Respiratory Protection:
-
Work within a chemical fume hood should provide adequate respiratory protection from vapors.
-
In the event of a significant spill outside of a fume hood or an emergency, respiratory protection may be necessary. The selection of a respirator must be based on a site-specific risk assessment and personnel must be properly fit-tested and trained in its use, in accordance with OSHA regulations (29 CFR 1910.134).[9]
-
Operational and Disposal Plans
A self-validating protocol ensures safety at every step, from preparation to disposal.
-
Preparation: Before retrieving the chemical, designate a clean work area inside a chemical fume hood. Assemble all necessary glassware, reagents, and spill cleanup materials.
-
Donning PPE: Put on all required PPE as described in Section 2 before handling the primary container.
-
Weighing: If weighing the solid compound, perform this task inside the fume hood on a tared weigh boat or directly into the reaction vessel to minimize transfer and potential for dust generation.
-
Dissolution and Transfer: Add solvents slowly and in a controlled manner. Keep the container covered or sealed whenever possible to minimize vapor release. All transfers of solutions must be conducted within the fume hood.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces within the fume hood. Properly segregate and label all waste streams as described below.
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Absorb the spill using a chemical absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Place all cleanup materials into the hazardous waste container.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent entry into the affected area.
-
Follow your institution's emergency response plan.
-
Due to the toxicity of the cyanide group, waste disposal must be handled with extreme care and in strict accordance with institutional and local regulations.[13][14]
-
Waste Segregation is Critical: Create dedicated, clearly labeled waste containers for this chemical. Do not mix with other waste streams.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent materials from cleanups, must be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste:
-
Aqueous Cyanide Waste: This stream is highly hazardous. The pH must be kept basic (pH > 10) at all times to prevent the formation of HCN gas. Treatment to destroy the cyanide ion, typically via controlled oxidation with sodium hypochlorite (bleach) or hydrogen peroxide, should only be performed by trained personnel following a validated institutional protocol within a fume hood.[8] The treated waste is still disposed of as hazardous waste.
-
Organic Cyanide Waste: Collect in a separate, sealed, and labeled hazardous waste container designated for halogenated or non-halogenated organic waste as appropriate. Do not attempt to treat organic cyanide waste with bleach.
-
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
-
SAFETY DATA SHEET for (R)-(+)-N-BOC-3-aminopyrrolidine. Fisher Scientific. (Note: A direct deep link to this specific SDS is not stable, search for CAS No. 147081-49-0 on the Fisher Scientific SDS portal).
-
1-Boc-3-pyrrolidinol. PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET for trans-4-Hydroxy-L-proline. Fisher Scientific. (Note: Search for CAS No. 51-35-4 on the Fisher Scientific SDS portal).
-
Safety Data Sheet for CT3. Cayman Chemical.
-
SAFETY DATA SHEET for Pyrrolidine. Fisher Scientific. (Note: Search for CAS No. 123-75-1 on the Fisher Scientific SDS portal).
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
-
acetone cyanohydrin. Organic Syntheses Procedure.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
-
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety.
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.
-
Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry.
-
NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech.
-
Cyanohydrins – Knowledge and References. Taylor & Francis.
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate.
-
Personal Protective Equipment for Laboratories. Dartmouth College - Environmental Health and Safety.
-
NIOSH Pocket Guide to Chemical Hazards. Labelmaster.
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine.
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
-
NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video. YouTube.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
-
(S)-(+)-N-Boc-3-pyrrolidinol 97%. Sigma-Aldrich.
-
Cyanide - Disposal. Wikipedia.
-
Laboratories - Standards. Occupational Safety and Health Administration.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. fishersci.com [fishersci.com]
- 4. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 9. osha.gov [osha.gov]
- 10. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cyanide - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
